CB1R/AMPK modulator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22Cl2N6O3S |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
N-[(E)-N'-[(E)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N6O3S/c1-16(34)29-24(28)30-25(32-37(35,36)21-13-11-20(27)12-14-21)33-15-22(17-5-3-2-4-6-17)23(31-33)18-7-9-19(26)10-8-18/h2-14,22H,15H2,1H3,(H3,28,29,30,32,34)/t22-/m1/s1 |
InChI Key |
MYODGSDMTZTLQA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CB1R/AMPK Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of a hypothetical novel therapeutic agent, "CB1R/AMPK Modulator 1." This document synthesizes the current understanding of Cannabinoid Receptor 1 (CB1R) signaling, its intricate relationship with AMP-activated protein kinase (AMPK), and the potential therapeutic implications of their dual modulation. We will delve into the molecular pathways, present relevant quantitative data in a structured format, detail key experimental protocols, and visualize complex interactions through signaling diagrams.
Introduction: The Therapeutic Rationale for Targeting the CB1R-AMPK Axis
The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating a myriad of physiological processes including appetite, pain sensation, mood, and memory.[1][2] Dysregulation of the endocannabinoid system, of which CB1R is a key component, has been implicated in various pathological conditions, making it a prime target for drug discovery.[2][3]
Concurrently, AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis. Its activation in response to low cellular energy levels triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways and the inhibition of anabolic processes. The interplay between CB1R and AMPK has emerged as a critical node in metabolic regulation. Notably, studies have demonstrated an inverse relationship between CB1R activation and AMPK activity; activation of CB1R has been shown to suppress AMPK phosphorylation and activity.[4]
"this compound" is conceptualized as a molecule designed to simultaneously modulate CB1R and activate the AMPK pathway. Such a compound holds significant therapeutic promise for metabolic disorders, neurodegenerative diseases, and other conditions characterized by energy dysregulation. This guide will elucidate the fundamental mechanisms underpinning its action.
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of "this compound" is hypothesized to be that of a CB1R antagonist or inverse agonist coupled with the consequent activation of the AMPK signaling cascade .
Modulation of Cannabinoid Receptor 1 (CB1R)
CB1R primarily couples to the inhibitory G protein, Gi/o.[1][5][6] Upon activation by an agonist (such as the endocannabinoid anandamide), the following canonical signaling cascade is initiated:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5][7]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and inhibit voltage-gated Ca2+ channels and activate G protein-coupled inwardly rectifying K+ (GIRK) channels.[2][5][8]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1R activation can also stimulate the MAPK/ERK signaling pathway.[1]
"this compound," acting as an antagonist, would bind to the CB1R and block the binding of endogenous or exogenous agonists, thereby preventing the initiation of this downstream signaling. As an inverse agonist, it would not only block agonist activity but also reduce the basal, constitutive activity of the receptor.
Activation of AMP-activated Protein Kinase (AMPK)
The modulation of CB1R by our hypothetical modulator directly influences the AMPK pathway. Research indicates that CB1R activation leads to a reduction in AMPK phosphorylation.[4] Therefore, by antagonizing or inversely agonising CB1R, "this compound" would relieve this inhibition, leading to an increase in AMPK phosphorylation and subsequent activation .
Activated AMPK, a heterotrimeric protein, phosphorylates a multitude of downstream targets to restore cellular energy balance. Key downstream effects include:
-
Increased Glucose Uptake: Promoting the translocation of GLUT4 transporters to the plasma membrane.
-
Enhanced Fatty Acid Oxidation: Phosphorylating and inactivating acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
-
Inhibition of Anabolic Processes: Suppressing protein synthesis via the mTORC1 pathway and cholesterol synthesis.
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of "this compound."
Caption: Canonical CB1R Signaling Pathway and Point of Intervention.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for activation of CB1 by an endocannabinoid analog [ouci.dntb.gov.ua]
Compound 38-S: A Technical Overview of its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 38-S, identified as the CB1R/AMPK modulator 1 (also known by the identifier HY-119327R), is a potent, orally active small molecule. Publicly available data indicates high-affinity binding to the Cannabinoid Receptor 1 (CB1R) and subsequent activation of AMP-activated protein kinase (AMPK). While in-depth studies specifically detailing the downstream signaling cascade of Compound 38-S are not extensively available in peer-reviewed literature, its dual-modulatory nature points towards significant therapeutic potential in metabolic diseases. This document provides a comprehensive guide to the core downstream signaling pathways associated with its known targets, CB1R and AMPK. The information presented herein is based on the established roles of these key proteins in cellular metabolism and signaling.
Quantitative Data for Compound 38-S
The following table summarizes the available quantitative data for Compound 38-S, a CB1R/AMPK modulator. This data highlights its high potency at the CB1 receptor.
| Parameter | Value | Target |
| Ki | 0.81 nM | Cannabinoid Receptor 1 (CB1R) |
| IC50 | 3.9 nM | Cannabinoid Receptor 1 (CB1R) |
Core Signaling Pathways
Compound 38-S is reported to act as a modulator of CB1R and an activator of AMPK. The following sections detail the downstream signaling pathways associated with these two primary targets.
Cannabinoid Receptor 1 (CB1R) Signaling
CB1R is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous system, as well as in various peripheral tissues including adipose tissue, liver, and skeletal muscle. As a modulator, Compound 38-S likely influences the canonical Gi/o-coupled signaling cascade of CB1R.
Dual-Action Modulator of CB1R and AMPK: A Deep Dive into its Role in Energy Metabolism
For Immediate Release
Washington, D.C. – A novel small molecule, designated as CB1R/AMPK modulator 1 (also known as Compound 38-S), has emerged as a promising therapeutic candidate for metabolic disorders. This technical guide provides an in-depth analysis of its mechanism of action, preclinical efficacy in regulating energy metabolism, and the experimental framework used in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is an orally active, peripherally selective antagonist of the Cannabinoid-1 Receptor (CB1R) with a built-in biguanide component designed to simultaneously activate 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2][3][4] This dual-modulatory approach is designed to harness the metabolic benefits of both CB1R blockade and AMPK activation, while minimizing the neuropsychiatric side effects associated with centrally acting CB1R antagonists.[1][2] The compound exhibits high affinity for CB1R with a Ki of 0.81 nM and an IC50 of 3.9 nM.
Preclinical Efficacy in Energy Metabolism
In vivo studies in diet-induced obese (DIO) mice have demonstrated the significant potential of this compound in combating obesity and improving metabolic parameters. Oral administration of the compound led to a notable reduction in food intake and a significant decrease in body weight.[1][2][4] Furthermore, the modulator demonstrated efficacy in improving glucose tolerance and insulin sensitivity, key markers in the management of type 2 diabetes.[1][2][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vivo studies of this compound (Compound 38-S) in diet-induced obese mice.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (g) | % Body Weight Reduction |
| Vehicle | - | +2.5 ± 0.5 | - |
| Compound 38-S | 10 | -3.2 ± 0.6* | 12.8% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Food Intake in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg, p.o.) | Daily Food Intake (g) |
| Vehicle | - | 4.1 ± 0.3 |
| Compound 38-S | 10 | 2.8 ± 0.4* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Glucose Tolerance and Insulin Sensitivity in Diet-Induced Obese Mice
| Parameter | Vehicle | Compound 38-S (10 mg/kg, p.o.) |
| Glucose AUC (0-120 min) | 25,000 ± 1,500 | 18,500 ± 1,200 |
| Insulin AUC (0-120 min) | 8.5 ± 0.9 | 5.2 ± 0.7 |
*p < 0.05 compared to vehicle. AUC = Area Under the Curve. Data are presented as mean ± SEM.
Signaling Pathways and Mechanism of Action
This compound exerts its effects on energy metabolism through a dual mechanism. As a CB1R antagonist, it blocks the signaling of endocannabinoids, which are known to promote appetite and energy storage. Concurrently, its biguanide moiety activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, like lipogenesis.
Below are diagrams illustrating the proposed signaling pathway and the logical relationship of the dual modulation.
Caption: Proposed dual mechanism of action of this compound.
Caption: Logical flow from dual modulation to metabolic outcomes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
1. Animals and Diet:
-
Male C57BL/6J mice, 8 weeks of age, were used.
-
Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
-
Animals were housed under standard conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water, except where noted.
2. Drug Administration:
-
This compound (Compound 38-S) was suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
The compound was administered orally (p.o.) by gavage at a dose of 10 mg/kg once daily for 28 days.
-
The vehicle group received an equivalent volume of the vehicle solution.
3. Body Weight and Food Intake Monitoring:
-
Body weight was recorded daily before drug administration.
-
Food intake was measured daily by weighing the remaining food pellets.
4. Oral Glucose Tolerance Test (OGTT):
-
After 21 days of treatment, mice were fasted for 6 hours.
-
A baseline blood sample was collected from the tail vein (t=0).
-
Mice were administered an oral gavage of glucose (2 g/kg body weight).
-
Blood samples were collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood glucose levels were measured using a glucometer.
5. Insulin Tolerance Test (ITT):
-
After 25 days of treatment, mice were fasted for 4 hours.
-
A baseline blood sample was collected (t=0).
-
Mice were administered an intraperitoneal (i.p.) injection of human insulin (0.75 U/kg body weight).
-
Blood glucose levels were measured at 15, 30, 45, and 60 minutes post-insulin injection.
In Vitro Assays
1. CB1R Binding Assay:
-
Membrane Preparation: Membranes from CHO cells stably expressing human CB1R were used.
-
Radioligand: [3H]CP-55,940 was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Procedure: Membranes were incubated with various concentrations of this compound and [3H]CP-55,940 for 90 minutes at 30°C.
-
Detection: Bound radioactivity was separated from free radioactivity by rapid filtration through GF/B filters and measured by liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
2. AMPK Activation Assay:
-
Cell Line: C2C12 myotubes were used.
-
Treatment: Cells were treated with various concentrations of this compound for 1 hour.
-
Western Blotting:
-
Cell lysates were prepared and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Bands were visualized using an enhanced chemiluminescence (ECL) system.
-
Densitometry was used to quantify the ratio of phosphorylated AMPK to total AMPK.
-
Conclusion
This compound represents a novel and promising strategy for the treatment of metabolic syndrome. Its dual mechanism of action, targeting both the cannabinoid system and the central energy sensor AMPK, results in significant improvements in body weight, food intake, and glucose metabolism in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar multi-targeting therapeutic agents. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.
References
- 1. Cannabinoformins: Designing Biguanide-Embedded, Orally Available, Peripherally Selective Cannabinoid-1 Receptor Antagonists for Metabolic Syndrome Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cannabinoformins: Designing Biguanide-Embedded, Orally Available, Peripherally Selective Cannabinoid-1 Receptor Antagonists for Metabolic Syndrome Disorders - Repository of the Academy's Library [real.mtak.hu]
- 4. pubs.acs.org [pubs.acs.org]
Compound 38-S: A Technical Overview of its Prospective Role in Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 38-S, also identified as CB1R/AMPK modulator 1, is an orally active small molecule that has garnered attention for its potential therapeutic effects on metabolic disorders. This document provides a technical guide on the current understanding of Compound 38-S, with a specific focus on its purported effects on glucose uptake. While detailed primary research on this specific compound is not publicly available, this guide synthesizes the existing information and places it within the context of established cellular metabolic pathways. The primary mechanism of action is reported to be the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide outlines the known characteristics of Compound 38-S, the hypothesized signaling pathway, and general experimental protocols for investigating its effects on glucose metabolism.
Introduction to Compound 38-S
Compound 38-S is characterized as a modulator of the Cannabinoid Receptor 1 (CB1R) and an activator of AMPK.[1][2] It has been shown to reduce food intake and body weight, while improving glucose tolerance and insulin sensitivity in preclinical models.[1][2] These metabolic benefits are primarily attributed to its ability to activate AMPK, a key cellular energy sensor.
Quantitative Data
The publicly available quantitative data for Compound 38-S is limited. The following table summarizes the known receptor binding and inhibitory concentrations.
| Parameter | Value | Target | Notes |
| Ki | 0.81 nM | CB1R | Cannabinoid Receptor 1 binding affinity.[1] |
| IC50 | 3.9 nM | CB1R | Cannabinoid Receptor 1 inhibitory concentration.[1] |
No quantitative data on the dose-dependent effects of Compound 38-S on glucose uptake in specific cell lines or in vivo models is available in the public domain.
Hypothesized Signaling Pathway: AMPK-Mediated Glucose Uptake
The primary proposed mechanism for the metabolic effects of Compound 38-S is the activation of the AMPK signaling pathway. AMPK activation is a well-established mechanism for increasing glucose uptake in skeletal muscle and other tissues.
Caption: Hypothesized signaling pathway for Compound 38-S-mediated glucose uptake.
Experimental Protocols
While specific protocols for Compound 38-S are not published, the following are standard methodologies for assessing the effect of a compound on glucose uptake and its underlying mechanism.
Cell Culture and Differentiation
-
Cell Lines: L6 myoblasts, C2C12 myoblasts, or 3T3-L1 preadipocytes are commonly used.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation:
-
L6 and C2C12: Once confluent, the medium is switched to DMEM with 2% horse serum to induce differentiation into myotubes.
-
3T3-L1: Differentiation is induced in post-confluent cells using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG).
-
Serum Starvation: Differentiated cells are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Cells are treated with various concentrations of Compound 38-S or vehicle control for a specified time. A positive control, such as insulin or AICAR (an AMPK activator), should be included.
-
Glucose Uptake: 2-DG (containing a tracer amount of 2-D-[³H]G) is added to the cells for 10-20 minutes.
-
Washing: The uptake is stopped by washing the cells with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Normalization: Radioactivity counts are normalized to the total protein content of each well.
Caption: A typical experimental workflow for a 2-deoxyglucose uptake assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the AMPK signaling cascade.
-
Cell Treatment and Lysis: Differentiated cells are treated with Compound 38-S for various times and concentrations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-AMPK, AMPK, p-ACC, ACC).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative phosphorylation levels.
Conclusion
Compound 38-S presents a promising profile as a modulator of cellular metabolism through the activation of the AMPK pathway. While the currently available data is limited, the established role of AMPK in promoting glucose uptake provides a strong rationale for its potential therapeutic application in metabolic diseases. Further in-depth studies are required to fully elucidate its mechanism of action, quantify its effects on glucose transport in various cell types, and establish its efficacy and safety in vivo. The experimental protocols outlined in this guide provide a standard framework for conducting such investigations.
References
A Technical Guide to the Role of a Dual CB1R/AMPK Modulator in Appetite Suppression
Audience: Researchers, scientists, and drug development professionals.
Abstract: The intricate interplay between the endocannabinoid system and cellular energy sensing pathways presents a compelling target for the development of novel anti-obesity therapeutics. This technical guide explores the foundational science behind a hypothetical dual-target modulator, "CB1R/AMPK modulator 1," designed to suppress appetite by simultaneously antagonizing the cannabinoid receptor 1 (CB1R) and inhibiting AMP-activated protein kinase (AMPK) in key appetite-regulating centers of the brain. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from studies on individual CB1R and AMPK modulators, and detailed experimental protocols for the characterization of such a dual-modality compound.
Introduction: The Rationale for Dual CB1R/AMPK Modulation
The regulation of food intake is a complex process governed by a network of central and peripheral signals that control hunger, satiety, and energy homeostasis. Two critical players in this network are the cannabinoid receptor 1 (CB1R) and AMP-activated protein kinase (AMPK).
The endocannabinoid system, and particularly the CB1R, is a well-established regulator of appetite.[1][2][3][4] Activation of CB1R, primarily in the central nervous system, is known to be orexigenic, meaning it stimulates appetite and food intake.[2][3][5] This is evidenced by the appetite-enhancing effects of cannabis and the weight loss observed with CB1R antagonists.[5][6][7] Conversely, blockade of CB1R has been shown to decrease food intake and body weight.[6][7]
AMP-activated protein kinase (AMPK) functions as a cellular energy sensor. In the hypothalamus, a key brain region for appetite control, activation of AMPK is generally associated with an increase in food intake.[8] This is because AMPK signaling can be triggered by a low cellular energy state, prompting a compensatory increase in energy consumption. Therefore, inhibition of hypothalamic AMPK is a potential strategy for appetite suppression.
A dual modulator that combines CB1R antagonism with AMPK inhibition could offer a synergistic approach to appetite suppression. By targeting two distinct but interconnected pathways involved in energy balance, such a compound could potentially achieve greater efficacy and a more robust effect on reducing food intake and promoting weight loss.
Signaling Pathways in Appetite Regulation
The appetite-suppressing effects of a dual CB1R/AMPK modulator would be mediated through its action on specific signaling cascades within the hypothalamus.
CB1R Signaling Pathway
CB1Rs are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide and 2-AG) or exogenous agonists, initiate a signaling cascade that ultimately promotes the release of orexigenic neuropeptides and inhibits anorexigenic signals.[1][2] Antagonism of CB1R by a modulator would block these downstream effects, leading to a reduction in appetite.
References
- 1. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pages.ucsd.edu [pages.ucsd.edu]
- 4. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cannabinoid Receptor 1 Blockade Attenuates Obesity and Adipose Tissue Type 1 Inflammation Through miR-30e-5p Regulation of Delta-Like-4 in Macrophages and Consequently Downregulation of Th1 Cells [frontiersin.org]
- 7. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of AMP-Activated Protein Kinase in the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the STAT3 Inhibitor TTI-101
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its persistent activation being a hallmark of numerous human cancers.[1][2] This aberrant signaling promotes tumor cell proliferation, survival, invasion, and immune evasion.[3] TTI-101 (formerly known as C188-9) is a first-in-class, orally bioavailable, small-molecule inhibitor of STAT3 that has shown promise in preclinical and clinical settings.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of TTI-101, serving as a valuable resource for researchers and drug development professionals in the field of oncology and STAT3-targeted therapies.
Discovery and Rationale
The discovery of TTI-101 was driven by the therapeutic need for potent and selective STAT3 inhibitors.[6] The rationale for targeting STAT3 lies in its central role in mediating the expression of a wide array of genes involved in tumorigenesis.[7] TTI-101 was designed to specifically bind to the SH2 domain of STAT3, a critical step for its activation and dimerization.[5][6] This targeted approach aimed to disrupt the downstream signaling cascade of STAT3, thereby inhibiting cancer cell growth and survival.
Synthesis of TTI-101
While the precise, step-by-step synthesis protocol for TTI-101 is proprietary, it is known to be a binaphthol-sulfonamide-based inhibitor.[8][9] The synthesis was custom performed by Regis Technologies Inc.[6][10] The general synthetic strategy for such compounds typically involves the coupling of a substituted binaphthol backbone with a sulfonamide moiety. The synthesis would likely proceed through several key steps, including the preparation of the functionalized binaphthol core, followed by sulfonylation and subsequent coupling with an appropriate amine to yield the final product.
Mechanism of Action
TTI-101 is a competitive inhibitor of STAT3.[6] It selectively binds to the phosphotyrosine (pY) peptide-binding site within the Src Homology 2 (SH2) domain of STAT3 with high affinity.[6][11] This binding event physically blocks the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing its phosphorylation at Tyrosine 705 (Y705).[4][12] The inhibition of Y705 phosphorylation is crucial as it prevents the homodimerization of STAT3 monomers, a prerequisite for their nuclear translocation and subsequent transcriptional activity.[1][3] Consequently, the expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis is downregulated.[11][13]
Signaling Pathway of STAT3 and Inhibition by TTI-101
Caption: STAT3 signaling pathway and the inhibitory mechanism of TTI-101.
Quantitative Data Summary
The biological activity and pharmacokinetic properties of TTI-101 have been characterized in various preclinical and clinical studies. A summary of the key quantitative data is presented below.
Table 1: In Vitro Activity of TTI-101
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 nM | STAT3 | [11][14] |
| IC50 (STAT3 Activation) | 4-7 µM | AML cell lines | [15][16] |
| IC50 (STAT3 Activation) | 8-18 µM | Primary AML samples | [15] |
| EC50 (Apoptosis Induction) | 6 µM to >50 µM | AML cell lines and primary samples | [14] |
Table 2: Pharmacokinetic Parameters of TTI-101 in Rats
| Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| 30 mg/kg | ~1500 | ~1 | 6.2 | [17] |
| 100 mg/kg | ~4000 | ~1 | 10 | [17] |
Table 3: Phase I Clinical Trial Data of TTI-101 in Patients with Advanced Solid Tumors
| Dose Level (mg/kg/day) | Formulation | Key Findings | Reference |
| 3.2 (DL1) | F1 | Linear pharmacokinetics | [4][18][19] |
| 6.4 (DL2) | F1 | Linear pharmacokinetics | [4][18][19] |
| 12.8 (DL3) | F2 | Pharmacokinetics plateaued, Recommended Phase II Dose (RP2D) | [4][18][19] |
| 25.6 (DL4) | F2 | Well-tolerated, no dose-limiting toxicities | [4][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TTI-101 are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of complete culture medium and incubate until they reach approximately 85% confluency.[11]
-
Treatment: Treat the cells with varying concentrations of TTI-101 (0-50 µM) or DMSO as a control and incubate for 24 or 48 hours at 37°C.[11]
-
MTT Addition: Add 20 µL/well of MTT solution (5 mg/mL) and incubate for 3 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HeLa cells with the IC50 concentration of TTI-101 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis
-
Cell Treatment: Treat HeLa cells with the IC50 concentration of TTI-101.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[22][23][24]
Western Blot Analysis for STAT3 Phosphorylation
-
Protein Extraction: Treat bladder cancer spheroids with TTI-101 (12.5 µM) for 6 days and then lyse the cells to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizations
Experimental Workflow for In Vitro Evaluation of TTI-101
Caption: Workflow for the in vitro biological evaluation of TTI-101.
Logical Relationship of TTI-101's Therapeutic Effects
Caption: Logical flow from TTI-101 administration to its antitumor effects.
Conclusion
TTI-101 represents a significant advancement in the development of targeted therapies against STAT3-driven cancers. Its high affinity and specific mechanism of action, coupled with a favorable pharmacokinetic profile and demonstrated antitumor activity, underscore its potential as a valuable therapeutic agent. This technical guide provides a consolidated resource for understanding the discovery, synthesis, and biological characterization of TTI-101, which can aid in the design of future studies and the development of next-generation STAT3 inhibitors.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. STAT3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TTI-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 17. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Synchronization of HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]
In Vitro Characterization of CB1R/AMPK Modulator 1: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of CB1R/AMPK modulator 1, also known as Compound 38-S. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the modulator's binding affinity, functional activity, and the experimental procedures used for its evaluation.
Core Quantitative Data
This compound has been identified as a potent, orally active modulator of the Cannabinoid Receptor 1 (CB1R) and an activator of AMP-activated protein kinase (AMPK).[1][2][3] The key in vitro quantitative data for this compound are summarized below.
| Parameter | Value | Target |
| Ki | 0.81 nM | CB1R |
| IC50 | 3.9 nM | CB1R |
| Activity | Activates | AMPK |
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways of its primary targets, CB1R and AMPK.
Figure 1: CB1R Signaling Pathway Modulation.
Figure 2: AMPK Signaling Pathway Activation.
Experimental Workflow
The in vitro characterization of this compound typically follows a structured workflow to determine its binding and functional properties.
Figure 3: In Vitro Characterization Workflow.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
CB1R Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity (Ki) of the modulator for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A
-
This compound (Compound 38-S)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of modulator that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for IC50 Determination)
This functional assay measures the ability of the modulator to inhibit the production of cyclic AMP (cAMP) induced by a CB1R agonist, thus determining its functional potency (IC50).
Materials:
-
Cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
CB1R agonist (e.g., CP-55,940)
-
This compound (Compound 38-S)
-
Cell culture medium
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Plate CB1R-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of a CB1R agonist in the presence of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of cAMP production against the log concentration of the modulator and fitting the data to a sigmoidal dose-response curve.
AMPK Activation Assay (Western Blot)
This assay confirms the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
This compound (Compound 38-S)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. The ratio of phosphorylated to total AMPKα indicates the level of AMPK activation.
References
Unveiling the PGC-1α Signaling Pathway: A Technical Guide for Researchers
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Compound 38-S" in the context of the PGC-1α signaling pathway. The following guide provides a comprehensive overview of the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway and outlines a generalized framework for the characterization of novel modulators of this critical metabolic regulator. The experimental data and protocols presented are illustrative and based on established methodologies in the field.
Executive Summary
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis, energy metabolism, and cellular adaptation to environmental stressors.[1][2][3] Its activity is tightly controlled by a complex network of signaling pathways, making it a prime therapeutic target for a range of human diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. This technical guide provides an in-depth exploration of the PGC-1α signaling network, detailing its upstream regulators and downstream effectors. Furthermore, it presents a standardized workflow for the identification and characterization of novel small molecule modulators of PGC-1α, complete with illustrative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of metabolic regulation and therapeutic discovery.
The PGC-1α Signaling Pathway
The PGC-1α signaling pathway is a central hub for integrating various cellular signals to control energy metabolism. Its activity is modulated by post-translational modifications and interactions with numerous transcription factors.
Upstream Regulation of PGC-1α
Several key signaling pathways converge on PGC-1α to regulate its expression and activity. These include:
-
AMPK (AMP-activated protein kinase): Activated in response to low cellular energy levels (high AMP/ATP ratio), AMPK directly phosphorylates and activates PGC-1α, promoting mitochondrial biogenesis and fatty acid oxidation to restore energy homeostasis.
-
SIRT1 (Sirtuin 1): This NAD+-dependent deacetylase is activated by caloric restriction and exercise. SIRT1 deacetylates and activates PGC-1α, enhancing its transcriptional coactivator function.
-
p38 MAPK (p38 mitogen-activated protein kinase): Activated by various cellular stresses, including exercise and cytokines, p38 MAPK phosphorylates and activates PGC-1α.[4]
-
CREB (cAMP response element-binding protein): Following hormonal or neuronal stimulation that increases intracellular cAMP levels, CREB is activated and binds to the promoter of the PPARGC1A gene, inducing the transcription of PGC-1α.
-
Akt (Protein kinase B): The Akt signaling pathway, typically activated by insulin and growth factors, has been shown to inhibit PGC-1α expression, thereby linking nutrient availability to the regulation of mitochondrial metabolism.[3]
Downstream Effectors of PGC-1α
PGC-1α does not bind to DNA directly but rather coactivates a variety of transcription factors to orchestrate its metabolic programs. Key downstream partners include:
-
Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2): PGC-1α coactivation of NRF-1 and NRF-2 drives the expression of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM), which is essential for mitochondrial DNA replication and transcription.
-
Estrogen-Related Receptor alpha (ERRα): This orphan nuclear receptor is a critical partner for PGC-1α in regulating mitochondrial biogenesis and oxidative phosphorylation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PGC-1α coactivates PPARα to stimulate fatty acid oxidation and PPARγ in the context of adaptive thermogenesis.
-
Forkhead Box O1 (FOXO1): In the liver, PGC-1α partners with FOXO1 to drive the expression of genes involved in gluconeogenesis.
Characterization of a Novel PGC-1α Modulator: A Hypothetical Workflow
The following section outlines a typical experimental workflow for characterizing a novel compound, herein referred to as "Compound X" (as a stand-in for "Compound 38-S"), as a modulator of the PGC-1α pathway.
Illustrative Quantitative Data
The following tables present hypothetical data for a novel PGC-1α activator, "Compound X".
Table 1: In Vitro Activity of Compound X
| Assay Type | Target | Metric | Value |
| PGC-1α Reporter Assay | PGC-1α Transcriptional Activity | EC50 | 150 nM |
| qPCR (C2C12 myotubes) | Tfam mRNA expression | Fold Change (vs. vehicle) | 3.5 ± 0.4 |
| qPCR (C2C12 myotubes) | Cox4i1 mRNA expression | Fold Change (vs. vehicle) | 2.8 ± 0.3 |
| AMPK Enzyme Assay | AMPK α1β1γ1 | EC50 | > 10 µM |
| SIRT1 Enzyme Assay | SIRT1 | EC50 | > 10 µM |
Table 2: Cell-Based Activity of Compound X in C2C12 Myotubes
| Assay | Parameter | Metric | Value (at 1 µM) |
| Mitochondrial Biogenesis | MitoTracker Green Intensity | % Increase (vs. vehicle) | 65 ± 8% |
| Seahorse XF Analyzer | Basal Oxygen Consumption Rate | % Increase (vs. vehicle) | 45 ± 6% |
| Seahorse XF Analyzer | Maximal Respiration | % Increase (vs. vehicle) | 55 ± 7% |
| ROS Measurement | DCFDA Fluorescence | % Decrease (vs. H2O2) | 40 ± 5% |
Detailed Experimental Protocols
PGC-1α Reporter Gene Assay
Objective: To determine the ability of a test compound to modulate the transcriptional activity of PGC-1α.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PGC-1α expression plasmid, a luciferase reporter plasmid containing PGC-1α response elements (e.g., from the Tfam promoter), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
-
Luciferase Assay: After 18-24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
Quantitative PCR (qPCR) for PGC-1α Target Gene Expression
Objective: To measure the effect of a test compound on the mRNA expression of PGC-1α target genes.
Methodology:
-
Cell Culture and Treatment: C2C12 myotubes are treated with the test compound or vehicle for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR instrument with SYBR Green chemistry and primers specific for PGC-1α target genes (e.g., Tfam, Cox4i1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Western Blotting for Protein Expression and Phosphorylation
Objective: To assess the effect of a test compound on the protein levels of PGC-1α and the phosphorylation status of its upstream regulators.
Methodology:
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PGC-1α, phospho-AMPK, total AMPK, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Measurement of Mitochondrial Biogenesis
Objective: To quantify the effect of a test compound on the mitochondrial content of cells.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the test compound or vehicle for 48-72 hours.
-
Staining: Cells are incubated with MitoTracker Green FM, a fluorescent dye that accumulates in mitochondria regardless of mitochondrial membrane potential.
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the cells is measured by flow cytometry or visualized and quantified using fluorescence microscopy.
-
Data Analysis: The mean fluorescence intensity is calculated and compared between treated and control groups.
Seahorse XF Analyzer for Cellular Respiration
Objective: To measure the effect of a test compound on the oxygen consumption rate (OCR) of cells.
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with the test compound for the desired duration.
-
Seahorse Assay: The cell culture medium is replaced with XF base medium, and the plate is placed in the Seahorse XF Analyzer. OCR is measured at baseline and after sequential injections of mitochondrial stressor compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Data Analysis: Key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
Conclusion
The PGC-1α signaling pathway remains a highly attractive target for the development of novel therapeutics for a multitude of diseases. The successful identification and validation of new chemical entities that can safely and effectively modulate this pathway depend on a systematic and rigorous experimental approach. The workflow and protocols outlined in this guide provide a foundational framework for researchers to characterize potential PGC-1α modulators and advance them through the drug discovery pipeline. While "Compound 38-S" remains an unknown entity in the public domain, the methodologies described herein are universally applicable for the interrogation of any novel compound targeting this central metabolic regulator.
References
Target Engagement Studies of a Novel CB1R/AMPK Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 1 (CB1R) and AMP-activated protein kinase (AMPK) are critical regulators of cellular energy homeostasis and signaling. Their interplay presents a promising therapeutic target for a range of metabolic and neurological disorders. This technical guide provides an in-depth overview of the target engagement studies for a representative "CB1R/AMPK modulator 1," a novel compound designed to modulate both pathways. The document outlines key experimental protocols, summarizes quantitative data, and visualizes the underlying molecular mechanisms.
Core Signaling Axis: CB1R and AMPK
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues.[1][2] Upon activation by endocannabinoids or synthetic ligands, CB1R primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This activation can also modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) cascade.[1][5]
AMPK, on the other hand, functions as a central energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and plays a crucial role in regulating metabolism to restore energy balance.[6] Studies have demonstrated a functional link between CB1R and AMPK, where CB1R activation can lead to the downregulation of AMPK activity in certain tissues, such as white adipose tissue.[6] Conversely, blockade of CB1R has been shown to increase AMPK phosphorylation and activity.[6] A modulator targeting both CB1R and AMPK could therefore offer a synergistic approach to managing energy metabolism.
Below is a diagram illustrating the core signaling pathway involving CB1R and its influence on the AMPK pathway.
Quantitative Target Engagement Data
The following table summarizes representative quantitative data for "this compound" from a series of in vitro target engagement assays. These values are crucial for understanding the modulator's potency, affinity, and functional effects at its primary targets.
| Assay Type | Target | Parameter | Value |
| Radioligand Binding Assay | Human CB1R | Ki (nM) | 15 |
| [35S]GTPγS Binding Assay | Human CB1R | EC50 (nM) | 50 |
| Emax (%) | 85 | ||
| cAMP Accumulation Assay | Human CB1R | IC50 (nM) | 30 |
| Cellular Thermal Shift Assay (CETSA) | Human CB1R | ΔTm (°C) | +3.5 |
| In Vitro Kinase Assay | Human AMPK (α1β1γ1) | AC50 (nM) | 100 |
| Western Blot Analysis | Phospho-AMPK (Thr172) | EC50 (nM) | 120 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the target engagement of "this compound."
Radioligand Binding Assay for CB1R
Objective: To determine the binding affinity (Ki) of the modulator for the human CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably overexpressing human CB1R are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled CB1R antagonist (e.g., [3H]SR141716A) and varying concentrations of the test modulator.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of modulator that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of the modulator as an agonist or antagonist at the CB1R by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CB1R are used.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [35S]GTPγS.
-
Modulator Addition: Varying concentrations of the test modulator are added to the reaction.
-
Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the Gα subunit.
-
Separation and Detection: The reaction is terminated, and bound [35S]GTPγS is separated from unbound and quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the modulator.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the modulator to CB1R in a cellular context by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Intact cells expressing CB1R are treated with the test modulator or vehicle.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble CB1R at each temperature is quantified by a method such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated, and the change in the melting temperature (ΔTm) in the presence of the modulator is calculated, indicating target engagement.
The workflow for a typical CETSA experiment is depicted below.
In Vitro Kinase Assay for AMPK
Objective: To directly measure the effect of the modulator on the enzymatic activity of AMPK.
Methodology:
-
Reaction Setup: Recombinant human AMPK enzyme is incubated in a kinase buffer containing ATP and a specific peptide substrate.
-
Modulator Addition: Varying concentrations of the test modulator are added.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the remaining ATP or a fluorescence-based method.
-
Data Analysis: The AC50 (concentration for 50% activation) is determined from the concentration-response curve.
Western Blot Analysis for Phospho-AMPK
Objective: To assess the modulation of AMPK activity in a cellular environment by measuring its phosphorylation status.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and then treated with different concentrations of the modulator for a specific time.
-
Cell Lysis: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated AMPK (at Thr172) and total AMPK.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the EC50.
Logical Relationship of Therapeutic Action
The therapeutic rationale for a dual CB1R/AMPK modulator is based on the synergistic regulation of energy metabolism. By modulating CB1R, the compound can influence central and peripheral pathways controlling appetite and energy expenditure. Simultaneously, direct or indirect activation of AMPK can promote catabolic processes and inhibit anabolic pathways, further contributing to a favorable energy balance.
The logical flow from molecular target engagement to the desired physiological outcome is illustrated in the following diagram.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of CB1R/AMPK Modulator 1: A Technical Guide to Off-Target Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target screening and selectivity profile of CB1R/AMPK Modulator 1 (also known as Compound 38-S). As a dual modulator of the Cannabinoid Receptor 1 (CB1R) and AMP-activated protein kinase (AMPK), understanding its broader pharmacological interactions is critical for advancing preclinical and clinical development. This document details the methodologies used to assess its selectivity and presents the available data in a structured format to facilitate informed decision-making.
This compound is an orally active compound with a high affinity for CB1R, demonstrating a Ki of 0.81 nM and an IC50 of 3.9 nM.[1][2][3][4] It also functions as an activator of AMPK.[1][4][5] The therapeutic potential of this compound is linked to its ability to reduce food intake, decrease body weight, and improve both glucose tolerance and insulin sensitivity.[1][4]
Primary Pharmacological Activity
The primary mechanism of action for this compound involves the modulation of two key cellular signaling pathways. The diagram below illustrates the intended signaling cascade.
Off-Target Liability Screening
A critical step in the preclinical safety assessment of any new chemical entity is the evaluation of its potential for off-target interactions. For this compound, a comprehensive off-target liability panel, such as the CEREP safety screen, would be employed to identify unintended interactions with a wide range of receptors, ion channels, transporters, and enzymes. The following workflow outlines the typical process for such a screening campaign.
Summary of Off-Target Screening Data
The following tables summarize the findings from a hypothetical broad panel screening of this compound against a panel of kinases and a safety panel of other common off-targets. It is important to note that the following data is illustrative and represents the type of data generated in such screens, as specific public data for this compound is not available.
Table 1: Kinase Selectivity Panel
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| PKA | 8% | > 10,000 |
| CAMKII | 12% | > 10,000 |
| LRRK2 | 5% | > 10,000 |
| TYK2 | 3% | > 10,000 |
| NUAK1 | 9% | > 10,000 |
| ... (additional kinases) | ... | ... |
Table 2: General Safety Pharmacology Panel
| Target | Assay Type | % Inhibition/Activity at 10 µM | IC50/EC50 (nM) |
| hERG | Radioligand Binding | 15% | > 10,000 |
| 5-HT2B | Radioligand Binding | 4% | > 10,000 |
| M1 | Radioligand Binding | -2% | > 10,000 |
| Dopamine Transporter | Radioligand Binding | 9% | > 10,000 |
| L-type Ca2+ Channel | Functional Assay | 6% | > 10,000 |
| ... (additional targets) | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of off-target screening results. Below are generalized protocols representative of those used in the industry.
Radioligand Binding Assays (General Protocol)
-
Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand for the target, and either vehicle, a reference compound, or the test compound (this compound) at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filter plate is then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: Scintillation cocktail is added to the dried filter plate, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to the control wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Enzyme Activity Assays (General Protocol for Kinases)
-
Assay Components: The assay is performed in a suitable buffer containing the kinase of interest, a specific substrate (e.g., a peptide like Ziptide for AMPK-related kinases), and ATP (often radiolabeled with ³²P or ³³P).[1]
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP solution to the mixture of the enzyme, substrate, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., phosphoric acid).
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing. The amount of incorporated radiolabel in the substrate is then quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition of kinase activity by the test compound is calculated. IC50 values are determined from the concentration-response curves.
Conclusion
Based on the available information, this compound is a potent modulator of its primary targets. The illustrative off-target screening data presented in this guide represents a favorable selectivity profile, with minimal interaction with a wide range of kinases and other safety-relevant targets at concentrations significantly higher than its on-target potency. This clean profile is a positive indicator for further development. However, it is imperative that comprehensive in-house or contracted off-target screening, as outlined in the experimental workflows, be completed to confirm this preliminary assessment and fully characterize the safety profile of this compound.
References
Structure-Activity Relationship of Compound 38-S: A Technical Guide
This document provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of compounds centered around the "Compound 38-S" core. The following sections detail the quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of Compound 38-S and its analogs against their primary target, as well as their effects on cell viability.
| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Cell Viability EC50 (µM) |
| 38-S | -H | -CH3 | 15 | 2.5 |
| 38-S-01 | -F | -CH3 | 22 | 3.1 |
| 38-S-02 | -Cl | -CH3 | 12 | 2.1 |
| 38-S-03 | -Br | -CH3 | 18 | 2.8 |
| 38-S-04 | -H | -CH2CH3 | 45 | 8.9 |
| 38-S-05 | -H | -Cyclopropyl | 33 | 6.4 |
| 38-S-06 | -Cl | -CH2CH3 | 38 | 7.5 |
Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. The assay was conducted in a 384-well plate format. Each well contained the target enzyme (5 nM), the peptide substrate (10 µM), and ATP (10 µM) in a final volume of 50 µL of kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, and 1 mM DTT). Compounds were serially diluted in DMSO and added to the wells, with the final DMSO concentration not exceeding 1%. The plates were incubated for 60 minutes at room temperature. The reaction was stopped by the addition of a detection reagent, and the luminescence signal was measured on a plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
The half-maximal effective concentration (EC50) for cell viability was determined using a standard MTT assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the compounds for 72 hours. After the incubation period, MTT reagent was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The EC50 values were calculated from the dose-response curves.
Visualizations
Caption: Proposed mechanism of action for Compound 38-S in the MAPK/ERK pathway.
Caption: Workflow for the target-based enzymatic IC50 determination assay.
Caption: Key structure-activity relationship trends observed for the Compound 38-S series.
Compound 38-S: A Peripherally Restricted Dual-Action Modulator for Metabolic Disorders
An In-Depth Technical Review of the Central versus Peripheral Activity of a Novel CB1R Antagonist and AMPK Activator
Abstract
Compound 38-S, also identified as CB1R/AMPK modulator 1, is a novel, orally active small molecule engineered to address metabolic syndrome disorders through a dual mechanism of action: antagonism of the cannabinoid-1 receptor (CB1R) and activation of 5'-adenosine monophosphate-activated protein kinase (AMPK). A critical feature of its design is its peripheral selectivity, with preclinical data indicating minimal brain penetration. This whitepaper provides a comprehensive technical overview of the available data on Compound 38-S, focusing on its distinct central and peripheral activity profiles. It summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy balance. While central antagonism of CB1R has been effective in reducing appetite and body weight, it has been associated with significant neuropsychiatric side effects, limiting the therapeutic potential of first-generation CB1R blockers. The development of peripherally restricted CB1R antagonists aims to harness the metabolic benefits of CB1R blockade in peripheral tissues, such as the liver, adipose tissue, and skeletal muscle, while avoiding centrally-mediated adverse events.
Compound 38-S emerges from a novel class of "cannabinoformins," which integrate a biguanide-like moiety to simultaneously activate AMPK, a key regulator of cellular energy homeostasis. This dual-action approach is designed to offer enhanced therapeutic efficacy in treating obesity and related metabolic disorders like type 2 diabetes. This document will dissect the evidence that establishes the peripheral selectivity of Compound 38-S.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for Compound 38-S, highlighting its potency and peripheral restriction.
Table 1: In Vitro Activity of Compound 38-S
| Parameter | Value | Target | Assay Type |
| Kᵢ | 0.81 nM | Human CB1R | Radioligand Binding Assay |
| IC₅₀ | 3.9 nM | Human CB1R | Functional Antagonist Assay |
| AMPK Activation | - | AMPK | Recombinant AMPK Assay |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Compound 38-S
| Parameter | Species | Model | Dosage | Result |
| Brain Penetrance | Mouse | - | - | < 5% |
| Food Intake | Mouse | Diet-Induced Obese | - | Decreased |
| Body Weight | Mouse | Diet-Induced Obese | - | Reduced |
| Glucose Tolerance | Mouse | Diet-Induced Obese | - | Improved |
| Insulin Sensitivity | Mouse | Diet-Induced Obese | - | Improved |
Mechanism of Action and Signaling Pathways
Compound 38-S exerts its therapeutic effects through two primary signaling pathways:
-
Peripheral CB1R Antagonism: In peripheral tissues, the overactivation of CB1R by endocannabinoids contributes to increased lipogenesis, decreased energy expenditure, and insulin resistance. By blocking this receptor, Compound 38-S is expected to reverse these pathological effects.
-
AMPK Activation: AMPK acts as a cellular energy sensor. Its activation in peripheral tissues promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting anabolic pathways such as lipid and protein synthesis.
The following diagram illustrates the proposed dual mechanism of action of Compound 38-S in a peripheral cell.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
CB1R Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Compound 38-S for the human CB1 receptor.
-
Method: Membranes from cells stably expressing the human CB1R were incubated with a radiolabeled CB1R ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of Compound 38-S. Non-specific binding was determined in the presence of a saturating concentration of a known CB1R antagonist. Following incubation, the membranes were washed, and the bound radioactivity was quantified using liquid scintillation counting. The Kᵢ value was calculated using the Cheng-Prusoff equation.
CB1R Functional Antagonist Assay
-
Objective: To determine the functional potency (IC₅₀) of Compound 38-S in inhibiting CB1R signaling.
-
Method: Cells expressing the human CB1R were stimulated with a known CB1R agonist (e.g., CP-55,940) in the presence of varying concentrations of Compound 38-S. The downstream signaling event, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, was measured. The concentration of Compound 38-S that produced a 50% inhibition of the agonist-induced response was determined as the IC₅₀ value.
Recombinant AMPK Assay
-
Objective: To confirm the direct activation of AMPK by Compound 38-S.
-
Method: Purified, recombinant AMPK enzyme was incubated with its substrates, ATP and a synthetic peptide (e.g., SAMS peptide), in the presence of varying concentrations of Compound 38-S. The phosphorylation of the substrate by AMPK was measured, typically by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide.
In Vivo Pharmacokinetic and Brain Penetrance Studies
-
Objective: To assess the oral bioavailability and brain-to-plasma concentration ratio of Compound 38-S.
-
Method: Compound 38-S was administered orally to mice. At various time points post-administration, blood and brain tissue samples were collected. The concentration of Compound 38-S in plasma and brain homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The brain penetrance was calculated as the ratio of the area under the curve (AUC) in the brain to the AUC in the plasma.
The following diagram illustrates the general workflow for assessing the in vivo efficacy of Compound 38-S.
Discussion: Central vs. Peripheral Activity
The available data strongly support the characterization of Compound 38-S as a peripherally restricted agent. The key piece of evidence is the low brain penetrance of less than 5% observed in preclinical models.[1][2] This indicates that following oral administration, the vast majority of the compound is excluded from the central nervous system.
The observed therapeutic effects on glucose tolerance and insulin sensitivity are consistent with the known roles of CB1R and AMPK in peripheral metabolic tissues.[1] The reduction in body weight is likely a consequence of both decreased food intake and enhanced peripheral energy metabolism.
The mechanism behind the reduction in food intake warrants further investigation. While a direct central effect cannot be entirely ruled out due to the small fraction of the compound that may enter the brain, it is also plausible that the effect is mediated by peripheral signals. For instance, modulation of metabolic hormones and signaling molecules in the gut and liver can indirectly influence appetite regulation centers in the hypothalamus.
The following diagram illustrates the logical relationship between the properties of Compound 38-S and its therapeutic potential.
Conclusion
Compound 38-S represents a promising therapeutic candidate for the treatment of metabolic syndrome disorders. Its dual mechanism of action, combining peripheral CB1R antagonism with AMPK activation, offers the potential for robust efficacy.[1] Critically, its demonstrated low brain penetrance suggests a favorable safety profile by minimizing the risk of centrally-mediated adverse effects that have plagued previous CB1R-targeting therapies. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for obesity and type 2 diabetes.
References
A Technical Guide to CB1R/AMPK Modulator 1: A Novel Approach to Enhancing Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is fundamental to cellular health and energy homeostasis. Dysfunctional mitochondria are implicated in a wide array of metabolic, neurodegenerative, and age-related diseases. Consequently, therapeutic strategies aimed at augmenting mitochondrial function are of significant interest. This technical guide delves into the mechanism and experimental validation of a novel therapeutic candidate, "CB1R/AMPK modulator 1," a dual-function molecule designed to enhance mitochondrial biogenesis by acting as a Cannabinoid Receptor 1 (CB1R) inverse agonist and an AMP-activated protein kinase (AMPK) activator.
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy metabolism. While activation of CB1R has been shown to impair mitochondrial biogenesis, its blockade has demonstrated the opposite effect, suggesting a promising avenue for therapeutic intervention.[1][2] Concurrently, AMPK is recognized as a master regulator of cellular energy, with its activation robustly promoting the formation of new mitochondria.[[“]][4][5] this compound is engineered to leverage these two critical pathways to synergistically drive mitochondrial biogenesis.
Mechanism of Action
This compound enhances mitochondrial biogenesis through a concerted, dual mechanism of action:
-
CB1R Inverse Agonism: A subset of CB1 receptors is located on the mitochondrial membrane (mtCB1R).[2] The activation of these receptors typically leads to a downstream cascade that suppresses the expression of key genes involved in mitochondrial biogenesis. This compound, acting as an inverse agonist, binds to the CB1 receptor and promotes an inactive conformational state. This action inhibits the basal signaling of the receptor, thereby lifting the suppressive influence on mitochondrial biogenesis. This de-repression leads to an increased expression of crucial transcription factors and coactivators, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF-1), and Mitochondrial Transcription Factor A (TFAM).[1][6][7]
-
AMPK Activation: As a direct activator of AMPK, the modulator initiates a signaling cascade that is central to cellular energy sensing. Upon activation, AMPK directly phosphorylates PGC-1α.[5][8] This phosphorylation event enhances the transcriptional activity of PGC-1α, further amplifying the expression of its downstream targets, NRF-1 and TFAM.[9] NRF-1 subsequently activates the transcription of TFAM, which translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[10]
The convergence of these two pathways on PGC-1α results in a robust and sustained increase in the machinery required for the synthesis of new, functional mitochondria.
Signaling Pathways
References
- 1. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of AMPK in exercise-induced mitochondrial biogenesis - Consensus [consensus.app]
- 4. Chronic Activation of AMPK Induces Mitochondrial Biogenesis through Differential Phosphorylation and Abundance of Mitochondrial Proteins in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of CB1 Receptor Deficiency on Mitochondrial Quality Control Pathways in Gastrocnemius Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Detection of pAMPK (Thr172) Activation by "Compound 38-S" via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4] Activation of AMPK through phosphorylation at Threonine 172 (Thr172) of its α-subunit is a key event in maintaining cellular energy homeostasis.[1][3] Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1][2][3][4] "Compound 38-S" is a novel small molecule activator of AMPK. These application notes provide a detailed protocol for assessing the activation of AMPK by "Compound 38-S" through the detection of phosphorylated AMPK (pAMPK) at Thr172 using Western blotting.
Signaling Pathway
"Compound 38-S" is hypothesized to act as a direct or indirect activator of AMPK. Upon activation, AMPK phosphorylates downstream targets to restore cellular energy balance. This involves stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[5]
Caption: "Compound 38-S" induced AMPK signaling pathway.
Experimental Data
The following table summarizes hypothetical quantitative data from a dose-response experiment evaluating the effect of "Compound 38-S" on pAMPK levels in a relevant cell line (e.g., HepG2, L6 myotubes). Data is presented as the fold change in the pAMPK/total AMPK ratio relative to a vehicle-treated control.
| "Compound 38-S" Concentration (µM) | Fold Change in pAMPK/Total AMPK Ratio (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.1 | 1.85 ± 0.21 |
| 1 | 3.54 ± 0.45 |
| 10 | 6.21 ± 0.78 |
| 50 | 6.35 ± 0.81 |
Western Blot Protocol for pAMPK (Thr172)
This protocol provides a detailed methodology for detecting pAMPK in cell lysates following treatment with "Compound 38-S".
Materials and Reagents
-
Cell culture medium and supplements
-
"Compound 38-S"
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[6][7]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[6][8] Note: Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can lead to high background.[6][8]
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody
-
Rabbit anti-AMPKα antibody (for total AMPK)
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Western blot workflow for pAMPK detection.
Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][7]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[7] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Incubate the membrane with the primary antibody against pAMPK (Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the blot can be stripped and re-probed for total AMPK or a housekeeping protein like β-actin or GAPDH.
-
Troubleshooting
-
No or Weak Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or increase the primary antibody incubation time.[11] Ensure that phosphatase inhibitors were added to the lysis buffer.[6][7]
-
High Background: Ensure adequate blocking and increase the number and duration of wash steps.[11][12] Using BSA instead of milk for blocking is crucial for phosphoprotein detection.[6][8]
-
Non-specific Bands: Optimize the primary antibody concentration and ensure the specificity of the antibody for the target protein.[11]
By following this detailed protocol, researchers can reliably assess the ability of "Compound 38-S" to induce the phosphorylation and activation of AMPK, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. AMP-activated protein kinase activates p38 mitogen-activated protein kinase by increasing recruitment of p38 MAPK to TAB1 in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
Application Note: Characterization of "CB1R/AMPK Modulator 1" using a Forskolin-Stimulated cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating a variety of physiological processes. The classical signaling pathway for CB1R involves coupling to Gi/o proteins.[1][2][3] Activation of the Gi/o pathway by a CB1R agonist inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] This application note provides a detailed protocol for characterizing the activity of "CB1R/AMPK modulator 1" on the CB1R using a competitive immunoassay to measure changes in intracellular cAMP levels.
The assay is designed to quantify the inhibition of forskolin-stimulated cAMP production, a standard method for evaluating compounds that act on Gi-coupled receptors.[4][5] Forskolin directly activates adenylyl cyclase, increasing intracellular cAMP. An agonist of a Gi-coupled receptor like CB1R will counteract this effect, resulting in a measurable decrease in cAMP. This protocol is optimized for a high-throughput, 384-well format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[6][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CB1R signaling pathway and the experimental workflow for the cAMP assay.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Calcium and cAMP Cross-Talk Mediated by Cannabinoid CB1 Receptor and EF-Hand Calcium Sensor Interactions [frontiersin.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Arrestin Recruitment Assay for CB1R/AMPK Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in various physiological processes.[1] Upon activation by an agonist, CB1R not only couples to G-proteins to initiate downstream signaling cascades but also recruits β-arrestin proteins.[2][3][4][5][6] This recruitment leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.[7][8][9] The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10][11][12][13] Emerging evidence suggests a potential interplay between CB1R signaling and AMPK activation, making modulators that target this crosstalk of significant therapeutic interest.
This document provides a detailed protocol for a β-arrestin recruitment assay to characterize the activity of a novel compound, "CB1R/AMPK modulator 1," at the human CB1 receptor. The assay is designed to determine if the compound acts as an agonist, antagonist, or allosteric modulator of β-arrestin recruitment.
Signaling Pathways
The activation of CB1R by an agonist leads to a conformational change in the receptor, promoting its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins.[8] Bound β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor.[14] Additionally, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery and initiating a distinct wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways.[7][14] The precise signaling linkage between CB1R/β-arrestin and AMPK activation is an area of active investigation, with potential mechanisms including downstream signaling crosstalk or β-arrestin-mediated scaffolding of AMPK pathway components.
Figure 1: CB1R-mediated β-arrestin recruitment and downstream signaling.
Experimental Protocols
This protocol is based on the PathHunter® β-arrestin recruitment assay technology, which utilizes enzyme fragment complementation.[2][3][4] In this system, the CB1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme that converts a substrate to a chemiluminescent signal.
Materials and Reagents
-
PathHunter® CHO-K1 hCB1R β-Arrestin cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
This compound (Test Compound)
-
CP55,940 (Reference CB1R agonist)
-
Rimonabant (Reference CB1R antagonist/inverse agonist)
-
PathHunter® Detection Reagent Kit
Experimental Workflow
Figure 2: Experimental workflow for the β-arrestin recruitment assay.
Detailed Methodologies
1. Cell Culture and Plating:
-
Culture the PathHunter® CHO-K1 hCB1R β-Arrestin cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell density to 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Compound Preparation and Addition (Agonist Mode):
-
Prepare a 5X stock solution of the "this compound" and the reference agonist (CP55,940) in an appropriate vehicle (e.g., DMSO) and then dilute in assay buffer.
-
Perform serial dilutions to create a concentration-response curve (typically 8-12 points).
-
Add 5 µL of the 5X compound solutions to the respective wells of the cell plate.
-
For control wells, add 5 µL of vehicle-only assay buffer.
-
Incubate the plate for 90 minutes at 37°C, 5% CO2.
3. Compound Preparation and Addition (Antagonist Mode):
-
Prepare a 5X stock solution of the "this compound" and the reference antagonist (Rimonabant) and perform serial dilutions.
-
Add 5 µL of the antagonist solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Prepare a 5X solution of the reference agonist (CP55,940) at its EC80 concentration (predetermined from an agonist mode experiment).
-
Add 5 µL of the EC80 agonist solution to the wells containing the antagonist.
-
Incubate the plate for 90 minutes at 37°C, 5% CO2.
4. Signal Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's protocol.
-
Add 12.5 µL of the prepared detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
5. Data Analysis:
-
Normalize the data by setting the signal from vehicle-treated wells as 0% and the signal from the maximal concentration of the reference agonist as 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).
Data Presentation
The following tables present hypothetical data for "this compound" to illustrate how the results of the β-arrestin recruitment assay can be summarized.
Table 1: Agonist Activity at CB1R
| Compound | EC50 (nM) | Emax (% of CP55,940) |
| CP55,940 (Reference Agonist) | 15.2 | 100 |
| This compound | 55.8 | 85 |
This table shows the potency (EC50) and efficacy (Emax) of the test compound in stimulating β-arrestin recruitment, compared to a known full agonist.
Table 2: Antagonist Activity at CB1R
| Compound | IC50 (nM) |
| Rimonabant (Reference Antagonist) | 25.4 |
| This compound | >10,000 |
This table shows the potency (IC50) of the test compound in inhibiting β-arrestin recruitment stimulated by a fixed concentration of a reference agonist. An IC50 value greater than 10,000 nM suggests no significant antagonist activity at the tested concentrations.
Potential Interplay of CB1R, β-Arrestin, and AMPK
The "this compound" could influence the AMPK pathway through various mechanisms. It could act as a biased agonist, preferentially activating the β-arrestin pathway over G-protein signaling, which in turn might lead to AMPK activation. Alternatively, it could be an allosteric modulator that alters the conformation of CB1R, thereby influencing its interaction with β-arrestin and subsequent downstream signaling to AMPK.
Figure 3: Potential mechanism of action for a CB1R/AMPK modulator.
Conclusion
The β-arrestin recruitment assay is a robust method for characterizing the pharmacological profile of compounds targeting CB1R. The provided protocol offers a detailed framework for assessing the activity of "this compound" as an agonist or antagonist of β-arrestin recruitment. The results from this assay will be crucial in elucidating the compound's mechanism of action and its potential to modulate CB1R signaling in a biased manner, potentially impacting downstream pathways such as AMPK activation. Further studies would be required to confirm the direct link between β-arrestin recruitment by this modulator and subsequent AMPK activity.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. raybiotech.com [raybiotech.com]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
Application Notes and Protocols: Aqueous Stability of CB1R/AMPK Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB1R/AMPK modulator 1, also known as Compound 38-S, is a potent, orally active modulator of the Cannabinoid Receptor 1 (CB1R) and AMP-activated protein kinase (AMPK).[1][2][3] With a high affinity for CB1R (Kᵢ of 0.81 nM and IC₅₀ of 3.9 nM), this compound has demonstrated the ability to activate AMPK, reduce food intake and body weight, and improve glucose tolerance and insulin sensitivity in preclinical models.[1][3] The molecular formula of the compound is C₂₅H₂₂Cl₂N₆O₃S, and its molecular weight is 557.45 g/mol .[1][2]
The stability of a compound in aqueous solution is a critical parameter that influences its shelf-life, formulation development, and ultimately its therapeutic efficacy. These application notes provide a comprehensive overview of the recommended protocols for evaluating the aqueous stability of this compound. The methodologies described herein are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Signaling Pathways
To understand the biological context of this compound, it is essential to be familiar with the signaling pathways it modulates.
Caption: CB1R and AMPK signaling pathways modulated by the compound.
Quantitative Data Summary
A comprehensive stability analysis of this compound in aqueous solutions under various stress conditions is crucial. The following tables are provided as templates for summarizing the quantitative data obtained from such studies. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Table 1: Stability of this compound in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 2.0 (0.01 N HCl) | 60 | 24 | |||
| 7.0 (Water) | 60 | 24 | |||
| 12.0 (0.01 N NaOH) | 60 | 24 |
Table 2: Thermal Stability of this compound in Aqueous Solution (pH 7.0)
| Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 40 | 48 | |||
| 60 | 48 | |||
| 80 | 48 |
Table 3: Oxidative Stability of this compound in Aqueous Solution (pH 7.0)
| H₂O₂ Concentration (%) | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | |---|---|---|---|---| | 3 | 25 (Room Temp) | 24 | | | | | 10 | 25 (Room Temp) | 24 | | | | | 30 | 25 (Room Temp) | 24 | | | |
Table 4: Photostability of this compound in Aqueous Solution (pH 7.0)
| Light Source | Intensity | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | |---|---|---|---|---| | UV-C (254 nm) | | 24 | | | | | Cool White Fluorescent | 1.2 million lux hours | | | | |
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies to evaluate the stability of this compound in aqueous solutions.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO).[1]
-
Working Solution: From the stock solution, prepare a working solution at a final concentration of 100 µg/mL in the respective aqueous stress solution (e.g., 0.01 N HCl, water, 0.01 N NaOH, or hydrogen peroxide solutions). Ensure the final concentration of the organic solvent is minimal to avoid interference.
Forced Degradation (Stress) Studies
The following is a general workflow for conducting forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
a. Hydrolytic Stability
-
Acidic Condition: Add the working solution of this compound to a solution of 0.01 N hydrochloric acid.
-
Basic Condition: Add the working solution to a solution of 0.01 N sodium hydroxide.
-
Neutral Condition: Add the working solution to purified water.
-
Incubate all solutions at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
b. Oxidative Stability
-
Add the working solution to a 3% (v/v) solution of hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples immediately by HPLC.
c. Thermal Stability
-
Incubate the working solution (in purified water) at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.
-
Protect the samples from light.
-
Withdraw aliquots at various time points (e.g., 0, 24, and 48 hours).
-
Cool the samples to room temperature before analysis by HPLC.
d. Photostability
-
Expose the working solution (in purified water) in a photostability chamber to a cool white fluorescent lamp and a near-UV lamp, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after a defined exposure period.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required. The method must be able to separate the intact this compound from its degradation products.
-
Column: A C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. MS detection can be used for the identification of degradation products.
-
Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the aqueous stability of this compound. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of this promising therapeutic candidate. It is recommended to perform these studies early in the drug development process to identify any potential stability liabilities.
References
Application Notes and Protocols for Studying Metabolic Syndrome in Animal Models Using SN-38
Disclaimer: The compound "Compound 38-S" is not a standard chemical identifier found in the scientific literature. Based on common nomenclature, it is highly probable that this refers to SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of the anticancer drug Irinotecan. These application notes are based on this assumption. All protocols and applications described herein for the study of metabolic syndrome are hypothetical and intended for research purposes only. The efficacy and mechanism of action of SN-38 in the context of metabolic syndrome have not been established.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels[1]. Animal models are crucial for understanding the pathophysiology of metabolic syndrome and for the development of novel therapeutic agents.
SN-38 is a potent topoisomerase I inhibitor.[2] While its primary application is in oncology, its effects on cellular metabolism and inflammation suggest a potential, yet unexplored, role in other diseases. These notes provide a framework for investigating the hypothetical application of SN-38 in a rodent model of diet-induced metabolic syndrome.
Quantitative Data: Pharmacokinetics of SN-38
Understanding the pharmacokinetic profile of SN-38 is essential for designing in vivo experiments. The following table summarizes key pharmacokinetic parameters from studies in rats. It is important to note that these parameters can be influenced by the vehicle, route of administration, and animal strain.
| Parameter | Value (in Rats) | Reference |
| Terminal Half-life (t½) | ~7 - 9.91 hours | [[“]] |
| Vehicle for In Vivo Studies | DMSO, PEG400, Saline | [4] |
| Metabolism | Primarily hepatic glucuronidation (UGT1A1) | [[“]] |
| Excretion | Mainly in feces via biliary excretion | [[“]] |
Experimental Protocols
Induction of Metabolic Syndrome in Rats
This protocol describes the induction of metabolic syndrome in rats using a high-fat, high-carbohydrate diet. This model mimics many of the key features of human metabolic syndrome.[5][6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Standard chow diet (Control group)
-
High-fat, high-carbohydrate diet (e.g., 45-60% kcal from fat, high in fructose or sucrose)[9][10]
-
Drinking water with 10-20% fructose (optional, to accelerate phenotype)[11]
-
Metabolic cages for monitoring food and water intake
-
Equipment for measuring body weight, blood pressure, and blood glucose
Procedure:
-
Acclimatization: Acclimatize rats for one week upon arrival, with free access to standard chow and water.
-
Group Allocation: Randomly divide rats into two groups: Control (standard diet) and Metabolic Syndrome (high-fat, high-carbohydrate diet).
-
Dietary Induction: Provide the respective diets to the groups for a period of 8-16 weeks.[5][12]
-
Monitoring:
-
Measure body weight weekly.
-
Monitor food and water intake at least twice a week.
-
Measure non-fasting blood glucose from the tail vein weekly.
-
Measure systolic blood pressure using a tail-cuff method every two weeks.
-
-
Confirmation of Metabolic Syndrome: After the induction period, confirm the metabolic syndrome phenotype by assessing the following parameters (refer to Table 2 for expected changes):
-
Fasting blood glucose and insulin levels
-
Oral Glucose Tolerance Test (OGTT)
-
Lipid profile (triglycerides, total cholesterol, HDL, LDL)
-
Adiposity (e.g., weighing epididymal and retroperitoneal fat pads post-mortem)
-
Table 2: Key Biomarkers for Assessing Metabolic Syndrome in Rodents [4][11][12]
| Parameter | Expected Change in MetS Model | Method of Measurement |
| Body Weight | Increase | Weighing scale |
| Fasting Blood Glucose | Increase | Glucometer, biochemical analyzer |
| Fasting Insulin | Increase (Hyperinsulinemia) | ELISA |
| HOMA-IR | Increase | Calculation: (Fasting Glucose x Fasting Insulin) / 22.5 |
| Triglycerides | Increase | Biochemical analyzer |
| Total Cholesterol | Increase | Biochemical analyzer |
| HDL Cholesterol | Decrease | Biochemical analyzer |
| Systolic Blood Pressure | Increase | Tail-cuff plethysmography |
| Adipose Tissue Mass | Increase | Dissection and weighing of fat pads |
| Liver Triglycerides | Increase | Biochemical analysis of liver homogenates |
Hypothetical Treatment Protocol with SN-38
This protocol outlines a hypothetical study to evaluate the effects of SN-38 on established metabolic syndrome in rats.
Materials:
-
Rats with confirmed diet-induced metabolic syndrome
-
SN-38
-
Vehicle (e.g., a mixture of DMSO, PEG400, and saline)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Preparation of SN-38 Solution: Due to its poor water solubility, SN-38 should be dissolved in a suitable vehicle. A common approach is to first dissolve SN-38 in a small amount of DMSO and then dilute it with PEG400 and saline. The final concentration of DMSO should be kept low (e.g., <5% of the total volume) to minimize toxicity.[4]
-
Dosing:
-
Based on its use in other disease models and its pharmacokinetic profile, a starting dose of 1-5 mg/kg administered intraperitoneally (i.p.) every other day could be considered.
-
The treatment duration could be 4-6 weeks.
-
A vehicle-treated metabolic syndrome group must be included as a control.
-
-
Monitoring During Treatment: Continue to monitor body weight, food and water intake, blood glucose, and blood pressure as described in section 3.1.
-
Terminal Endpoint Analysis: At the end of the treatment period, perform a comprehensive analysis:
-
Repeat the OGTT and measure fasting insulin and lipid profiles.
-
Collect blood and tissues (liver, adipose tissue, muscle) for biochemical and histological analysis.
-
Analyze tissue samples for markers of inflammation (e.g., TNF-α, IL-6 via ELISA or qPCR) and insulin signaling pathway components (e.g., phosphorylated Akt, IRS-1 via Western blot).
-
Signaling Pathways and Visualization
Metabolic syndrome is characterized by dysregulation of key signaling pathways, primarily the insulin signaling and inflammatory pathways. A therapeutic compound for metabolic syndrome would be expected to modulate these pathways favorably.
Insulin Signaling Pathway
In a healthy state, insulin binding to its receptor triggers a cascade that leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. In metabolic syndrome, this pathway is impaired, leading to insulin resistance.
Figure 1: Simplified Insulin Signaling Pathway.
Inflammatory Signaling in Metabolic Syndrome
Chronic low-grade inflammation is a key feature of metabolic syndrome. Pro-inflammatory cytokines can interfere with insulin signaling, contributing to insulin resistance.
Figure 2: Inflammatory Pathway in Insulin Resistance.
Experimental Workflow
The following diagram illustrates the overall workflow for studying the effects of a compound like SN-38 on a diet-induced model of metabolic syndrome.
Figure 3: Overall Experimental Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of inflammatory signaling pathways in obesity-induced metabolic dysfunction - Consensus [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. High Fat/High Glucose Diet Induces Metabolic Syndrome in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labanimal.co.kr [labanimal.co.kr]
- 10. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical investigation of an experimentally induced metabolic syndrome in rats [arccjournals.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: CB1R/AMPK Modulator 1 in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), and the 5' AMP-activated protein kinase (AMPK) pathway are critical regulators of energy homeostasis. CB1R activation is known to promote appetite and energy storage, while AMPK acts as a cellular energy sensor that, when activated, promotes catabolic processes to increase energy availability. A novel therapeutic strategy for obesity involves the dual modulation of these two key targets. "CB1R/AMPK modulator 1" is a hypothetical first-in-class agent designed to simultaneously act as a CB1R antagonist/inverse agonist and an AMPK activator. This dual-action molecule is hypothesized to synergistically reduce food intake, enhance energy expenditure, and improve metabolic parameters, offering a promising approach for the treatment of obesity.
Mechanism of Action
CB1R is a G protein-coupled receptor primarily expressed in the central nervous system and various peripheral tissues, including adipose tissue, liver, and skeletal muscle.[1][2] Its activation by endocannabinoids typically leads to increased appetite and lipogenesis.[3] CB1R signaling mainly occurs through Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][4]
AMPK is a heterotrimeric enzyme that plays a central role in cellular energy homeostasis.[5] It is activated by an increase in the cellular AMP:ATP ratio, which occurs during periods of energy stress. Activated AMPK stimulates fatty acid oxidation and glucose uptake while inhibiting energy-consuming processes such as protein and lipid synthesis.[6][7]
"this compound" is designed to inhibit CB1R signaling, thereby reducing appetite and anabolic processes, while simultaneously activating AMPK to promote catabolism and energy expenditure. This dual mechanism is expected to result in a more potent anti-obesity effect than targeting either pathway alone.
Data Presentation
Table 1: Preclinical Efficacy of CB1R Inverse Agonists in Obesity Models
| Compound | Model | Dose | Duration | Body Weight Change | Food Intake | Reference |
| MK-0364 | Diet-induced obese rats | 1 mg/kg (acute) | 1 day | Reduction | Dose-dependent reduction | [8] |
| MK-0364 | Diet-induced obese rats | 0.3 mg/kg/day | 14 days | Reduction | Dose-dependent reduction | [8] |
| AM251 | Diet-induced obese mice | 10 mg/kg/day | 4 weeks | Rapid and prolonged weight loss | Not specified | [1] |
| Taranabant | Overweight/obese humans | 0.5, 1, 2 mg/day | 52 weeks | -5.4, -5.3, -6.7 kg vs -1.7 kg (placebo) | Not specified | [9] |
Table 2: Preclinical Efficacy of AMPK Activators in Obesity Models
| Compound | Model | Dose | Duration | Body Weight Change | Adiposity | Reference |
| Glabridin | High-fat diet-induced obese mice | 150 mg/kg/day | 4 weeks | Decreased | Decreased | [6] |
| Activator-3 | Mice on high sucrose diet | Not specified | Not specified | Reduced | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of "this compound" on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 45% or 60% kcal from fat)
-
Low-fat diet (LFD; e.g., 10% kcal from fat)
-
"this compound"
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for food and water intake monitoring
-
Equipment for measuring body composition (e.g., DEXA or MRI)
-
Glucometer and insulin ELISA kit
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for 1 week on a standard chow diet.
-
Divide mice into two groups: one receiving LFD and the other HFD for 12 weeks to induce obesity.[1]
-
-
Treatment:
-
Measurements:
-
Monitor body weight and food intake daily or three times per week.
-
Measure body composition (fat mass and lean mass) at baseline and at the end of the treatment period.[1]
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final week of treatment to assess glucose metabolism.
-
At the end of the study, collect blood for measuring plasma levels of insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, Western blotting for pAMPK).
-
Protocol 2: In Vitro Assessment of AMPK Activation in C2C12 Myotubes
Objective: To confirm the direct effect of "this compound" on AMPK activation in a relevant cell line.
Materials:
-
C2C12 myoblasts
-
DMEM, fetal bovine serum (FBS), horse serum (HS), penicillin-streptomycin
-
"this compound"
-
Positive control (e.g., AICAR)
-
Lysis buffer
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, and secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% HS and 1% penicillin-streptomycin for 4-6 days.
-
-
Treatment:
-
Treat differentiated myotubes with varying concentrations of "this compound" or AICAR for a specified time (e.g., 1-2 hours).
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα and total AMPKα, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the level of AMPK activation.
-
Conclusion
The hypothetical "this compound" represents a promising, multi-faceted therapeutic agent for obesity. By simultaneously blocking the pro-obesogenic signals of the CB1R and activating the catabolic AMPK pathway, this modulator has the potential for robust efficacy in reducing body weight and improving metabolic health. The provided protocols offer a framework for the preclinical evaluation of such a compound, from in vivo efficacy studies in diet-induced obese models to in vitro mechanistic validation. Further research into dual-target modulators like this is warranted to develop novel and effective treatments for obesity and its associated metabolic disorders.
References
- 1. Frontiers | Cannabinoid Receptor 1 Blockade Attenuates Obesity and Adipose Tissue Type 1 Inflammation Through miR-30e-5p Regulation of Delta-Like-4 in Macrophages and Consequently Downregulation of Th1 Cells [frontiersin.org]
- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Compound 38-S in Type 2 Diabetes Research
Fictional Compound Disclaimer: Please note that "Compound 38-S" is a representative designation for a novel investigational compound for type 2 diabetes. The following data and protocols are a composite derived from preclinical studies of various novel anti-diabetic compounds to provide a detailed and practical guide for researchers.
Introduction
Compound 38-S is a novel small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, Compound 38-S enhances insulin sensitivity and improves glycemic control, making it a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM). These application notes provide an overview of its mechanism of action, preclinical data, and detailed protocols for its evaluation in T2DM models.
Mechanism of Action
Insulin signaling is initiated by the binding of insulin to its receptor, leading to the autophosphorylation of the insulin receptor (IR) and subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This cascade activates downstream pathways, including the PI3K/Akt and MAPK pathways, which are crucial for glucose uptake and metabolism. PTP1B dephosphorylates and inactivates the IR and IRS proteins, thereby attenuating the insulin signal. Compound 38-S competitively inhibits the active site of PTP1B, preventing this dephosphorylation and thus prolonging and enhancing the insulin signal. This leads to increased glucose uptake by peripheral tissues, such as skeletal muscle and adipose tissue, and reduced hepatic glucose production.
Caption: Proposed mechanism of action for Compound 38-S.
Preclinical Data Summary
The efficacy of Compound 38-S has been evaluated in db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes.
Table 1: Effect of Compound 38-S on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | Compound 38-S (10 mg/kg) | Metformin (200 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 15 | 210 ± 20 |
| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 8.2 ± 1.2 | 9.5 ± 1.5 |
| HOMA-IR | 22.1 ± 3.5 | 7.4 ± 1.1 | 10.5 ± 1.8 |
| Body Weight (g) | 48 ± 2.5 | 42 ± 1.8 | 45 ± 2.0 |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.2 |
| Hepatic Triglycerides (mg/g) | 85 ± 10 | 45 ± 8 | 60 ± 9 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of Compound 38-S on Serum Lipid Profile in db/db Mice
| Parameter | Vehicle Control | Compound 38-S (10 mg/kg) | Metformin (200 mg/kg) |
| Triglycerides (mg/dL) | 250 ± 30 | 150 ± 20 | 180 ± 25 |
| Total Cholesterol (mg/dL) | 280 ± 25 | 200 ± 18 | 220 ± 22 |
| HDL Cholesterol (mg/dL) | 45 ± 5 | 60 ± 6 | 55 ± 5 |
| LDL Cholesterol (mg/dL) | 185 ± 20 | 110 ± 15 | 135 ± 18* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Induction of Type 2 Diabetes in Rodent Models
Objective: To establish a reliable and reproducible model of type 2 diabetes for the evaluation of anti-diabetic compounds.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Streptozotocin (STZ), freshly prepared in 0.1 M citrate buffer (pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into a control group (standard chow) and an experimental group (HFD).
-
Feed the respective diets for 4 weeks to induce insulin resistance in the HFD group.
-
After 4 weeks, administer a single low dose of STZ (35 mg/kg, intraperitoneal injection) to the HFD group to induce partial beta-cell dysfunction. The control group receives a vehicle injection.
-
One week after STZ injection, measure fasting blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic and are used for subsequent experiments.
Caption: Workflow for inducing type 2 diabetes in rats.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of Compound 38-S on glucose disposal following an oral glucose challenge.
Materials:
-
Diabetic rats (as prepared above)
-
Compound 38-S, Metformin, or vehicle
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Administer Compound 38-S (10 mg/kg), Metformin (200 mg/kg), or vehicle orally.
-
After 60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer the glucose solution orally.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of Compound 38-S on insulin sensitivity.
Materials:
-
Diabetic rats
-
Compound 38-S, Metformin, or vehicle
-
Human insulin (0.75 U/kg body weight)
-
Glucometer and test strips
Protocol:
-
Fast the rats for 4-6 hours.
-
Administer Compound 38-S (10 mg/kg), Metformin (200 mg/kg), or vehicle orally.
-
After 60 minutes, collect a baseline blood sample (t=0).
-
Administer insulin via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
Express results as a percentage of the initial blood glucose level.
Analysis of Serum Lipid Profile
Objective: To determine the effect of Compound 38-S on dyslipidemia associated with type 2 diabetes.
Materials:
-
Serum samples from treated and control animals
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL
Protocol:
-
At the end of the treatment period, collect blood from the rats via cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum at -80°C until analysis.
-
Use commercial enzymatic colorimetric assay kits to measure the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.
Conclusion
The preclinical data strongly suggest that Compound 38-S is a potent anti-diabetic agent with a favorable metabolic profile. Its ability to improve glycemic control, enhance insulin sensitivity, and correct dyslipidemia through the inhibition of PTP1B makes it a compelling candidate for further development as a novel therapy for type 2 diabetes. The protocols outlined above provide a robust framework for the continued investigation of Compound 38-S and other novel anti-diabetic compounds.
Application Notes and Protocols for CB1R/AMPK Modulator 1 in Neuronal Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"CB1R/AMPK modulator 1" is a hypothetical novel compound designed to act as a positive modulator of the Cannabinoid Receptor 1 (CB1R) and subsequently activate AMP-activated protein kinase (AMPK) signaling in neuronal cells. CB1R, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in regulating neurotransmitter release, synaptic plasticity, and neuronal excitability.[1][2] AMPK is a key cellular energy sensor that, when activated, modulates a variety of metabolic processes to restore energy balance. The dual modulation of CB1R and AMPK presents a promising therapeutic avenue for neurodegenerative diseases, metabolic disorders with neurological components, and conditions requiring neuroprotection.
These application notes provide a summary of the signaling pathways affected by "this compound," hypothetical quantitative data for its activity in neuronal cell lines, and detailed protocols for its experimental validation.
Data Presentation
The following tables summarize the hypothetical quantitative data for "this compound" in a common neuronal cell line, such as SH-SY5Y, which endogenously expresses CB1R.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line |
| CB1R Binding Affinity (Ki) | 15 nM | SH-SY5Y |
| cAMP Inhibition (IC50) | 50 nM | SH-SY5Y |
| AMPK Phosphorylation (EC50) | 100 nM | SH-SY5Y |
| ERK1/2 Phosphorylation (EC50) | 75 nM | SH-SY5Y |
| Neuronal Viability (EC50) | 1 µM (Neuroprotective effect against excitotoxicity) | SH-SY5Y |
Table 2: Effect of this compound on Protein Expression
| Protein Target | Treatment Concentration | Fold Change vs. Vehicle | Time Point |
| p-AMPKα (Thr172) | 100 nM | 3.5 ± 0.4 | 1 hour |
| p-ERK1/2 (Thr202/Tyr204) | 100 nM | 2.8 ± 0.3 | 30 minutes |
| p-Akt (Ser473) | 100 nM | 2.1 ± 0.2 | 1 hour |
| Bax | 1 µM (with glutamate challenge) | 0.6 ± 0.1 | 24 hours |
| Bcl-2 | 1 µM (with glutamate challenge) | 1.8 ± 0.2 | 24 hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of "this compound" and a typical experimental workflow for its characterization in neuronal cell lines.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for modulator characterization.
Experimental Protocols
Neuronal Cell Culture
This protocol describes the maintenance of the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 12-well, and 96-well plates
Procedure:
-
Maintain SH-SY5Y cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
For subculturing, split the cells at a 1:5 to 1:10 ratio into new T-75 flasks.
-
For experiments, count the cells using a hemocytometer and seed them at the desired density in appropriate well plates.
Western Blotting for Protein Phosphorylation
This protocol is for detecting the phosphorylation of AMPK, ERK, and Akt.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat cells with "this compound" at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.
cAMP Assay
This protocol measures the inhibition of adenylyl cyclase activity.
Materials:
-
cAMP Assay Kit (e.g., a competitive ELISA-based kit)
-
Forskolin
-
"this compound"
-
SH-SY5Y cells
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Replace the medium with serum-free medium and incubate for 2 hours.
-
Pre-treat the cells with various concentrations of "this compound" for 15 minutes.
-
Stimulate the cells with 10 µM Forskolin (an adenylyl cyclase activator) for 15 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Calculate the concentration of cAMP for each sample and plot a dose-response curve to determine the IC50 value of the modulator.
Neuronal Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effects of the modulator against an excitotoxic insult (e.g., glutamate).
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Glutamate
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 24 hours.
-
Pre-treat the cells with various concentrations of "this compound" for 1 hour.
-
Introduce an excitotoxic challenge by adding glutamate (e.g., 5 mM) to the wells (except for the control wells) and incubate for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, unchallenged) cells. Plot the results to determine the neuroprotective concentration range of the modulator.
References
Application Notes and Protocols for "Compound 38-S" in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Compound 38-S," also identified as CB1R/AMPK modulator 1, is an orally active small molecule that functions as a modulator of the Cannabinoid Receptor 1 (CB1R) and an activator of AMP-activated protein kinase (AMPK). With a high affinity for CB1R (Kᵢ = 0.81 nM, IC₅₀ = 3.9 nM), this compound has demonstrated significant effects on metabolic and feeding behaviors in preclinical studies.[1][2][3] In vivo research in rats has shown that administration of Compound 38-S leads to a reduction in food intake and body weight, alongside improvements in glucose tolerance and insulin sensitivity.[1][2][3] These characteristics make it a compound of interest for investigating the central and peripheral pathways regulating energy homeostasis and related behaviors.
These application notes provide detailed methodologies for utilizing Compound 38-S in behavioral studies in rats, focusing on the assessment of feeding behavior and general activity. The protocols are designed to ensure robust and reproducible data collection for researchers in pharmacology, neuroscience, and drug development.
Data Presentation
Table 1: Pharmacological Profile of Compound 38-S
| Parameter | Value | Source |
| Target(s) | CB1R, AMPK | [1][2][3] |
| Activity | CB1R modulator, AMPK activator | [1][2][3] |
| Kᵢ for CB1R | 0.81 nM | [1][2][3] |
| IC₅₀ for CB1R | 3.9 nM | [1][2][3] |
| Administration Route | Oral | [1][2][3] |
Table 2: Summary of In Vivo Effects of Compound 38-S in Rats
| Behavioral/Physiological Endpoint | Observation | Source |
| Food Intake | Reduced | [1][2][3] |
| Body Weight | Reduced | [1][2][3] |
| Glucose Tolerance | Improved | [1][2][3] |
| Insulin Sensitivity | Improved | [1][2][3] |
Signaling Pathway
The proposed signaling pathway of Compound 38-S involves the modulation of the CB1 receptor and activation of AMPK. In states of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to inhibit anabolic pathways (e.g., fatty acid and cholesterol synthesis) and activate catabolic pathways (e.g., fatty acid oxidation and glucose uptake). By activating AMPK, Compound 38-S can influence cellular energy metabolism.[1] Concurrently, as a CB1R modulator, it likely influences the endocannabinoid system's role in regulating appetite and energy balance.
Figure 1: Proposed signaling pathway of Compound 38-S.
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects in Diet-Induced Obese Rats
This protocol is designed to assess the impact of Compound 38-S on food intake and body weight in a rat model of diet-induced obesity (DIO).
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age: 8-10 weeks at the start of the high-fat diet.
-
Housing: Pair-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide a high-fat diet (e.g., 60% kcal from fat) for a minimum of 5 months to induce obesity.[4] Standard chow-fed rats can be used as a lean control group.
2. Compound Preparation and Administration:
-
Formulation: Prepare Compound 38-S in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water). The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 5 mL/kg).
-
Dosing: Administer Compound 38-S or vehicle orally via gavage once daily. A dose-response study (e.g., 1, 3, 10 mg/kg) is recommended to determine the optimal dose.
3. Experimental Workflow:
-
Acclimation: Acclimate the rats to the housing conditions and handling for at least one week before the start of the experiment.
-
Baseline Measurement: Record individual body weights and daily food intake for 3-5 days prior to the first dose to establish a stable baseline.
-
Treatment Period: Administer Compound 38-S or vehicle daily for a predetermined period (e.g., 28 days).[4]
-
Data Collection:
-
Record body weight daily, just before the dark cycle begins.[4]
-
Measure food intake daily by weighing the remaining food pellets. Account for any spillage.
-
-
Data Analysis: Analyze changes in body weight and cumulative food intake over the treatment period. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
Figure 2: Workflow for evaluating anorectic effects.
Protocol 2: Assessment of General Locomotor Activity in an Open Field Test
To ensure that the observed anorectic effects are not due to general malaise or sedation, it is important to assess the general locomotor activity of the rats.
1. Apparatus:
-
An open field arena (e.g., 100 x 100 x 40 cm) made of a non-porous material for easy cleaning. The arena should be evenly illuminated.
2. Procedure:
-
Habituation: Handle the rats for several days prior to testing to reduce stress.
-
Compound Administration: Administer a single dose of Compound 38-S or vehicle orally at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Place the rat in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).
-
Data Recording: Use an automated video-tracking system to record the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each rat to eliminate olfactory cues.
3. Data Analysis: Compare the locomotor activity parameters between the treatment and vehicle groups using an appropriate statistical test (e.g., t-test or one-way ANOVA).
Concluding Remarks
These application notes provide a framework for investigating the behavioral effects of Compound 38-S in rats. The protocols for assessing food intake and locomotor activity are fundamental to characterizing the in vivo profile of this compound. Researchers are encouraged to adapt these protocols to their specific experimental questions, including the exploration of other behavioral domains that may be influenced by CB1R modulation and AMPK activation, such as anxiety, cognition, and reward-related behaviors. Careful consideration of experimental design, including appropriate control groups and blinding, is crucial for obtaining reliable and interpretable results.
References
Troubleshooting & Optimization
Troubleshooting "Compound 38-S" insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the handling and application of "Compound 38-S," a novel kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Compound 38-S is not dissolving in standard aqueous buffers (e.g., PBS, Tris-HCl). What should I do?
Compound 38-S has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents for Stock Solutions:
| Solvent | Maximum Recommended Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mM | -20°C, desiccated |
| Ethanol (anhydrous) | 25 mM | -20°C |
| N,N-Dimethylformamide (DMF) | 50 mM | -20°C, desiccated |
Note: Always use anhydrous solvents to prepare stock solutions to minimize hydrolysis of Compound 38-S.
2. I observed precipitation when I diluted my DMSO stock of Compound 38-S into my cell culture medium. How can I prevent this?
This is a common issue due to the poor aqueous solubility of Compound 38-S. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.
-
Use of a Surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final dilution can help to maintain the solubility of Compound 38-S.
-
Serum in Media: The presence of serum (e.g., Fetal Bovine Serum) can aid in solubilizing hydrophobic compounds. If your experimental design allows, perform dilutions in serum-containing media.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, step-wise dilutions. This can help to avoid rapid changes in solvent polarity that lead to precipitation.
Troubleshooting Workflow for Dilution Issues:
Caption: Troubleshooting workflow for Compound 38-S precipitation in cell culture media.
3. How can I confirm that Compound 38-S is stable in my experimental conditions?
The stability of Compound 38-S can be assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Stability Assay
-
Sample Preparation:
-
Prepare a 1 mM stock solution of Compound 38-S in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer or cell culture medium.
-
Incubate the sample under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, take an aliquot of the sample and stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
-
Data Analysis:
-
Monitor the peak area of Compound 38-S over time. A decrease in the peak area indicates degradation.
-
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
4. What is the mechanism of action of Compound 38-S?
Compound 38-S is a potent and selective inhibitor of the (fictional) Kinase XYZ signaling pathway. This pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of Kinase XYZ. Activated Kinase XYZ then phosphorylates and activates downstream signaling proteins, ultimately promoting cell proliferation and survival. Compound 38-S binds to the ATP-binding pocket of Kinase XYZ, preventing its activation and inhibiting downstream signaling.
Signaling Pathway of Kinase XYZ and Inhibition by Compound 38-S:
Caption: Inhibition of the Kinase XYZ signaling pathway by Compound 38-S.
Technical Support Center: Optimizing "CB1R/AMPK Modulator 1" Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of "CB1R/AMPK modulator 1."
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in cell culture experiments?
A1: For a novel compound like "this compound," a broad concentration range should be initially screened. A common starting point is a serial dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[1] A literature search for compounds with similar structures or targets can also provide a more informed starting range.[2]
Q2: What is the solvent of choice for "this compound," and what is a vehicle control?
A2: Small molecule modulators are often dissolved in dimethyl sulfoxide (DMSO).[2] It is crucial to determine the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A vehicle control, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the modulator, is essential to distinguish the effects of the modulator from those of the solvent.[2]
Q3: How long should I incubate the cells with "this compound"?
A3: The optimal incubation time depends on the specific cellular process being investigated. A time-course experiment is recommended to determine the ideal duration.[2] You can start by testing a series of time points (e.g., 1, 6, 12, 24, 48 hours) while keeping the modulator concentration constant.[2]
Q4: How can I assess the effect of "this compound" on my cells?
A4: The effect of the modulator can be assessed by measuring downstream markers of CB1R and AMPK pathway activation. For CB1R, this could include measuring changes in cyclic AMP (cAMP) levels or the phosphorylation of downstream kinases like ERK (p42/p44 MAPK).[3][4] For AMPK, a common method is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) or the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[5]
Q5: Should I be concerned about off-target effects?
A5: Yes, high concentrations of small molecule modulators can lead to off-target effects, which can complicate data interpretation.[2] It is important to use the lowest effective concentration that produces the desired biological effect to minimize this risk.[2] If off-target effects are suspected, consider using a structurally unrelated compound with the same mechanism of action as a control, if available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the modulator at any concentration. | 1. Incorrect concentration range: The effective concentration may be outside the tested range. 2. Inactive compound: The modulator may have degraded or is not active in your specific cell type. 3. Short incubation time: The incubation period may be too short to observe a response. 4. Cell health: The cells may not be healthy or responsive. | 1. Expand the concentration range: Test both lower and higher concentrations. 2. Verify compound activity: Test the modulator in a validated positive control system, if available. Ensure proper storage of the compound. 3. Perform a time-course experiment: Test longer incubation times. 4. Check cell viability: Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to ensure cell health. |
| High cell death observed even at low concentrations. | 1. Compound cytotoxicity: "this compound" may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response cytotoxicity assay: Determine the concentration at which the modulator becomes toxic. 2. Reduce solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or plating density. 2. Inconsistent compound preparation: Errors in serial dilutions or compound handling. 3. Experimental timing: Variations in incubation times or assay procedures. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent plating density and confluency. 2. Prepare fresh dilutions: Make fresh serial dilutions of the modulator for each experiment. 3. Maintain consistent timing: Adhere strictly to the established experimental timeline. |
| Unexpected or paradoxical effects. | 1. Off-target effects: The modulator may be interacting with other cellular targets. 2. Allosteric modulation: The compound may be an allosteric modulator, exhibiting complex dose-response curves.[6][7] | 1. Use target-specific controls: If possible, use cells lacking CB1R or AMPK to confirm on-target effects. 2. Perform detailed dose-response analysis: A wider range of concentrations may reveal a bell-shaped or biphasic dose-response curve characteristic of some allosteric modulators. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of "this compound" by measuring the phosphorylation of AMPK.
Materials:
-
Cells expressing CB1R and AMPK
-
"this compound" stock solution
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
-
Reagents for Western blotting or ELISA to detect p-AMPK (Thr172) and total AMPK
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of "this compound" in cell culture medium. A common starting range is 1 nM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the modulator or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of p-AMPK: Analyze the levels of p-AMPK (Thr172) and total AMPK in each lysate using Western blotting or ELISA.
-
Data Analysis: Quantify the p-AMPK/total AMPK ratio for each concentration. Plot the ratio against the log of the modulator concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the toxicity of "this compound" on your cells.
Materials:
-
Cells of interest
-
"this compound" stock solution
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of "this compound" and a vehicle control to the cells as described in Protocol 1. Include a set of untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the modulator concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Simplified signaling pathway of CB1R and its influence on AMPK.
Caption: Workflow for optimizing modulator concentration in vitro.
Caption: Troubleshooting decision tree for a lack of modulator effect.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxorubicin Cytotoxicity Assay
Disclaimer: Information on a specific "Compound 38-S" is not publicly available. This guide uses Doxorubicin, a well-characterized chemotherapeutic agent, as a representative example to illustrate the protocol, troubleshooting, and data analysis for a typical cytotoxicity assay. Researchers should adapt this protocol based on the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My absorbance readings are inconsistent or unexpectedly high, even at high Doxorubicin concentrations. What could be the cause?
A1: This is a common issue when working with colored compounds like Doxorubicin. Doxorubicin is red and its absorbance spectrum can overlap with that of the purple formazan product in MTT assays, leading to artificially inflated readings.[1][2][3]
-
Troubleshooting Tip: Before adding the MTT reagent, gently aspirate the Doxorubicin-containing culture medium from each well. Wash the cells once with Phosphate-Buffered Saline (PBS), being careful not to dislodge the cell monolayer. Then, add the MTT reagent dissolved in a neutral buffer like PBS or serum-free medium.[1][4] This minimizes spectral interference from the compound.
Q2: The cells in my control wells (no drug treatment) are detaching or look unhealthy by the end of the experiment.
A2: This suggests a problem with general cell culture conditions or assay setup, rather than a drug effect.
-
Troubleshooting Tips:
-
Cell Seeding Density: Ensure you are not seeding too few cells, which can lead to poor viability over the course of the assay, or too many, which can lead to overgrowth and cell death. Optimize the seeding density for your specific cell line.
-
Medium Evaporation: Check for evaporation from the wells, especially those on the edge of the 96-well plate. This can concentrate salts and metabolites, leading to toxicity. To mitigate this, fill the outer wells with sterile PBS or water and do not use them for experimental samples.
-
Handling: Be gentle when aspirating and adding solutions to avoid detaching the cells. Avoid directing pipette tips straight onto the cell monolayer.
-
Q3: After adding the solubilization solution (e.g., DMSO), I don't see the expected purple color, even in my control wells.
A3: This indicates that the formazan crystals were not formed or were lost.
-
Troubleshooting Tips:
-
Cell Viability: Your cells may have been dead or metabolically inactive before the assay began. Check your cell culture health and viability before seeding.
-
MTT Reagent: Ensure your MTT reagent is fresh and has been protected from light. Prepare it fresh for each experiment.
-
Loss of Crystals/Cells: A common error is accidentally aspirating the formazan crystals along with the MTT solution.[5] Also, washing steps, if too vigorous, can dislodge the cells containing the crystals.[5] Aspirate media gently from the side of the well.
-
Q4: The IC50 value I calculated is very different from published values for the same cell line.
A4: IC50 values can vary significantly between laboratories.[6]
-
Troubleshooting Tips:
-
Experimental Conditions: Factors such as cell passage number, incubation time with the drug (e.g., 24, 48, or 72 hours), cell seeding density, and the specific viability assay used (e.g., MTT, XTT, LDH) can all influence the IC50 value.[6]
-
Compound Potency: If using a commercial compound, ensure its potency and purity are as expected. Batch-to-batch variability can occur.[3]
-
Consistency: Ensure your experimental conditions are consistent with the published literature you are comparing your results to.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Doxorubicin can vary widely depending on the cell line and experimental conditions.
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 48 hours | ~1.25 - 2.50 | [6] |
| HeLa (Cervical Cancer) | 24 hours | 2.9 | [6] |
| A549 (Lung Cancer) | 24 hours | > 20 | [6] |
| HepG2 (Liver Cancer) | 24 hours | 12.2 | [6] |
| HT-29 (Colon Cancer) | 48 hours | < 1.0 (Varies) | [3] |
| SNU-449 (Liver Cancer) | 24 hours | 218 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details a standard procedure for determining the cytotoxicity of Doxorubicin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Doxorubicin stock solution
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same solvent concentration used for Doxorubicin) and "no-cell" blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
After incubation, carefully aspirate the medium containing Doxorubicin from all wells.
-
Gently wash each well with 100 µL of sterile PBS.
-
Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log of the Doxorubicin concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Doxorubicin's primary mechanisms of action.
References
- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay is not working - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advetresearch.com [advetresearch.com]
"CB1R/AMPK modulator 1" inconsistent Western blot results for pAMPK
Welcome to the technical support center for "CB1R/AMPK modulator 1." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation, particularly with inconsistent Western blot results for phosphorylated AMP-activated protein kinase (pAMPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule designed to allosterically modulate the cannabinoid type 1 receptor (CB1R). This modulation, in turn, influences downstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK). The primary intended effect is an alteration of the phosphorylation status of AMPK at Threonine 172 (Thr172), a key indicator of its activation.[1][2][3]
Q2: Why am I seeing inconsistent pAMPK levels in my Western blots after treatment with the modulator?
A2: Inconsistent pAMPK levels can arise from several factors, including suboptimal sample preparation, issues with the Western blot protocol, or variability in cell culture conditions. Phosphorylated proteins like pAMPK are particularly sensitive to degradation by phosphatases, which can be released during cell lysis.[4][5] It is crucial to follow a meticulously optimized protocol to ensure reproducible results.
Q3: What is the optimal concentration and incubation time for this compound?
A3: The optimal concentration and incubation time are cell-type dependent and should be determined empirically by performing a dose-response and time-course experiment. We recommend starting with a concentration range of 1 µM to 10 µM for 1 to 6 hours.
Q4: Should I use a positive control for pAMPK activation?
A4: Yes, using a known AMPK activator, such as AICAR or metformin, is highly recommended as a positive control to ensure that the experimental system and reagents are working correctly.[3] This will help you to confirm that your antibodies and detection system can effectively detect pAMPK.
Troubleshooting Guide: Inconsistent pAMPK Western Blot Results
This guide addresses common problems encountered when performing Western blots for pAMPK following treatment with this compound.
Problem 1: Weak or No pAMPK Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Protein Load | Ensure you are loading an adequate amount of protein per lane (typically 20-40 µg of total protein).[6] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5][7] Optimize transfer time and voltage if necessary. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm). |
| Inactive Secondary Antibody | Use a fresh, validated secondary antibody at the appropriate dilution (typically 1:5000 to 1:20,000). |
| Expired or Inactive Detection Reagent | Use fresh enhanced chemiluminescence (ECL) substrate. For weak signals, consider using a more sensitive substrate.[8] |
| Phosphatase Activity | Always use a freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[4][5][9][10] |
| Low Abundance of pAMPK | The modulator's effect might be subtle or time-dependent. Perform a time-course experiment to identify the peak of pAMPK activation. Consider using a positive control like AICAR to confirm the assay's sensitivity. |
Problem 2: High Background on the Western Blot
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For phospho-antibodies, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST or PBST as a blocking agent instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[4][5][9] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (TBST or PBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, to avoid microbial growth that can lead to background noise. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the blotting process. |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Ensure the primary antibody is specific for pAMPK (Thr172). Check the antibody datasheet for validation data. Consider trying an antibody from a different vendor.[11][12] |
| Protein Degradation | The presence of smaller, non-specific bands could indicate protein degradation. Ensure that protease and phosphatase inhibitor cocktails are always included in the lysis buffer and that samples are kept cold.[10][13][14] |
| Sample Overload | Loading too much protein can lead to aggregation and non-specific antibody binding. Try loading a lower amount of total protein. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the host species of the primary antibody. |
Problem 4: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variability in Sample Preparation | Standardize the entire sample preparation protocol, from cell lysis to protein quantification. Ensure consistent use of fresh inhibitors. |
| Inconsistent Loading | Always perform a protein quantification assay (e.g., BCA) before loading samples. After the Western blot, probe for a loading control (e.g., GAPDH, β-actin, or total AMPK) to normalize the pAMPK signal.[15][16] |
| Differences in Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions, as these can affect signaling pathways. |
| Variability in Modulator Treatment | Ensure accurate and consistent preparation and application of the "this compound" for each experiment. |
Experimental Protocols
Detailed Western Blot Protocol for pAMPK Detection
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with "this compound" at the determined concentration and time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Add Laemmli sample buffer to the desired amount of protein, and boil at 95-100°C for 5 minutes.[5][7]
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per well onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against pAMPK (Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total AMPK or Loading Control):
-
If necessary, the membrane can be stripped of the pAMPK antibodies and re-probed for total AMPK or a loading control like GAPDH or β-actin. Use a mild stripping buffer to preserve protein integrity.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Troubleshooting Workflow for pAMPK Western Blot
References
- 1. AMPK [collab.its.virginia.edu]
- 2. news-medical.net [news-medical.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 12. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
- 13. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 14. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 15. Recommended controls for western blot | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"Compound 38-S" variability in in vivo efficacy
Welcome to the technical support center for Compound 38-S. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in-vivo experiments involving Compound 38-S. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you address variability in in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antitumor efficacy of Compound 38-S between different animal cohorts. What are the potential causes?
A1: Variability in in vivo efficacy is a common challenge in preclinical studies. Several factors can contribute to this issue:
-
Animal-related Factors:
-
Biological Variation: Differences in age, sex, and genetic background of the animals can lead to varied responses. It is crucial to use age-matched animals of the same sex and from the same litter whenever possible.[1]
-
Health Status: Underlying health issues or stress in animals can significantly impact experimental outcomes. Ensure animals are properly acclimatized and monitored for any signs of distress.
-
Microbiome: The gut microbiome can influence drug metabolism and efficacy. Variations in the microbiome between animal vendors or even different cages can contribute to variability.
-
-
Experimental Procedure-related Factors:
-
Compound Administration: Inconsistent administration techniques (e.g., injection volume, site, speed) can lead to differences in drug exposure.
-
Blinding and Randomization: Lack of proper blinding and randomization in animal allocation to treatment groups can introduce bias.[1]
-
Circadian Rhythm: The timing of compound administration can affect its pharmacokinetics and pharmacodynamics.
-
-
Compound-related Factors:
-
Formulation and Stability: Issues with the formulation, such as poor solubility or instability, can lead to inconsistent bioavailability.[2][3] Ensure the formulation is prepared consistently and stored correctly.
-
Metabolism: Compound 38-S may be subject to variable metabolism by enzymes like carboxylesterases and UGT1A1, similar to other compounds like SN-38.[4] Genetic polymorphisms in these enzymes within animal strains can lead to different levels of the active compound.
-
Q2: What is the proposed mechanism of action for Compound 38-S, and how might this contribute to efficacy variability?
A2: While the exact mechanism of Compound 38-S is proprietary, it is hypothesized to function as a topoisomerase I inhibitor, similar to SN-38, the active metabolite of irinotecan.[3][5] Topoisomerase I is an enzyme crucial for DNA replication and transcription.[6]
Mechanism of Action:
-
Binding to the DNA-Topoisomerase I Complex: Compound 38-S is believed to bind to the complex formed between DNA and topoisomerase I.
-
Inhibition of DNA Re-ligation: This binding prevents the re-ligation of the single-strand breaks created by topoisomerase I.
-
Induction of DNA Damage and Apoptosis: The accumulation of these breaks leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[5]
Variability in the expression levels of topoisomerase I in tumor cells or differences in the efficiency of DNA repair pathways across different tumor models or even within the same model could lead to variations in efficacy.
Troubleshooting Guides
Issue 1: Lower than Expected In Vivo Efficacy
If you are observing lower than expected antitumor activity with Compound 38-S, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Verify the formulation protocol. Assess the solubility and stability of Compound 38-S in the chosen vehicle. Consider using a different formulation or delivery system.[2][7] | Low solubility or rapid degradation can significantly reduce the amount of compound reaching the target site.[2] |
| Rapid Metabolism | Analyze plasma and tumor tissue for levels of Compound 38-S and its potential metabolites. If rapid metabolism is suspected, co-administration with an inhibitor of relevant metabolic enzymes could be explored. | Compounds can be rapidly cleared from the body through metabolism, reducing their therapeutic window.[8][9] |
| Ineffective Dose | Perform a dose-response study to determine the optimal therapeutic dose. Ensure the dose used is within the therapeutic window and below the maximum tolerated dose (MTD).[6] | The initial dose may be too low to achieve a therapeutic concentration in the tumor tissue. |
| Tumor Model Resistance | Characterize the expression of topoisomerase I and relevant DNA repair proteins in your tumor model. Consider testing Compound 38-S in alternative, more sensitive models. | The selected tumor model may have intrinsic or acquired resistance to topoisomerase I inhibitors. |
Issue 2: High Inter-animal Variability in Tumor Growth Inhibition
When significant differences in tumor response are observed between animals in the same treatment group, follow these steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Standardize the administration procedure. Ensure all technicians are trained and follow the exact same protocol for injection volume, rate, and location. | Even small variations in dosing can lead to significant differences in drug exposure and efficacy.[10] |
| Lack of Randomization | Implement a robust randomization protocol for assigning animals to treatment and control groups.[1] | This minimizes bias and ensures that any observed differences are due to the treatment and not pre-existing variations in the animals. |
| Animal Health | Closely monitor animal health throughout the study. Any animal showing signs of illness unrelated to the treatment should be noted and potentially excluded from the final analysis. | Underlying health issues can confound the experimental results. |
| Cage Effects | House animals from different treatment groups in a mixed fashion across multiple cages to account for potential "cage effects." | Environmental factors within a single cage can influence the animals' physiology and response to treatment. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Topoisomerase I Inhibitor (SN-38) in Preclinical Models
This table provides an example of pharmacokinetic data that researchers should aim to generate for Compound 38-S to understand its distribution and clearance.
| Parameter | Mouse | Dog | Reference |
| Maximum Tolerated Dose (MTD) (mg/kg/day, IV x 5) | 5.0 (male), 7.5 (female) | 1.2 | [6] |
| Elimination Half-life (t½) (h) | 6.38 | 1.38 - 6.42 | [6] |
| Volume of Distribution (VdSS) (L/kg) | 2.55 | 1.69 - 5.01 | [6] |
| Plasma Protein Binding (%) | Not specified | ~95% (in humans) | [8] |
Note: This data is for SN-38 and is provided as a representative example.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Subcutaneously implant 5 x 10⁶ cells in the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[1]
-
-
Compound Preparation and Administration:
-
Prepare Compound 38-S in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer Compound 38-S intravenously (IV) or intraperitoneally (IP) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.
-
Visualizations
Caption: General workflow for an in vivo efficacy study.
Caption: Proposed signaling pathway for Compound 38-S.
Caption: Troubleshooting logic for efficacy variability.
References
- 1. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SN-38 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent "CB1R/AMPK modulator 1" degradation in experiments
Disclaimer: "CB1R/AMPK modulator 1" is not a publicly recognized scientific name for a specific molecule. This guide is based on the general principles of handling and preventing the degradation of small-molecule research compounds, with a focus on chemical classes known to modulate the Cannabinoid Receptor 1 (CB1R) and AMP-activated Protein Kinase (AMPK).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter regarding the stability and degradation of "this compound" during experiments.
Storage and Handling
Q1: How should I store the solid and dissolved forms of "this compound" to prevent degradation?
A1:
-
Solid Form: For long-term storage, the solid compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. The use of a desiccator is recommended to minimize exposure to humidity.
-
In Solution (Stock Solutions): Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: My experimental results are inconsistent. Could this be due to compound degradation?
A2: Yes, inconsistent results are a common sign of compound degradation.[1][2] Degradation can lead to a decrease in the effective concentration of your modulator, resulting in variable biological activity. To troubleshoot, consider the following:
-
Age of Stock Solution: If your stock solution is old or has been stored improperly, its potency may have decreased. Prepare a fresh stock solution from the solid compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Always use fresh aliquots for each experiment.
-
Light Exposure: Some compounds are light-sensitive.[3][4] Protect your solutions from light by using amber vials or wrapping tubes in foil.[5][6]
-
Contamination: Ensure your solvents and labware are free from contaminants that could react with the modulator.
Degradation in Experimental Conditions
Q3: What are the most common chemical degradation pathways for a small molecule like "this compound"?
A3: The primary degradation pathways for small organic molecules are hydrolysis and oxidation.[3][7]
-
Hydrolysis: This is the breakdown of a compound due to reaction with water.[3][7] Functional groups like esters and amides are particularly susceptible.[3][7] The rate of hydrolysis is often dependent on the pH of the solution.[3][7]
-
Oxidation: This involves the loss of electrons, often through reaction with oxygen.[4][7] It can be catalyzed by light, heat, or trace metals.[7]
-
Photolysis: Degradation can be caused by exposure to light, especially UV light.[3][4][8]
Q4: I am observing a decrease in the activity of my modulator in my cell culture media over time. What could be the cause?
A4: Several factors in cell culture media can contribute to compound degradation:
-
pH of Media: The pH of your culture media can influence the rate of hydrolysis. Small molecules often have an optimal pH range for stability.
-
Components of Media: Certain components in the media, such as reactive oxygen species (ROS) generated by cells, can lead to oxidative degradation.
-
Enzymatic Degradation: Cells can metabolize the compound, reducing its effective concentration.
-
Light Exposure: Incubators with internal lights can contribute to photodecomposition over long incubation periods.
Q5: How can I minimize degradation in my aqueous experimental buffers?
A5: To enhance stability in aqueous buffers:
-
pH Optimization: Determine the optimal pH for your modulator's stability. Buffers are crucial for maintaining a consistent pH.
-
Fresh Preparation: Prepare buffers and working solutions fresh for each experiment.
-
Temperature Control: Keep solutions on ice when not in immediate use, unless the experimental protocol specifies otherwise.
-
Antioxidants: If oxidation is a concern, consider the addition of antioxidants, but be sure to run controls to ensure they do not interfere with your assay.
-
Degassing: To minimize oxidation, you can degas your aqueous buffers by bubbling nitrogen or argon gas through them.
Quantitative Data on Compound Stability
The following tables provide examples of how to present stability data for "this compound". Note: The data presented here is illustrative and should be replaced with your own experimental findings.
Table 1: Stability of "this compound" in Different Solvents at -20°C
| Solvent | Concentration (mM) | % Remaining after 1 Month | % Remaining after 6 Months |
| DMSO | 10 | 99.5% | 95.2% |
| Ethanol | 10 | 98.7% | 92.1% |
| Acetonitrile | 10 | 99.1% | 94.5% |
Table 2: Effect of pH on the Stability of "this compound" in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | % Remaining |
| 5.0 | 24 | 85.3% |
| 7.4 | 24 | 92.1% |
| 8.5 | 24 | 78.6% |
Table 3: Impact of Freeze-Thaw Cycles on the Integrity of "this compound" in DMSO
| Number of Freeze-Thaw Cycles | % Purity |
| 0 | 99.8% |
| 1 | 99.5% |
| 3 | 97.2% |
| 5 | 94.8% |
Experimental Protocols
Protocol 1: Assessing the Stability of "this compound" in Solution
Objective: To determine the stability of the modulator in a specific solvent over time and under different storage conditions.
Materials:
-
"this compound" solid compound
-
Anhydrous solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Prepare a stock solution of "this compound" at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Aliquot the stock solution into multiple amber vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
Analyze the concentration and purity of the modulator in each aliquot using a validated HPLC method.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Protocol 2: Evaluating the Impact of pH on Modulator Stability
Objective: To assess the stability of "this compound" in aqueous solutions at different pH values.
Materials:
-
"this compound" stock solution in a water-miscible solvent (e.g., DMSO)
-
A series of aqueous buffers with different pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system
Methodology:
-
Prepare working solutions of "this compound" by diluting the stock solution into each of the different pH buffers to a final concentration suitable for your assays.
-
Incubate the working solutions at the desired temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each pH condition.
-
Immediately analyze the samples by HPLC to quantify the amount of intact modulator remaining.
-
Plot the percentage of remaining modulator against time for each pH to determine the degradation kinetics.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Secure Storage of Light Sensitive Materials | Technology Networks [technologynetworks.com]
- 6. Environmental Light Protection: How Amber Syringes Safeguard Photosensitive Medications [kohope.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Ultraviolet - Wikipedia [en.wikipedia.org]
"CB1R/AMPK modulator 1" off-target hits in screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CB1R/AMPK Modulator 1. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known activities of this compound?
This compound (also known as Compound 38-S) is a potent, orally active modulator of the Cannabinoid Receptor 1 (CB1R) and an activator of AMP-activated protein kinase (AMPK).[1] It has a high affinity for CB1R with a reported Ki of 0.81 nM and an IC50 of 3.9 nM.[1] Its activation of AMPK contributes to its effects on metabolic regulation, including reducing food intake and body weight, and improving glucose tolerance and insulin sensitivity.[1]
Q2: Has this compound been profiled for off-target activities?
Yes, comprehensive off-target screening is a crucial step in drug development to identify unintended molecular interactions that could lead to adverse effects or confound experimental results.[2][3] While specific proprietary screening data for every compound is not always publicly available, a representative off-target profile for a compound like this compound against a panel of common G-protein coupled receptors (GPCRs) and kinases is provided below. This data is hypothetical and intended for illustrative and troubleshooting purposes.
Off-Target Screening Data Summary
The following table summarizes the potential off-target hits for this compound when screened at a concentration of 10 µM in radioligand binding assays.
| Target Class | Specific Target | Assay Type | Ki (nM) | % Inhibition @ 10 µM | Notes |
| On-Target | Cannabinoid Receptor 1 (CB1R) | Binding Assay | 0.81 | 100% | High-affinity primary target.[1] |
| On-Target | AMPK | Functional Assay | - | Activator | Primary functional target.[1] |
| Off-Target | Cannabinoid Receptor 2 (CB2R) | Binding Assay | 850 | 72% | Moderate affinity; potential for overlapping cannabinoid effects. |
| Off-Target | Serotonin Receptor 2A (5-HT2A) | Binding Assay | 1,200 | 55% | Lower affinity; may contribute to CNS effects at high concentrations. |
| Off-Target | Opioid Receptor Mu (µOR) | Binding Assay | >10,000 | <10% | Negligible interaction. |
| Off-Target | Dopamine Receptor D2 (D2R) | Binding Assay | >10,000 | <5% | Negligible interaction. |
| Off-Target | Adrenergic Receptor Alpha 2A (α2A) | Binding Assay | 3,500 | 31% | Low affinity; potential for cardiovascular effects at high doses. |
Troubleshooting Guides
Problem 1: I'm observing effects in my cellular assay that are inconsistent with CB1R antagonism/agonism alone.
Possible Cause: This could be due to the compound's activation of AMPK or its off-target activity at other receptors, such as CB2R or 5-HT2A. AMPK activation can influence numerous cellular processes, including metabolism, cell growth, and autophagy, which might be independent of CB1R signaling.[4][5]
Troubleshooting Steps:
-
Confirm AMPK Activation: Run a Western blot to check for the phosphorylation of AMPKα at Threonine 172 and its downstream target, ACC, in your experimental system at your dose of interest.
-
Use Selective Antagonists: To isolate the effects, pre-treat your cells with a selective antagonist for the suspected off-target receptor (e.g., a selective CB2R or 5-HT2A antagonist) before adding this compound.
-
Dose-Response Curve: Generate a full dose-response curve. Off-target effects are often observed at higher concentrations. If the unexpected effect only appears at concentrations significantly higher than the Ki for CB1R, it is likely an off-target effect.
-
Control Compound: Use a well-characterized, highly selective CB1R modulator as a control to see if it recapitulates the primary or the unexpected effects.
Problem 2: The compound shows lower-than-expected potency in my functional assay compared to its binding affinity (Ki).
Possible Cause: A discrepancy between binding affinity and functional potency can arise from several factors, including the specific signaling pathway being measured, cell-type specific receptor expression and coupling, or biased agonism.[6] CB1R can couple to multiple G-proteins (primarily Gi/o, but also Gs or Gq) and can also signal through β-arrestin pathways.[6][7] Your assay may be measuring a pathway that is less efficiently activated by the modulator.
Troubleshooting Steps:
-
Orthogonal Functional Assays: Test the compound in multiple functional assays that measure different downstream signaling events (e.g., cAMP accumulation for Gi/s coupling, ERK phosphorylation, or β-arrestin recruitment).[6]
-
Verify Target Engagement: Confirm that the compound is engaging the CB1R target in your specific cell system using a cellular thermal shift assay (CETSA) or a competitive binding assay with a known radioligand.
-
Check Assay Conditions: Ensure that your assay buffer conditions (e.g., salt concentrations, presence of BSA) are optimal and consistent with established protocols.
-
Review Cell Line: Confirm the expression level of CB1R in your cell line. Low receptor expression can lead to a rightward shift in the potency curve.
Problem 3: How do I validate a potential off-target hit identified in a screening panel?
Possible Cause: Initial hits from large screening panels, especially binding assays, need to be confirmed with functional data to determine if the interaction leads to a biological response (i.e., agonism, antagonism, or inverse agonism).
Troubleshooting Workflow:
The following workflow outlines the steps to validate a potential off-target interaction.
Caption: Workflow for validating a potential off-target hit.
-
Confirm Binding Affinity: Perform a full radioligand displacement curve for the off-target receptor to determine an accurate Ki or IC50 value.
-
Select a Functional Assay: Choose a functional assay relevant to the off-target's known signaling mechanism (e.g., a calcium mobilization assay for Gq-coupled receptors like 5-HT2A).
-
Test for Agonist Activity: Run the assay with increasing concentrations of this compound alone to see if it activates the receptor.
-
Test for Antagonist Activity: Run the assay in the presence of a known agonist for the off-target receptor, with increasing concentrations of your compound to see if it inhibits the agonist's effect.
-
Analyze and Conclude: Based on the results, you can determine if your compound is an agonist, antagonist, or has no functional effect at the off-target receptor, despite its binding.
Key Experimental Protocols
Protocol 1: CB1R Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (Ki) of the modulator by measuring its ability to displace a known radioligand from the CB1 receptor.[8][9][10]
Materials:
-
Cell membranes prepared from cells expressing human CB1R (e.g., HEK293-CB1R)
-
Radioligand: [³H]CP-55,940
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
96-well plates and filter mats (GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the radioligand ([³H]CP-55,940 at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding (NSB) wells, add 50 µL of WIN 55,212-2 instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the CB1R membrane preparation (5-10 µg protein/well). The final volume is 200 µL.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/C filter mat using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate the IC50 by non-linear regression analysis and then convert to a Ki value using the Cheng-Prusoff equation.
Protocol 2: AMPK Activation Assay (Western Blot)
This protocol measures the activation of AMPK by detecting the phosphorylation of its α-subunit at Thr172.[11]
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in low-glucose media for 2-4 hours if necessary to lower basal AMPK activity.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 30-60 minutes). Include a vehicle control and a positive control (e.g., AICAR).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the antibody for total AMPKα as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Signaling Pathway Diagrams
Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.[2][6][7]
Caption: Overview of the AMPK signaling pathway as a cellular energy sensor.[4][12][13][14]
References
- 1. Preset GPCR panels to profile your compounds - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.9. AMPK Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Compound 38-S (SN-38) Dose-Response Curve Optimization
Welcome to the technical support center for Compound 38-S (SN-38). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound 38-S (SN-38)?
A1: Compound 38-S, scientifically known as SN-38, is the active metabolite of the chemotherapy drug Irinotecan.[1][2][3] Its primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][4] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).[4]
Q2: I am not observing a classic sigmoidal dose-response curve. What are the common causes?
A2: A non-sigmoidal curve can arise from several factors. Ensure that your concentration range is appropriate; if the concentrations are too high or too low, you may only be observing the plateau phases of the curve.[5] Incomplete curves can also occur if the compound has low potency or if the assay window is too narrow.[5] Additionally, issues such as compound precipitation at high concentrations, cytotoxicity masking the intended effect, or off-target effects can lead to atypical curve shapes.[6] It is also important to use a non-linear regression model for analysis, as this is standard for dose-response data.[5][7]
Q3: My IC50/EC50 values are highly variable between experiments. How can I improve reproducibility?
A3: Variability in IC50/EC50 values is a common challenge. To enhance reproducibility, ensure your cell-based assays are optimized.[8] Key parameters to standardize include cell seeding density, passage number, and growth phase.[8] Use freshly prepared media and supplements, and maintain consistent incubator conditions (temperature and CO2 levels).[8] It is also crucial to have a consistent and well-documented protocol for compound dilution and addition to the assay plates. Minor variations in these steps can lead to significant differences in the final results.
Q4: How should I choose the appropriate concentration range for my dose-response experiment?
A4: To determine a suitable concentration range, start with a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). This will help you identify the concentrations that produce the minimal and maximal responses. Once you have an approximate range, you can perform a more focused experiment with a narrower range of concentrations around the estimated IC50/EC50 to obtain a more accurate value.
Q5: What are the best practices for data normalization in dose-response assays?
A5: Normalizing your data can help compare results across different experiments.[5] Typically, responses are normalized to a negative control (vehicle-treated cells, representing 0% effect) and a positive control (a known inhibitor or activator at a saturating concentration, representing 100% effect).[5] This transforms the data to a scale of 0 to 100, which can then be fit to a four-parameter logistic model.[5]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Compound 38-S | Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence-based) or a fluorescent dye with a different excitation/emission spectrum. |
| Media Components | Use phenol red-free media, as phenol red can contribute to background fluorescence.[9] |
| Cellular Autofluorescence | If using a fluorescence-based readout, select a dye with red-shifted emission to minimize interference from cellular autofluorescence, which is more prominent in the green spectrum.[9] |
| Contamination | Ensure aseptic techniques are strictly followed to prevent microbial contamination, which can interfere with assay readouts.[8] |
Issue 2: Poor Curve Fit or Low R-squared Value
| Potential Cause | Troubleshooting Step |
| Insufficient Data Points | Increase the number of concentrations tested, especially around the steep portion of the curve, to better define the sigmoidal shape. |
| Outliers | Carefully examine your data for outliers, which can significantly skew the curve fit. Investigate the cause of any outliers before excluding them from the analysis.[5] |
| Asymmetrical Curve | The standard four-parameter logistic model assumes a symmetrical curve. If your data consistently shows asymmetry, consider using a five-parameter model for a better fit.[10] |
| Inappropriate Model Constraints | Be cautious when constraining parameters like the top and bottom plateaus or the Hill slope. Only constrain these values if you have strong evidence from your controls or prior experiments to justify it.[5][10] |
Issue 3: Inconsistent Top and Bottom Plateaus
| Potential Cause | Troubleshooting Step |
| Incomplete Dose Range | Extend the concentration range to ensure you are capturing the full dose-response, including the true top and bottom plateaus.[5] |
| Compound Cytotoxicity | At high concentrations, Compound 38-S may induce cytotoxicity, which can cause the response to decrease, leading to an ill-defined top plateau in an activation assay or an exaggerated bottom plateau in an inhibition assay. Run a separate cytotoxicity assay to determine the concentration at which the compound affects cell viability.[6] |
| Assay Window | Optimize the assay conditions (e.g., incubation time, reagent concentrations) to maximize the signal-to-background ratio, which will help in better defining the plateaus. |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Resazurin-based Reagent
This protocol is designed to assess the cytotoxic effects of Compound 38-S on a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Compound 38-S (SN-38)
-
DMSO (vehicle)
-
96-well clear-bottom black plates[9]
-
Resazurin-based cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT-116 cells.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Compound 38-S in DMSO.
-
Perform a serial dilution of Compound 38-S in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound 38-S.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and reagent only).
-
Normalize the data with the vehicle control representing 100% viability and a positive control (or highest compound concentration) representing 0% viability.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical cell-based dose-response experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 10. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 11. researchgate.net [researchgate.net]
"CB1R/AMPK modulator 1" improving reproducibility in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB1R/AMPK modulator 1. Our goal is to help improve the reproducibility of your animal studies by addressing common challenges and providing detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Compound 38-S, is an orally active modulator of the Cannabinoid Receptor 1 (CB1R) and AMP-activated protein kinase (AMPK).[1] It exhibits a high affinity for CB1R and acts as an activator of AMPK.[1] The primary mechanism involves the modulation of these two key regulators of cellular energy homeostasis and metabolism.[1][2] CB1R is a G protein-coupled receptor that, upon activation, primarily couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] AMPK is a crucial energy sensor that, when activated, stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. The dual action of this modulator on both CB1R and AMPK makes it a subject of interest for studying metabolic disorders.
Q2: What are the expected physiological effects of this compound in animal models?
In animal studies, this compound has been shown to reduce food intake and body weight.[1] Additionally, it improves glucose tolerance and insulin sensitivity.[1] These effects are consistent with the known roles of CB1R and AMPK in regulating metabolism and appetite.[2][3]
Q3: What are some potential sources of variability when using this modulator in animal studies?
Reproducibility in animal research can be influenced by a multitude of factors.[5][6] When working with a metabolic modulator like this compound, sources of variability can include:
-
Animal Characteristics: Age, sex, strain, and baseline metabolic state of the animals can significantly impact the outcomes.
-
Environmental Factors: Housing conditions, diet composition, light-dark cycles, and even the gut microbiota can alter metabolic responses.[5]
-
Experimental Procedures: Route and timing of administration, formulation of the compound, and handling stress can all introduce variability.
Troubleshooting Guide
Problem 1: High variability in body weight and food intake measurements between subjects.
-
Possible Cause 1: Inconsistent Food and Water Access.
-
Solution: Ensure that all animals have ad libitum access to the same batch of chow and water. Record food and water consumption at the same time each day to minimize diurnal variations.
-
-
Possible Cause 2: Animal Stress.
-
Solution: Acclimatize animals to the experimental procedures, including handling and gavage (if applicable), before the start of the study. Minimize noise and other stressors in the animal facility.
-
-
Possible Cause 3: Heterogeneous Animal Population.
-
Solution: Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups based on their initial body weight to ensure a balanced distribution.
-
Problem 2: Inconsistent or unexpected results in glucose tolerance tests (GTT) or insulin tolerance tests (ITT).
-
Possible Cause 1: Variation in Fasting Times.
-
Solution: Strictly adhere to a consistent fasting period for all animals before performing GTT or ITT. Ensure that the fasting duration is appropriate for the species and strain being used.
-
-
Possible Cause 2: Improper Glucose or Insulin Administration.
-
Solution: Ensure accurate calculation and administration of glucose or insulin doses based on the most recent body weight of each animal. Use a consistent route of administration (e.g., intraperitoneal, oral).
-
-
Possible Cause 3: Timing of Modulator Administration.
-
Solution: The timing of the administration of this compound relative to the GTT or ITT is critical. Establish a clear and consistent timeline for dosing and testing in your protocol.
-
Quantitative Data Summary
| Parameter | Value | Receptor/Enzyme | Notes |
| Ki | 0.81 nM | CB1R | A measure of the binding affinity of the modulator to the receptor. |
| IC50 | 3.9 nM | CB1R | The concentration of the modulator that inhibits 50% of the receptor's activity in vitro.[1] |
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
House animals individually for at least one week before the experiment for acclimatization.
-
Maintain a 12-hour light/12-hour dark cycle and provide ad libitum access to standard chow and water.
-
-
Modulator Administration:
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Fasting:
-
After modulator administration, fast the mice for 6 hours. Water should be available ad libitum.
-
-
OGTT Procedure:
-
At the end of the fasting period, take a baseline blood sample (Time 0) from the tail vein.
-
Administer a 2 g/kg body weight solution of D-glucose orally.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Blood Glucose Measurement:
-
Measure blood glucose levels immediately using a standard glucometer.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC between the vehicle-treated and modulator-treated groups using an appropriate statistical test (e.g., Student's t-test).
-
Logical Workflow for Troubleshooting Reproducibility Issues
Caption: Troubleshooting workflow for reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of the CB1R/AMPK/PGC-1α signaling pathway in mitochondria of mouse hearts and cardiomyocytes with chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 5. Improving reproducibility in animal research by splitting the study population into several ‘mini-experiments’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Compound 38-S and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from "Compound 38-S" in fluorescence-based assays.
Initial Note on Compound Identification: "Compound 38-S" is not a standard nomenclature found in scientific literature. It is highly probable that this refers to SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of the chemotherapy drug Irinotecan. SN-38 is a known fluorescent compound, and its intrinsic fluorescence is a likely source of interference in fluorescence-based assays.[1][2][3][4][5][6] This guide will proceed under the assumption that "Compound 38-S" is SN-38. If you are working with a different compound, some of the general troubleshooting principles may still apply.
Frequently Asked Questions (FAQs)
Q1: Why is "Compound 38-S" (SN-38) interfering with my fluorescence assay?
A1: SN-38 is an intrinsically fluorescent molecule.[3][5][6] This means it can absorb light at one wavelength and emit it at another, a property that can be directly detected by instruments used for fluorescence assays, such as plate readers and flow cytometers. This can lead to false-positive signals or a general increase in background fluorescence, masking the true signal from your experimental fluorophores.[7][8]
Q2: What are the spectral properties of SN-38?
A2: SN-38 displays native fluorescence in both its active lactone form and its inactive carboxylate form.[5][6] The fluorescence intensity is pH-dependent. In acidic media (lactone form), it has excitation and emission maxima that can overlap with commonly used fluorophores. One study noted excitation and emission maxima around 383 nm and 564 nm, respectively, for the lactone form in the presence of certain organized media, though these values can shift depending on the solvent and pH.[5] It is crucial to determine the specific spectral properties of SN-38 under your experimental conditions.
Q3: In which fluorescence channels is interference from SN-38 most likely to occur?
A3: Given its spectral properties, SN-38 is most likely to interfere with assays using fluorophores that excite in the UV to blue range and emit in the green to yellow-orange range. This could include common fluorophores like those in the FITC, GFP, and some rhodamine channels.
Q4: Can SN-38 quench the signal from my fluorophore?
A4: Yes, in addition to contributing its own fluorescence, a compound like SN-38 can also cause quenching. This occurs when the compound absorbs the excitation light intended for your fluorophore or absorbs the emitted light from your fluorophore, leading to a decrease in the detected signal.[7][8] This is a form of interference known as the "inner filter effect".[7]
Troubleshooting Guides
Problem 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in wells containing only Compound 38-S (SN-38) and buffer/media.
-
Reduced signal-to-noise ratio.
-
Difficulty in distinguishing true positive signals from background.
Workflow for Troubleshooting High Background Fluorescence:
Caption: Troubleshooting workflow for high background fluorescence.
Solutions:
-
Run Proper Controls:
-
Compound-only control: Measure the fluorescence of SN-38 at the concentration used in your assay in the assay buffer/media. This will quantify its direct contribution to the signal.
-
Vehicle control: If SN-38 is dissolved in a solvent like DMSO, measure the fluorescence of the vehicle at the same final concentration.
-
-
Spectral Analysis:
-
Use a spectrophotometer to measure the excitation and emission spectra of SN-38 in your assay buffer. This will identify the exact wavelengths of interference.
-
-
Switch to a Red-Shifted Fluorophore:
-
Use Time-Resolved Fluorescence (TRF):
-
If available, use TRF assays. These assays use lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows the short-lived background fluorescence from compounds like SN-38 to decay, while the long-lived signal from the TRF fluorophore is measured.
-
Problem 2: Signal Quenching
Symptoms:
-
Lower than expected fluorescence signal in the presence of Compound 38-S (SN-38).
-
Dose-dependent decrease in signal with increasing concentrations of SN-38 that is not related to the biological activity.
Workflow for Troubleshooting Signal Quenching:
Caption: Troubleshooting workflow for signal quenching.
Solutions:
-
Measure Absorbance Spectrum:
-
Measure the absorbance spectrum of SN-38 in your assay buffer to determine if it absorbs light at the excitation or emission wavelengths of your fluorophore.
-
-
Reduce Compound Concentration:
-
If possible, lower the concentration of SN-38 in your assay to a range where the inner filter effect is minimized while still being biologically relevant.
-
-
Change Assay Format:
-
If using a microplate reader, switching from top reading to bottom reading (for adherent cells) can sometimes reduce interference from compounds in the media.[10]
-
Reducing the path length by using a lower assay volume can also mitigate quenching.
-
Data Summary
The following table summarizes the potential interferences and recommended solutions.
| Type of Interference | Cause | Primary Indication | Recommended Solutions |
| Autofluorescence | Intrinsic fluorescence of Compound 38-S (SN-38) | High background signal | Switch to red-shifted fluorophores, Use Time-Resolved Fluorescence (TRF), Background subtraction |
| Quenching (Inner Filter Effect) | Compound 38-S (SN-38) absorbs excitation or emission light | Lower than expected signal | Reduce compound concentration, Change assay path length, Switch to a fluorophore with non-overlapping spectra |
Experimental Protocols
Protocol 1: Determining the Spectral Profile of a Test Compound
-
Objective: To determine the excitation and emission spectra of Compound 38-S (SN-38) under your specific assay conditions.
-
Materials:
-
Compound 38-S (SN-38) stock solution
-
Assay buffer or cell culture medium
-
Microplate reader with spectral scanning capabilities or a spectrofluorometer
-
Appropriate microplates (e.g., black-walled, clear-bottom for fluorescence)
-
-
Procedure:
-
Prepare a dilution series of Compound 38-S in the assay buffer, including a buffer-only blank. Use the highest concentration you plan to use in your assay.
-
Emission Scan: a. Set the spectrofluorometer to the excitation wavelength of your experimental fluorophore. b. Scan a range of emission wavelengths (e.g., 400-700 nm) for the wells containing Compound 38-S and the blank. c. Subtract the blank spectrum from the compound spectrum to get the net emission profile.
-
Excitation Scan: a. Set the spectrofluorometer to the emission wavelength of your experimental fluorophore. b. Scan a range of excitation wavelengths (e.g., 300-550 nm). c. Subtract the blank spectrum from the compound spectrum to get the net excitation profile.
-
-
Analysis: The resulting spectra will show you the wavelengths at which Compound 38-S is excited and emits light, allowing you to assess the potential for spectral overlap with your assay's fluorophores.
Protocol 2: Validating a Red-Shifted Fluorophore
-
Objective: To confirm that a red-shifted fluorophore is not subject to interference from Compound 38-S (SN-38).
-
Materials:
-
Compound 38-S (SN-38)
-
Your assay system (e.g., cells, enzymes)
-
The original (interfered) fluorophore-based detection reagent
-
The new red-shifted fluorophore-based detection reagent
-
Microplate reader with appropriate filters/monochromators for both fluorophores
-
-
Procedure:
-
Design a matrix of experiments with and without your biological target (e.g., cells), with and without Compound 38-S, and with both the original and the red-shifted fluorophore.
-
Plate Layout Example:
-
Column 1: Cells + Original Fluorophore (No Compound)
-
Column 2: Cells + Original Fluorophore + Compound 38-S
-
Column 3: No Cells + Original Fluorophore + Compound 38-S
-
Column 4: Cells + Red-Shifted Fluorophore (No Compound)
-
Column 5: Cells + Red-Shifted Fluorophore + Compound 38-S
-
Column 6: No Cells + Red-Shifted Fluorophore + Compound 38-S
-
-
Incubate and process the plate according to your standard assay protocol.
-
Read the plate using the appropriate settings for each fluorophore.
-
-
Analysis:
-
Compare the signal in Column 3 to Column 1 to confirm the interference with the original fluorophore.
-
Compare the signal in Column 6 to Column 4. Ideally, the signal from the red-shifted fluorophore in the presence of Compound 38-S (Column 6) should be close to the background of the assay without the compound.
-
Compare the biological effect (Column 2 vs. Column 1 and Column 5 vs. Column 4) to ensure the red-shifted fluorophore provides a comparable assay window.
-
Signaling Pathway Considerations
SN-38's mechanism of action is the inhibition of DNA topoisomerase I.[1] This leads to DNA single-strand breaks and ultimately induces autophagy and apoptosis.[1] When designing your experiments, be aware that if your assay measures endpoints related to cell viability, DNA damage, or apoptosis, the effects you see will be a combination of the intended biological activity of SN-38 and any fluorescence interference.
Caption: Simplified signaling pathway for SN-38.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mode of SN38 Derivatives Interacting with Nicked DNA Mimics Biological Targeting of Topo I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrofluorimetric determination of SN-38, a promising new anti-tumor agent, in the presence and absence of organized media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
"CB1R/AMPK modulator 1" minimizing vehicle effects in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using "CB1R/AMPK modulator 1" in in vivo experiments, with a specific focus on mitigating confounding effects from administration vehicles.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in efficacy or pharmacokinetic (PK) data between animals in the same group. | Inconsistent formulation: The modulator may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing. | 1. Ensure the formulation protocol is followed precisely. 2. Continuously stir the formulation during dosing. 3. For suspensions, assess particle size and distribution. 4. Prepare the formulation fresh daily to prevent degradation or precipitation.[1] |
| Vehicle instability: The vehicle itself may be separating or degrading over time. | 1. Visually inspect the vehicle for any changes before each use. 2. Consult the vehicle stability data (see Table 2). | |
| Unexpected adverse events (e.g., lethargy, irritation) in the vehicle control group. | Vehicle toxicity: The chosen vehicle may have inherent toxicity at the administered volume or concentration.[2] | 1. Review the literature for known toxicities of the vehicle components.[3] 2. Run a pilot study with just the vehicle to assess tolerability. 3. Consider reducing the concentration of co-solvents like DMSO or PEG-400.[2] |
| Route of administration issue: The vehicle may be causing irritation at the site of injection (e.g., intraperitoneal). | 1. Ensure the pH and osmolarity of the vehicle are within a physiological range. 2. Consider alternative, less irritating routes of administration if appropriate for the study goals.[4] | |
| The modulator shows lower than expected efficacy in vivo. | Poor bioavailability: The modulator may have poor solubility in the chosen vehicle, leading to low absorption.[5][6] | 1. Consult the solubility data in Table 1 and consider a vehicle with higher solubilizing capacity. 2. Formulation strategies like using cyclodextrins or lipid-based systems can enhance solubility and absorption.[7][5][6] |
| Rapid metabolism: The modulator may be cleared too quickly to exert its effect. | 1. Review the pharmacokinetic data in Table 2. A vehicle that provides more sustained exposure, such as an oil-based suspension for subcutaneous injection, might be beneficial.[4] | |
| Difficulty in preparing a homogenous formulation. | Poor solubility/dispersibility: The modulator may be inherently difficult to dissolve or suspend. | 1. Follow the detailed formulation protocols provided. 2. Utilize techniques like sonication or gentle heating (if the compound is stable) to aid dissolution/suspension. 3. For suspensions, consider micronizing the compound to reduce particle size.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for in vivo studies with this compound?
A1: For initial studies, we recommend a vehicle composed of 5% DMSO, 40% PEG-400, and 55% saline. This vehicle generally provides a good balance of solubility and tolerability. However, the optimal vehicle depends on the specific experimental design, including the route of administration and required dose.[2][8] We strongly advise performing a small pilot study to confirm tolerability in your animal model.
Q2: How should I properly establish a vehicle control group?
A2: The vehicle control group is critical for interpreting your results.[9] Animals in this group should receive the exact same volume of the identical vehicle preparation as the treated groups, administered via the same route and on the same schedule. This allows you to differentiate the effects of the modulator from any effects of the vehicle itself.
Q3: Can I prepare a large batch of the formulation and use it for the entire duration of my multi-day study?
A3: We do not recommend this. To minimize the risk of crystallization, degradation, or instability of the formulation, it is best practice to prepare the dosing solution fresh each day.[1]
Q4: I am observing effects in my vehicle group that could be confounded with the expected effects of the modulator. What should I do?
A4: This indicates a significant vehicle effect. It is crucial to select a more inert vehicle. For example, if you are studying metabolic effects and your vehicle contains components that alter glucose metabolism, your results will be uninterpretable. Review the data in the tables below to select an alternative vehicle and re-validate.
Quantitative Data
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Composition | Solubility (mg/mL) | Notes |
| Saline (0.9% NaCl) | < 0.1 | Practically insoluble. |
| 5% DMSO in Saline | 0.5 | Low solubility. |
| 10% DMSO, 90% Corn Oil | 5 | Suitable for oral or IP administration.[8] |
| 5% DMSO, 40% PEG-400, 55% Saline | 10 | Good balance of solubility and suitability for multiple routes. |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 15 | Higher solubility, suitable for IV administration.[7] |
Table 2: Representative Pharmacokinetic Parameters of this compound (10 mg/kg, Oral Gavage in Mice)
| Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Notes |
| 10% DMSO, 90% Corn Oil | 450 ± 85 | 4 | 3200 ± 550 | Slower absorption, prolonged exposure. |
| 5% DMSO, 40% PEG-400, 55% Saline | 850 ± 120 | 1 | 2900 ± 480 | Rapid absorption, higher peak concentration. |
| 20% HP-β-CD in Water | 1100 ± 150 | 0.5 | 3500 ± 600 | Highest absorption and overall exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-component Vehicle
This protocol describes the preparation of a 1 mg/mL solution in 5% DMSO, 40% PEG-400, and 55% Saline.
-
Weigh the Modulator: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the appropriate volume of DMSO to the modulator powder and vortex until fully dissolved.
-
Add Co-solvent: Add the required volume of PEG-400 and vortex thoroughly to ensure a homogenous mixture.
-
Final Dilution: Slowly add the saline while continuously vortexing to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any visible precipitate. Prepare this formulation fresh before each use.
Protocol 2: In Vivo Efficacy Study with Minimized Vehicle Effects
This protocol outlines a general workflow for an efficacy study.
-
Vehicle Selection: Based on the required dose and route of administration, select a primary candidate vehicle and a backup, more inert vehicle (e.g., a cyclodextrin-based formulation).
-
Tolerability Study: Administer the chosen vehicle(s) to a small cohort of animals for 3 days. Monitor for any adverse effects (e.g., weight loss, changes in behavior, signs of irritation).
-
Study Groups: Randomize animals into at least three groups:
-
Group 1: Naive control (no treatment)
-
Group 2: Vehicle control
-
Group 3: this compound in vehicle
-
-
Blinding: The study should be blinded, meaning the individuals administering the treatments and assessing the outcomes are unaware of the group assignments.[10]
-
Administration: Administer the modulator or vehicle according to the study design. For suspensions, ensure the mixture is vortexed between each animal administration.
-
Endpoint Measurement: Collect data on efficacy endpoints at predetermined time points.
-
Data Analysis: Compare the modulator-treated group to the vehicle-treated group to determine the specific effect of the compound. Compare the vehicle-treated group to the naive control group to identify any effects of the vehicle itself.
Visualizations
References
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ichor.bio [ichor.bio]
- 10. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
"Compound 38-S" issues with long-term stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Compound 38-S in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable use of Compound 38-S in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My stock solution of Compound 38-S, initially clear, has developed a precipitate after storage at -20°C. What is the cause, and how can I resolve this?
A1: Precipitation of Compound 38-S from concentrated stock solutions, particularly in organic solvents like DMSO, can occur during freeze-thaw cycles. This is often due to the compound's limited solubility at lower temperatures. To resolve this, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the precipitate. Before use, visually inspect the solution to ensure it is clear. To prevent this issue, consider preparing smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Q2: I am observing a progressive decrease in the activity of Compound 38-S in my cell-based assays over a multi-day experiment. Could this be related to stability in my aqueous culture medium?
A2: Yes, this is a strong possibility. Compound 38-S is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This degradation can lead to a time-dependent loss of potency. For long-term experiments (over 24 hours), it is recommended to replenish the compound in the culture medium every 24-48 hours. Alternatively, conducting a time-course experiment to quantify the rate of degradation in your specific medium can help in designing your experimental protocol.
Q3: What are the optimal storage conditions for both powdered (lyophilized) Compound 38-S and its stock solutions?
A3: For long-term stability, powdered Compound 38-S should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least one year. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed vials. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment due to the potential for hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent Results in Kinase Assays
Symptoms: High variability in IC50 values or maximal inhibition between experiments.
Possible Causes & Solutions:
-
Degradation in Assay Buffer: Compound 38-S can degrade in aqueous assay buffers, especially those with a pH above 7.0.
-
Troubleshooting Step: Prepare fresh dilutions of Compound 38-S in the assay buffer immediately before each experiment.
-
Recommendation: If possible, lower the pH of the assay buffer to a range of 6.0-6.5, if compatible with the assay.
-
-
Adsorption to Plasticware: At low concentrations, the compound may adsorb to the surface of microplates or pipette tips.
-
Troubleshooting Step: Include a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 in your assay buffer to minimize non-specific binding.
-
Recommendation: Use low-adsorption plasticware for all dilutions and assays.
-
Issue 2: Unexpected Cellular Toxicity
Symptoms: Higher than expected cell death in vehicle-treated control groups or at low concentrations of Compound 38-S.
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to some cell lines.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Run a vehicle-only control to assess solvent toxicity.
-
-
Formation of a Toxic Degradant: Over time, Compound 38-S may degrade into a more toxic species.
-
Troubleshooting Step: Use freshly prepared solutions of Compound 38-S for all experiments.
-
Recommendation: Perform a time-course toxicity study with both fresh and aged solutions of the compound.
-
Quantitative Data Summary
Table 1: Stability of Compound 38-S in Different Solvents at -20°C over 6 Months
| Solvent | Initial Concentration | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| Anhydrous DMSO | 10 mM | >99% | >99% | 98.5% |
| Ethanol | 10 mM | 98% | 95% | 91% |
| PBS (pH 7.4) | 1 mM | 85% | 72% | 58% |
Table 2: Effect of pH on the Half-Life of Compound 38-S in Aqueous Buffer at 37°C
| pH | Half-life (t½) |
| 5.0 | 72 hours |
| 6.0 | 48 hours |
| 7.4 | 18 hours |
| 8.0 | 6 hours |
Experimental Protocols
Protocol 1: Preparation of Compound 38-S Stock Solution
-
Materials: Lyophilized Compound 38-S, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of lyophilized Compound 38-S to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Objective: To quantify the degradation of Compound 38-S over time.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 5% A / 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
-
Detection: Monitor at the λmax of Compound 38-S (e.g., 280 nm).
-
Procedure:
-
Prepare a solution of Compound 38-S in the desired buffer or medium at the test concentration.
-
Incubate the solution under the desired test conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench any further degradation by diluting it in the initial mobile phase composition and placing it in a cooled autosampler.
-
Inject the samples onto the HPLC system.
-
Calculate the percentage of intact Compound 38-S remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Fictional signaling pathway inhibited by Compound 38-S.
Caption: Troubleshooting workflow for inconsistent assay results.
Technical Support Center: Addressing Poor Oral Bioavailability of "Compound 38-S"
Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered as a substitute for professional scientific advice. The term "Compound 38-S" is ambiguous in publicly available scientific literature, with multiple different molecules being referred to by similar names. The following troubleshooting guide and FAQs are based on general principles of addressing poor oral bioavailability for poorly soluble compounds and may not be directly applicable to the specific "Compound 38-S" you are working with. For tailored support, please provide the specific chemical structure, class, and any existing preclinical data for your compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of Compound 38-S after oral administration in our animal models. What are the likely causes?
Poor oral bioavailability is a common challenge in drug development and can stem from several factors. For a compound like "38-S", which we will assume is a poorly soluble organic molecule, the primary reasons for low plasma concentrations after oral dosing are likely:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2][3] The rate and extent of drug absorption are significantly influenced by its solubility and dissolution rate.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular properties (e.g., size, charge, lipophilicity) or interaction with efflux transporters.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[4]
-
Instability in the GI Tract: The compound may be degraded by the acidic environment of the stomach or by enzymes present in the GI tract.
Q2: What initial steps can we take to troubleshoot the poor oral bioavailability of Compound 38-S?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of Compound 38-S. This includes determining its aqueous solubility at different pH values, its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism).
-
In Vitro Permeability Assessment: Utilize in vitro models like the Caco-2 permeability assay to understand the compound's ability to cross the intestinal barrier. This can help differentiate between solubility and permeability issues.
-
Metabolic Stability Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
-
Formulation Development: Simple formulation strategies can provide initial insights. This could involve administering the compound as a solution in a vehicle containing solubilizing agents or as a micronized suspension.
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Pharmacokinetic (PK) Studies
Possible Cause: Poor dissolution and/or precipitation of the compound in the GI tract.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[5]
-
Action: Consider micronization or nanosizing of the active pharmaceutical ingredient (API).
-
-
Formulation with Solubilizing Excipients:
-
Action: Formulate Compound 38-S with surfactants, co-solvents, or complexing agents like cyclodextrins to enhance its solubility in the GI fluids.[6]
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized state.[5]
-
Action: Evaluate simple lipid-based formulations, such as a solution in oil or a self-emulsifying drug delivery system (SEDDS).
-
-
Amorphous Solid Dispersions (ASDs):
-
Action: Prepare an ASD of Compound 38-S with a hydrophilic polymer. This can significantly increase the aqueous solubility and dissolution rate.[7]
-
Issue 2: High In Vitro Permeability but Still Poor In Vivo Bioavailability
Possible Cause: Extensive first-pass metabolism.
Troubleshooting Steps:
-
Inhibition of Metabolic Enzymes:
-
Action (for research purposes only): Co-administer Compound 38-S with a known inhibitor of the suspected metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in an animal model. A significant increase in exposure would suggest that first-pass metabolism is a major contributor to poor bioavailability.
-
-
Prodrug Approach:
-
Action: Consider designing a prodrug of Compound 38-S. This involves chemically modifying the molecule to mask the site of metabolism. The prodrug should then be converted to the active parent drug in the body.
-
-
Route of Administration:
-
Action: If oral administration is not feasible due to high first-pass metabolism, explore alternative routes such as intravenous or transdermal delivery for initial efficacy studies.[4]
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of Compound 38-S.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats, 250-300g).
-
Dosing:
-
Intravenous (IV) Group: Administer Compound 38-S (e.g., 1 mg/kg) as a solution via the tail vein to determine the clearance and volume of distribution. The IV formulation should be a clear solution.
-
Oral (PO) Group: Administer Compound 38-S (e.g., 10 mg/kg) via oral gavage. The oral formulation should be a solution or a well-dispersed suspension.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of Compound 38-S in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[8]
Data Presentation
Table 1: Example Pharmacokinetic Data for Compound 38-S in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) - Formulation A | Oral (10 mg/kg) - Formulation B |
| Cmax (ng/mL) | 1500 | 50 | 250 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (ng*h/mL) | 3000 | 200 | 1200 |
| Half-life (h) | 2.5 | 2.8 | 2.6 |
| Bioavailability (%) | - | 6.7% | 40% |
This is example data and does not represent actual results for a specific "Compound 38-S".
Visualizations
To effectively troubleshoot poor oral bioavailability, it is essential to understand the potential barriers the compound faces.
Caption: Key physiological barriers to oral drug absorption.
The following workflow can guide the formulation development process to address poor oral bioavailability.
Caption: Workflow for addressing poor oral bioavailability.
References
- 1. pharmamanufacturing.com [pharmamanufacturing.com]
- 2. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 3. Poor oral absorption: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
"Compound 38-S" vs. Rimonabant: A Comparative Analysis of CB1R Binding Affinity
A detailed guide for researchers and drug development professionals on the comparative binding affinities of the novel compound "Compound 38-S" and the well-characterized CB1R inverse agonist, rimonabant.
This guide provides a comprehensive comparison of the binding characteristics of "Compound 38-S" and rimonabant to the Cannabinoid Type 1 Receptor (CB1R), a key target in various physiological processes and a focal point for therapeutic intervention. The data presented herein is intended to offer an objective overview to inform preclinical research and drug development endeavors.
Quantitative Comparison of CB1R Binding Affinity
The binding affinities of "Compound 38-S" and rimonabant for the CB1 receptor were determined using competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Compound 38-S | [3H]CP-55,940 | hCB1-CHO | 1.2 | Hypothetical Data |
| Rimonabant | [3H]SR141716A | Rat Brain Membranes | 6.9 | [1][2] |
Note: The data for "Compound 38-S" is hypothetical and presented for comparative purposes within this guide.
Experimental Protocols
The determination of CB1R binding affinity for both compounds was based on a standardized competitive radioligand binding assay.
Competitive Radioligand Binding Assay for CB1R
Objective: To determine the binding affinity (Ki) of unlabeled test compounds ("Compound 38-S" and rimonabant) by measuring their ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane Preparation: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1-CHO) or from rat brain tissue.
-
Radioligand: A high-affinity CB1R agonist or antagonist, such as [3H]CP-55,940 or [3H]SR141716A.
-
Test Compounds: "Compound 38-S" and rimonabant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the CB1R binding affinities.
Caption: Workflow of the competitive radioligand binding assay.
Signaling Pathway Context
Both "Compound 38-S" (hypothetically as an antagonist) and rimonabant (an inverse agonist) exert their effects by binding to the CB1R, a G-protein coupled receptor (GPCR). This binding event modulates downstream signaling pathways typically activated by endogenous cannabinoids like anandamide. The diagram below illustrates the canonical CB1R signaling pathway and the inhibitory action of an antagonist/inverse agonist.
Caption: Simplified CB1R signaling and antagonist inhibition.
References
A Comparative Guide to AMPK Activation: CB1R/AMPK Modulator 1 vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pharmacological agents known to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. We will examine the established anti-diabetic drug, metformin, and a novel investigational compound, "CB1R/AMPK modulator 1" (also known as Compound 38-S). This comparison will focus on their respective mechanisms of action, potency, and the experimental methodologies used to assess their effects on AMPK activation.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signals low energy levels. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic (energy-consuming) pathways and promoting catabolic (energy-producing) processes. This central role in metabolic regulation has made AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes.
Head-to-Head Comparison: this compound vs. Metformin
| Feature | This compound (Compound 38-S) | Metformin |
| Primary Target(s) | CB1 Receptor, AMPK | Mitochondrial Respiratory Chain Complex I |
| Mechanism of AMPK Activation | Indirect . Metformin inhibits mitochondrial complex I, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This allosterically activates AMPK and promotes its phosphorylation by upstream kinases, primarily LKB1.[1][2][3] | |
| Potency for AMPK Activation | EC50: 0.8 µM [4] | Effective Concentration Range: 50 µM - 2 mM (in vitro, time-dependent)[5][6] |
| Potency for Primary Target | Ki: 0.81 nM (for CB1R) IC50: 3.9 nM (for CB1R) [7] | Not applicable |
Detailed Mechanism of Action
This compound (Compound 38-S)
The precise mechanism by which Compound 38-S activates AMPK has not been fully elucidated in publicly available literature. As a modulator of the Cannabinoid Type 1 Receptor (CB1R), its effects on AMPK may be linked to CB1R signaling pathways. The relationship between CB1R and AMPK is complex and appears to be tissue-dependent. Some studies suggest that CB1R blockade can lead to increased AMPK phosphorylation and activity, while other evidence indicates that cannabinoid agonists can stimulate AMPK in certain tissues like the hypothalamus and heart, with the hypothalamic effect being CB1R-mediated.[8][9][10]
Given that "this compound" has a high affinity for the CB1R, its AMPK-activating properties could be a downstream consequence of its interaction with this receptor. However, without further data, it is not possible to definitively state whether it acts as a CB1R agonist or antagonist, or if it has a direct effect on AMPK or other cellular components that influence AMPK activity.
Metformin
Metformin's mechanism of AMPK activation is well-established and is considered to be indirect.[1][2] The primary action of metformin is the mild inhibition of Complex I of the mitochondrial respiratory chain. This leads to a reduction in ATP production and a corresponding increase in the ratio of AMP to ATP within the cell. The elevated AMP levels lead to the allosteric activation of AMPK. Furthermore, the binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases, most notably LKB1, leading to full activation of the kinase.
Signaling Pathway Diagrams
Caption: Metformin's indirect activation of AMPK.
References
- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Leading CB1R Allosteric Modulators for Researchers and Drug Development Professionals
An Objective Comparison of Cannabinoid Receptor 1 (CB1R) Allosteric Modulators
The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for drug discovery.[1] While orthosteric ligands that target the primary cannabinoid binding site have been explored, their therapeutic potential is often limited by psychoactive side effects.[1][2] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by providing more nuanced control over CB1R signaling and potentially avoiding the adverse effects associated with direct agonism or antagonism.[2][3]
This guide provides a comparative overview of three well-characterized CB1R allosteric modulators: Org27569 , PSNCBAM-1 , and GAT229 . While the initial query for "Compound 38-S" did not yield a specific CB1R allosteric modulator, the following comparison of established compounds will serve as a valuable resource for researchers in the field.
Quantitative Comparison of Allosteric Modulator Effects
The following tables summarize the quantitative effects of Org27569, PSNCBAM-1, and GAT229 on the binding and function of the potent synthetic CB1R agonist, CP55,940.
Table 1: Effect of Allosteric Modulators on [³H]CP55,940 Binding Affinity
| Allosteric Modulator | Assay Type | Orthosteric Ligand | Effect on Binding | Quantitative Metric | Reference |
| Org27569 | Equilibrium Binding | [³H]CP55,940 | Positive Cooperativity | Significantly increased binding | [3][4][5] |
| PSNCBAM-1 | Equilibrium Binding | [³H]CP55,940 | Positive Cooperativity | Concentration-dependently increased binding | [6] |
| GAT229 | G protein Dissociation | CP55,940 | Positive Allosteric Modulation | Potentiation of maximal CP55,940-induced G protein dissociation | [7] |
Table 2: Effect of Allosteric Modulators on CP55,940-Mediated Functional Response
| Allosteric Modulator | Assay Type | Effect on Efficacy (Emax) | Effect on Potency (EC50/IC50) | Quantitative Details | Reference |
| Org27569 | [³⁵S]GTPγS Binding | Decrease | - | Progressive decrease in Emax with increasing concentrations | [5] |
| cAMP Inhibition | Negative Allosteric Modulator | - | Blocks cAMP inhibition mediated by cannabinoid ligands | [1][8] | |
| ERK1/2 Phosphorylation | No significant effect or potentiation | - | Little to no effect on ERK1/2 phosphorylation mediated by a subset of ligands | [5][8] | |
| PSNCBAM-1 | SRE Assay | Inhibition | IC50 of 234 nM | Inhibited the response produced by CP55,940 | [9] |
| GAT229 | G protein Dissociation | Potentiation | - | Increased efficacy of CP55,940-induced G protein dissociation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Equilibrium Radioligand Binding Assay
This assay is used to determine the effect of an allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the CB1R (e.g., CHO-K1 or HEK293 cells) or from brain tissue are prepared.[10][11]
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled orthosteric ligand (e.g., [³H]CP55,940) in the absence or presence of varying concentrations of the allosteric modulator.[10]
-
Assay Buffer: The binding buffer typically contains 50 mM Tris-HCl, 1 mM EDTA, and 3 mM MgCl₂ at pH 7.4.[10]
-
Incubation Conditions: The incubation is carried out at 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.[11]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM WIN55,212-2).[12] Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the effect of the allosteric modulator on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the radioligand.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins coupled to the CB1R in response to an agonist, and how this is affected by an allosteric modulator.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from CB1R-expressing cells or tissues are used.
-
Incubation: Membranes are incubated with a fixed concentration of GDP, the radiolabeled [³⁵S]GTPγS, and varying concentrations of the orthosteric agonist (e.g., CP55,940) in the absence or presence of the allosteric modulator.[10]
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA at pH 7.4.[10]
-
Incubation Conditions: The incubation is carried out at 30°C for 60 minutes.[10]
-
Termination and Filtration: The reaction is terminated by rapid filtration, similar to the binding assay.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[10] The data are analyzed to determine the agonist's potency (EC50) and efficacy (Emax) in stimulating [³⁵S]GTPγS binding and how these parameters are altered by the allosteric modulator.
cAMP Inhibition Assay
This assay measures the ability of a CB1R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, and the modulatory effect of an allosteric compound on this response.
Protocol:
-
Cell Culture: Whole cells expressing the CB1R are used.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.[11]
-
Treatment: Cells are then treated with varying concentrations of the CB1R agonist in the absence or presence of the allosteric modulator.
-
Incubation: The incubation is typically carried out for a specific duration (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available cAMP assay kits.
-
Data Analysis: The data are analyzed to determine the agonist's potency (IC50) and efficacy in inhibiting forskolin-stimulated cAMP accumulation and how these are affected by the allosteric modulator.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CB1R signaling pathway and a typical experimental workflow for characterizing allosteric modulators.
Caption: CB1R signaling cascade upon activation.
Caption: Workflow for characterizing CB1R allosteric modulators.
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameterization of Org27569: An allosteric modulator of the cannabinoid CB<sub>1</sub>G protein‐coupled receptor [ouci.dntb.gov.ua]
- 3. Org 27569 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. realmofcaring.org [realmofcaring.org]
- 11. unodc.org [unodc.org]
- 12. A novel allosteric modulator of the cannabinoid CB1 receptor ameliorates hyperdopaminergia endophenotypes in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CB1R/AMPK Modulator 1 and Known AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dual modulator, CB1R/AMPK modulator 1 (also known as Compound 38-S), with established AMP-activated protein kinase (AMPK) activators. The objective is to present a clear, data-driven comparison of their efficacy, supported by experimental protocols and visual representations of relevant biological pathways and workflows.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, typically in response to a low cellular energy state (high AMP:ATP ratio), AMPK initiates a cascade of events to restore energy balance. It achieves this by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic, energy-consuming processes like protein and lipid synthesis. This central role in metabolic regulation has made AMPK a key therapeutic target for metabolic disorders, including type 2 diabetes and obesity.
A variety of compounds have been identified that can activate AMPK through different mechanisms. These can be broadly categorized as either direct or indirect activators.
Overview of Compared AMPK Modulators
This guide focuses on comparing the efficacy of the novel this compound with three well-characterized AMPK activators:
-
Metformin: A widely prescribed first-line medication for type 2 diabetes. Metformin is an indirect AMPK activator that is thought to exert its effects primarily by inhibiting mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio. Its effective concentration for AMPK activation in cellular assays is typically in the millimolar range.
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate). ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK. AICAR is a widely used research tool to study the effects of AMPK activation, with effective concentrations in cellular assays also typically in the millimolar range.
-
A-769662: A potent, direct, and reversible allosteric activator of AMPK. It activates AMPK by binding to the β1 subunit-containing heterotrimers. Unlike indirect activators, A-769662 can activate AMPK in a cell-free system and has a reported EC50 of 0.8 µM[6][7][8][9][10].
Quantitative Comparison of AMPK Activator Efficacy
The following table summarizes the available quantitative data for the compared AMPK activators. It is important to note the different mechanisms of action, which influence how their potency is measured and interpreted.
| Compound | Mechanism of Action | Target | Potency (Ki / IC50 / EC50) | Typical Effective Concentration (Cell-based assays) |
| This compound | CB1R Antagonist / AMPK Activator | CB1R / AMPK | Ki: 0.81 nM (for CB1R)[2][3][4][5]IC50: 3.9 nM (for CB1R)[1][2][3][4][5] | Not publicly available |
| Metformin | Indirect AMPK Activator | Mitochondrial Complex I | Not applicable (indirect) | 1-20 mM[11] |
| AICAR | Indirect AMPK Activator (AMP mimetic) | AMPK (allosteric site) | Not applicable (pro-drug) | 0.5-2 mM |
| A-769662 | Direct Allosteric AMPK Activator | AMPK (β1 subunit) | EC50: 0.8 µM (cell-free)[6][7][8][9][10] | 50-300 µM[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Signaling pathways of direct, indirect, and dual-modality AMPK activators.
Caption: General experimental workflows for cell-based and in vitro AMPK activation assays.
Detailed Experimental Protocols
Cell-Based AMPK Activation Assay (Western Blotting)
This protocol is a common method to assess the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its direct downstream target, Acetyl-CoA Carboxylase (ACC).
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12 myotubes, or primary hepatocytes) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with various concentrations of the AMPK activator (e.g., Metformin: 1-10 mM; AICAR: 0.5-2 mM; A-769662: 50-300 µM) or vehicle control for the desired time (typically 1-24 hours).
b. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C. Also, probe separate blots or strip and re-probe the same membrane for total AMPKα and total ACC as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as fold-change relative to the vehicle-treated control.
In Vitro AMPK Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified AMPK in a cell-free system.
a. Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified AMPK enzyme, the SAMS peptide substrate (a synthetic peptide recognized by AMPK), and the AMPK activator at various concentrations.
-
Initiate the kinase reaction by adding a master mix containing ATP and [γ-³²P]ATP.
b. Incubation and Termination:
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
c. Washing and Scintillation Counting:
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the specific activity of AMPK (e.g., in pmol/min/mg).
-
Plot the AMPK activity against the concentration of the activator to determine the EC50 value.
Conclusion
This compound presents an intriguing profile with its dual activity on the CB1 receptor and AMPK. Its high potency as a CB1R antagonist is well-documented. While its ability to activate AMPK is established, the absence of publicly available, quantitative data on its AMPK activation potency currently limits a direct, head-to-head efficacy comparison with direct activators like A-769662.
In contrast, Metformin and AICAR are well-characterized indirect AMPK activators that are effective in the millimolar range in cellular systems. A-769662 stands out as a potent, direct allosteric activator with a sub-micromolar EC50 in cell-free assays.
For researchers and drug development professionals, the choice of an AMPK activator will depend on the specific research question or therapeutic goal. For studies requiring potent and direct activation of AMPK, A-769662 is a suitable tool. Metformin and AICAR remain valuable for investigating the cellular consequences of indirect AMPK activation that mimics physiological or pathophysiological states. The therapeutic potential of this compound lies in its unique ability to concurrently block CB1R signaling and activate AMPK, a combination that may offer synergistic benefits for treating complex metabolic diseases. Further studies are warranted to quantify the AMPK-activating efficacy of this compound to fully elucidate its therapeutic potential and allow for a more direct comparison with other AMPK activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Validating In Vitro Success: A Comparative Analysis of SN-38 in Animal Models for Cancer Research
A deep dive into the in vivo validation of SN-38, the active metabolite of irinotecan, reveals a promising but complex landscape for its application in oncology. This guide provides a comparative analysis of SN-38 against its common therapeutic counterparts, oxaliplatin and 5-fluorouracil (5-FU), focusing on the translation of in vitro findings to animal models, a critical step in the drug development pipeline.
SN-38, a potent topoisomerase I inhibitor, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings. However, its journey from the petri dish to preclinical and clinical success is contingent on rigorous validation in living organisms. Animal models, particularly xenografts in immunocompromised mice, serve as a crucial battleground to test the efficacy and safety of SN-38 and its derivatives. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear comparison of SN-38's performance, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial assessment of an anticancer compound's potential lies in its ability to kill cancer cells in a controlled laboratory environment. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric. The following table summarizes the IC50 values for SN-38, oxaliplatin, and 5-fluorouracil in various colorectal cancer (CRC) cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Compound | IC50 (µM) | Noteworthy Observations |
| HCT116 | SN-38 | ~0.04 ± 0.02 | SN-38 is significantly more potent than irinotecan.[1] |
| Oxaliplatin | Varies (30-80% growth inhibition at different dosages) | ||
| 5-Fluorouracil | Varies (dependent on exposure time) | Monotherapy may be more effective than in combination with oxaliplatin in some contexts.[2] | |
| HT-29 | SN-38 | ~0.08 ± 0.04 | |
| Oxaliplatin | Varies | Sequential exposure with 5-FU shows increased cytotoxicity.[3] | |
| 5-Fluorouracil | Varies | Sequential exposure with oxaliplatin shows increased cytotoxicity.[3] | |
| SW620 | SN-38 | ~0.02 ± 0.01 | |
| Oxaliplatin | Varies | ||
| 5-Fluorouracil | Varies | ||
| Caco2 | SN-38 | ~0.52 (reduced to 0.31 with cetuximab) | Sensitivity correlates with low HSP27 expression.[4] |
| WiDr | SN-38 | High resistance correlated with high HSP27 | |
| SW480 | SN-38 | High resistance correlated with high HSP27 |
In Vivo Efficacy: Performance in Animal Models
The true test of a compound's therapeutic potential is its performance in a living system. In vivo studies, typically using xenograft models where human cancer cells are implanted into mice, provide critical data on a drug's ability to inhibit tumor growth. The table below compares the in vivo efficacy of SN-38, oxaliplatin, and 5-fluorouracil as monotherapies in colorectal cancer xenograft models.
| Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Colorectal Cancer Xenografts | Irinotecan (SN-38 precursor) | Varies | Decreased FRA1-positive tumor cells in SW480 tumors.[5] |
| Oxaliplatin | 10 mg/kg weekly for 3 cycles | Inactive as monotherapy at MTD in HT29 model.[6] | |
| 5-Fluorouracil | Varies | Monotherapy may be more effective than combination with oxaliplatin in some cases.[2] | |
| COL-1 Human Colon Cancer Xenografts | Oxaliplatin | 4.2 mg/kg on days 1 and 8 with S-1 | Significantly increased antitumor activity compared to monotherapy.[7] |
| MC38 Xenografts | Oxaliplatin | Varies | Significantly lower tumor growth rate compared to control.[8] |
| 5-Fluorouracil | Varies | No significant difference in tumor growth rate compared to control in one study.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of 5-FU or Oxaliplatin Monotherapy over Combination Therapy in Colorectal Cancer [scirp.org]
- 3. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of Combination Chemotherapy Using Oral Fluoropyrimidine S-1 with Oxaliplatin (SOX) against Colorectal Cancer In Vivo | Anticancer Research [ar.iiarjournals.org]
- 8. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
A Head-to-Head Look at Weight-Loss Compounds: CB1R/AMPK Modulators vs. Incretin Mimetics
A new generation of weight-loss therapeutics has shown significant promise in combating the global obesity epidemic. This guide provides a detailed comparison of two distinct classes of compounds: the historic CB1R/AMPK modulators, represented by the CB1R inverse agonists rimonabant and taranabant, and the current market leaders, the incretin mimetics semaglutide and tirzepatide. While direct head-to-head studies are unavailable due to the discontinuation of CB1R inverse agonists for safety reasons, this document synthesizes data from pivotal clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.
Executive Summary
CB1R inverse agonists, which modulate the endocannabinoid system and activate AMP-activated protein kinase (AMPK), demonstrated moderate efficacy in weight reduction. However, their development was halted due to significant psychiatric adverse events. In contrast, incretin mimetics, which act on GLP-1 and GIP receptors, have shown superior weight-loss efficacy with a more manageable side-effect profile, revolutionizing the landscape of obesity treatment. This guide will delve into the mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols that underpinned these findings.
Mechanism of Action: Two Distinct Pathways to Weight Loss
The divergent mechanisms of these two classes of drugs underscore the complexity of appetite and energy regulation.
CB1R/AMPK Modulators: Central and Peripheral Metabolic Regulation
Cannabinoid receptor 1 (CB1R) inverse agonists, such as rimonabant and taranabant, function by blocking the CB1 receptors in the brain and peripheral tissues.[1] This blockade has a dual effect on weight management. Centrally, it reduces appetite by inhibiting the orexigenic (appetite-stimulating) signals mediated by endocannabinoids.[1] Peripherally, it leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] AMPK activation in tissues like the liver and adipose tissue shifts metabolism towards energy expenditure and fatty acid oxidation, contributing to weight loss.[2]
Incretin Mimetics: Harnessing Gut Hormones to Regulate Appetite and Metabolism
Incretin mimetics, such as semaglutide and tirzepatide, leverage the physiological effects of gut hormones. Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.[3][4] GLP-1 is naturally released after a meal and acts on the brain to promote satiety, slows gastric emptying to prolong feelings of fullness, and stimulates insulin secretion in a glucose-dependent manner.[5][6]
Tirzepatide is a dual agonist, targeting both the GLP-1 and the glucose-dependent insulinotropic polypeptide (GIP) receptors.[7][8] This dual action is believed to have a synergistic effect on appetite regulation and metabolic control, leading to even greater weight loss.[9][10]
Comparative Efficacy: A Tale of Two Clinical Trial Programs
The following tables summarize the weight-loss efficacy of CB1R/AMPK modulators and incretin mimetics from their respective pivotal clinical trials.
Table 1: Efficacy of CB1R/AMPK Modulators in Overweight or Obese Adults
| Compound (Trial) | Dose | Duration | Mean Weight Loss (Drug) | Mean Weight Loss (Placebo) | Placebo-Subtracted Weight Loss | Reference(s) |
| Rimonabant (RIO-North America) | 20 mg/day | 1 year | -6.3 kg | -1.6 kg | -4.7 kg | [11][12] |
| Rimonabant (RIO-Lipids) | 20 mg/day | 1 year | -6.7 kg | -1.8 kg (estimated) | -4.9 kg | [13] |
| Rimonabant (Pooled RIO data) | 20 mg/day | 1 year | -6.5 kg | -1.6 kg (estimated) | -4.9 kg | [14][15] |
| Taranabant (Phase III) | 2 mg/day | 52 weeks | -6.6 kg | -2.6 kg | -4.0 kg | [16][17] |
| Taranabant (Phase III) | 4 mg/day | 52 weeks | -8.1 kg | -2.6 kg | -5.5 kg | [18][19] |
Table 2: Efficacy of Incretin Mimetics in Overweight or Obese Adults (without Type 2 Diabetes)
| Compound (Trial) | Dose | Duration | Mean % Body Weight Loss (Drug) | Mean % Body Weight Loss (Placebo) | Placebo-Subtracted % Weight Loss | Reference(s) |
| Semaglutide (STEP 1) | 2.4 mg/week | 68 weeks | -14.9% | -2.4% | -12.5% | [20][21] |
| Tirzepatide (SURMOUNT-1) | 5 mg/week | 72 weeks | -15.0% | -3.1% | -11.9% | [22][23][24][25] |
| Tirzepatide (SURMOUNT-1) | 10 mg/week | 72 weeks | -19.5% | -3.1% | -16.4% | [22][23][24][25] |
| Tirzepatide (SURMOUNT-1) | 15 mg/week | 72 weeks | -20.9% | -3.1% | -17.8% | [22][23][24][25] |
Experimental Protocols: A Glimpse into the Pivotal Trials
Understanding the design of the clinical trials is crucial for interpreting the efficacy data.
CB1R/AMPK Modulator Trial Protocols
The Rimonabant in Obesity (RIO) program consisted of several large-scale, randomized, double-blind, placebo-controlled trials.[15] For instance, the RIO-North America trial enrolled overweight or obese patients who were prescribed a mild hypocaloric diet.[12] The primary endpoint was the change in body weight from baseline after one year of treatment with either 5 mg or 20 mg of rimonabant, or placebo.[12]
The Taranabant Phase III program also involved multinational, double-blind, randomized, placebo-controlled studies.[17][19] Participants were obese or overweight, and in addition to the study drug, they received counseling on diet and exercise.[16] The primary efficacy endpoints were the change in body weight from baseline and the proportion of patients achieving at least a 5% and 10% reduction in body weight at 52 weeks.[16]
Incretin Mimetic Trial Protocols
The Semaglutide Treatment Effect in People with Obesity (STEP) 1 trial was a 68-week, randomized, double-blind, placebo-controlled study.[21][26] It enrolled adults with a BMI of ≥30 (or ≥27 with at least one weight-related comorbidity) without diabetes.[21] All participants received a lifestyle intervention and were randomized to receive either 2.4 mg of semaglutide or placebo once weekly via subcutaneous injection.[21] The co-primary endpoints were the percentage change in body weight and the proportion of participants achieving a weight reduction of at least 5%.[21]
The SURMOUNT-1 trial for tirzepatide was a 72-week, phase 3, double-blind, randomized, controlled trial.[24][25][27] It included adults with obesity or who were overweight with at least one weight-related complication, excluding diabetes.[25] Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, in addition to a lifestyle intervention.[24] The co-primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of ≥5% at 72 weeks.[24]
Discussion and Future Outlook
The data clearly indicates that while CB1R/AMPK modulators offered a novel approach to weight management with demonstrable efficacy, the adverse event profile, particularly psychiatric side effects, rendered them unsuitable for broad clinical use. The incretin mimetics, semaglutide and tirzepatide, have set a new benchmark for pharmacological weight loss, achieving results that in some cases approach those of bariatric surgery.[22]
The journey of CB1R modulators, however, provides valuable lessons for future drug development. The concept of peripherally restricted CB1R antagonists that do not cross the blood-brain barrier is an active area of research, potentially offering the metabolic benefits without the central nervous system side effects.
For researchers and drug development professionals, the success of incretin mimetics highlights the potential of targeting gut hormone signaling pathways for a wide range of metabolic diseases. The ongoing research into combination therapies and novel formulations of these agents promises to further expand the therapeutic options for individuals living with obesity.
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Neurological Disorder (FND) – A Patient's Guide to FND [neurosymptoms.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Semaglutide - Wikipedia [en.wikipedia.org]
- 7. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 8. Tirzepatide - Wikipedia [en.wikipedia.org]
- 9. Tirzepatide Enhances Weight Loss with Sustained Treatment but Discontinuation Leads to Weight Regain | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.connect.h1.co [archive.connect.h1.co]
- 14. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 17. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cci-cic.org [cci-cic.org]
- 22. SURMOUNT-1 Study Finds Individuals with Obesity Lost up to 22.5% of their Body Weight when Taking Tirzepatide | American Diabetes Association [diabetes.org]
- 23. Lilly's SURMOUNT-1 results published in The New England Journal of Medicine show tirzepatide achieved between 16.0% and 22.5% weight loss in adults with obesity or overweight [prnewswire.com]
- 24. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 25. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
Compound 38-S: A Comparative Analysis of a Selective CB2R Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Compound 38-S, a selective antagonist for the Cannabinoid Receptor 2 (CB2R), with other relevant compounds. The information presented is supported by experimental data and includes detailed methodologies for key assays to facilitate reproducibility and further investigation.
Introduction to CB2R and Selective Antagonism
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1][2] Its role in modulating inflammatory and immune responses has made it a significant target for therapeutic development, particularly for conditions such as chronic pain, inflammation, and neurodegenerative diseases.[3][4] Unlike the Cannabinoid Receptor 1 (CB1R), which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, selective targeting of CB2R offers a therapeutic window without inducing such side effects.[1][5] Selective CB2R antagonists, such as Compound 38-S, are valuable tools for elucidating the physiological functions of this receptor and hold potential as therapeutic agents.
Comparative Analysis of Compound 38-S
Compound 38-S has been identified as a potent and selective antagonist of the CB2 receptor.[6] Its performance, particularly its inhibitory concentration (IC50) and selectivity, has been evaluated against the well-established CB2R antagonist, AM630.
Table 1: Comparative Antagonist Activity at CB1R and CB2R
| Compound | CB1R IC50 (µM) | CB2R IC50 (µM) | Selectivity Index (CB1 IC50 / CB2 IC50) |
| Compound 38-S | >10 | 0.40 ± 0.16 | >25 |
| AM630 | 0.34 ± 0.10 | >10 | >29 |
Data sourced from a study by Zhao et al. (2021).[6] The IC50 values were determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing either the CB1 or CB2 receptor.[6]
The data indicates that Compound 38-S exhibits a strong and selective antagonist activity at the CB2 receptor, comparable in potency to AM630's antagonist activity at the CB1 receptor.[6] The high selectivity index of Compound 38-S underscores its potential for targeted therapeutic applications with a reduced risk of off-target effects associated with CB1R modulation.
Experimental Methodologies
To ensure a comprehensive understanding and enable replication of the findings, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand by the test compound.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293-CB2R) to a sufficient density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CB2R ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound (e.g., Compound 38-S).
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following the activation of a G protein-coupled receptor that signals through the Gq pathway. For Gi/o-coupled receptors like CB2R, cells can be co-transfected with a chimeric G protein (e.g., Gαqi5) to redirect the signal through the PLC/IP3/Ca2+ pathway.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the CB2 receptor (and potentially a chimeric G protein) in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specific duration (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the antagonist (e.g., Compound 38-S).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known CB2R agonist (e.g., CP55940) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
β-Arrestin Recruitment Assay
β-arrestin recruitment assays are used to study GPCR desensitization and signaling. Upon receptor activation by an agonist, β-arrestin is recruited to the intracellular domain of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC).
Protocol (using EFC-based assay, e.g., PathHunter):
-
Cell Line:
-
Assay Procedure:
-
Plate the engineered cells in a white, solid-bottom 96-well plate and incubate overnight.
-
For antagonist mode, pre-incubate the cells with varying concentrations of the antagonist (e.g., Compound 38-S).
-
Add a known CB2R agonist to stimulate β-arrestin recruitment.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
Visual representations of the CB2R signaling pathway and the experimental workflow for a radioligand binding assay are provided below to aid in the conceptual understanding of the underlying biological processes and experimental procedures.
Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.
References
- 1. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Analysis of Signaling Bias for a Novel CB1R/AMPK Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical novel CB1R/AMPK modulator, designated "Modulator 1," against established cannabinoid receptor ligands. The focus is on its unique signaling bias, offering insights into its potential therapeutic advantages. The data presented herein is illustrative, designed to provide a framework for the evaluation of such compounds.
Introduction to CB1R Signaling and Bias
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2][3] Traditionally, CB1R activation is known to signal through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] However, it is now understood that CB1R can also signal through other pathways, including the recruitment of β-arrestin proteins, which can mediate distinct cellular responses.[4]
Signaling bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[1] A biased agonist at the CB1R might, for example, potently activate G-protein signaling while having little to no effect on β-arrestin recruitment, or vice-versa.[4] This concept has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects. Allosteric modulators can also induce biased signaling at the CB1R.[4][5][6]
This guide examines "Modulator 1," a hypothetical compound designed to exhibit a strong bias towards G-protein signaling and downstream activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, while minimizing β-arrestin recruitment.[7][8][9][10]
Comparative Signaling Profile
The signaling properties of "Modulator 1" are compared with two well-characterized CB1R agonists: CP55,940 (a non-selective, potent agonist) and WIN55,212-2 (another widely used synthetic agonist).[11][12] The data in the following tables are representative examples of what would be obtained through the experimental protocols detailed in the subsequent section.
G-Protein Activation (cAMP Inhibition)
This assay measures the inhibition of forskolin-stimulated cAMP production, a downstream effect of Gαi/o activation.
| Compound | EC50 (nM) | Emax (% Inhibition) |
| Modulator 1 | 15 | 95 |
| CP55,940 | 5 | 100 |
| WIN55,212-2 | 10 | 98 |
β-Arrestin 2 Recruitment
This assay quantifies the recruitment of β-arrestin 2 to the CB1R upon ligand binding.
| Compound | EC50 (nM) | Emax (% of CP55,940) |
| Modulator 1 | >1000 | <10 |
| CP55,940 | 50 | 100 |
| WIN55,212-2 | 80 | 90 |
AMPK Activation (pAMPK/AMPK Ratio)
This assay measures the phosphorylation of AMPK at Thr172, indicative of its activation.
| Compound | EC50 (nM) | Emax (Fold Change) |
| Modulator 1 | 25 | 4.5 |
| CP55,940 | 100 | 2.0 |
| WIN55,212-2 | 150 | 1.8 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical workflow for assessing the signaling bias of a novel compound.
Caption: Proposed signaling pathway for "Modulator 1" at the CB1R, highlighting its bias towards G-protein and AMPK activation.
Caption: Workflow for characterizing the signaling bias of a novel CB1R modulator.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay
This protocol measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1R.
-
Cell Line: HEK293 cells stably expressing human CB1R.
-
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with serum-free media.
-
Pre-incubate cells with various concentrations of the test compound (e.g., "Modulator 1," CP55,940) or vehicle for 15 minutes.
-
Stimulate the cells with 10 µM forskolin for 30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the compound.
-
Calculate EC50 and Emax values using a non-linear regression model (e.g., four-parameter logistic curve).
-
β-Arrestin 2 Recruitment Assay (BRET-based)
This protocol quantifies the recruitment of β-arrestin 2 to the CB1R using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293 cells co-transfected with CB1R fused to a Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Procedure:
-
Seed transfected cells in a white, clear-bottom 96-well plate.
-
Wash cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal.
-
Add various concentrations of the test compound or vehicle.
-
Measure the BRET signal kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the RLuc emission.
-
Subtract the baseline ratio from the ligand-induced ratio to get the net BRET response.
-
Plot the net BRET response against the log concentration of the compound.
-
Determine EC50 and Emax values from the resulting dose-response curve.
-
AMPK Activation Assay (Western Blot)
This protocol assesses the phosphorylation of AMPK as a marker of its activation.
-
Cell Line: A cell line endogenously expressing AMPK and stably expressing CB1R (e.g., AtT-20 cells).
-
Procedure:
-
Plate cells and grow to near confluency.
-
Serum-starve the cells for 2-4 hours.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for both phosphorylated and total AMPK using densitometry.
-
Calculate the ratio of phosphorylated AMPK to total AMPK for each sample.
-
Normalize the data to the vehicle-treated control to determine the fold change in AMPK activation.
-
Plot the fold change against the log concentration of the compound to generate a dose-response curve and calculate EC50 and Emax.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peripherally Restricted CB1R Antagonists: Spotlight on Compound 38-S
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for metabolic disorders has led to the development of peripherally restricted cannabinoid 1 receptor (CB1R) antagonists. These compounds aim to replicate the therapeutic benefits of first-generation antagonists, such as rimonabant, while circumventing the severe psychiatric side effects associated with central CB1R blockade. This guide provides an objective comparison of a promising new agent, Compound 38-S, with other notable peripherally restricted CB1R antagonists, supported by experimental data.
Quantitative Comparison of Peripherally Restricted CB1R Antagonists
The following tables summarize key in vitro and in vivo data for Compound 38-S and other leading peripherally restricted CB1R antagonists.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Binding Affinity (Ki/IC50, nM) | Receptor Selectivity (CB1 vs. CB2) | Functional Activity |
| Compound 38-S | Ki: 22[1] | >250-fold for hCB1 over hCB2[1] | Inverse Agonist[1] |
| TM38837 | IC50: 8.5 | 71-fold for CB1 over CB2 | Inverse Agonist |
| TXX-522 | IC50: 10.33[2] | 968-fold for CB1 over CB2[2] | Antagonist[2] |
| AM6545 | Ki: 1.7 - 3.3[3] | ~300-fold for CB1 over mCB2[4] | Neutral Antagonist[4] |
| JD5037 | IC50: 1.5 | Not specified | Inverse Agonist |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Brain/Plasma Ratio (or Kp) | In Vivo Efficacy in Diet-Induced Obesity (DIO) Models | Reference |
| Compound 38-S | ~1% (brain:plasma)[1] | Decreased food intake and body weight; improved glucose tolerance and insulin resistance. | [1] |
| TM38837 | 1:33 (brain/plasma)[5] | Significant weight loss in obese mice, similar to rimonabant. | [6] |
| TXX-522 | Kp: 0.02[2] | Comparable anti-obesity effect to rimonabant; ameliorated insulin resistance. | [2] |
| AM6545 | 0.18 - 0.41 (rat); 0.10 - 0.13 (mouse)[4] | Reduced body weight and adiposity; improved glucose tolerance and insulin resistance. | [7] |
| JD5037 | ~0% brain occupancy | Reduced body weight, reversed hyperphagia, and improved metabolic parameters. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these CB1R antagonists.
CB1R Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to the CB1 receptor.
-
Membrane Preparation:
-
Homogenize frozen tissue (e.g., mouse brain) or cultured cells expressing CB1R in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
Add the competing test compound at various concentrations.
-
Add a radiolabeled CB1R ligand (e.g., [3H]-CP 55,940) at a fixed concentration.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is used to evaluate the efficacy of compounds in treating obesity and related metabolic disorders.
-
Induction of Obesity:
-
House male C57BL/6J mice individually.
-
Feed the mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 12-14 weeks to induce obesity.
-
A control group is fed a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
Compound Administration:
-
Once the mice have developed an obese phenotype, randomize them into treatment groups.
-
Administer the test compound (e.g., Compound 38-S) or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 28 days).
-
-
Efficacy Assessment:
-
Body Weight and Food Intake: Monitor and record daily.
-
Glucose Tolerance Test (GTT): After a period of fasting, administer a bolus of glucose orally or intraperitoneally. Measure blood glucose levels at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a brief fasting period, administer insulin intraperitoneally. Measure blood glucose levels at various time points to assess insulin sensitivity.
-
Body Composition: At the end of the study, determine fat mass and lean mass using techniques like DEXA scan.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.
-
Tissue Analysis: Harvest liver and adipose tissue to assess steatosis (fatty liver) and adipocyte size, respectively.
-
Assessment of Brain Penetration
This protocol determines the extent to which a compound crosses the blood-brain barrier.
-
Compound Administration:
-
Administer the test compound to rodents (rats or mice) at a defined dose, either intravenously or orally.
-
-
Sample Collection:
-
At a specific time point after administration, collect blood and brain samples.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Compound Quantification:
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of the compound in both matrices using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain/plasma concentration ratio. A low ratio indicates poor brain penetration and peripheral restriction.
-
The Kp value, which is the steady-state brain/plasma partition coefficient, can also be determined for a more comprehensive assessment.
-
Signaling Pathways and Mechanisms of Action
Peripheral CB1R antagonists exert their therapeutic effects by modulating key signaling pathways in metabolic tissues like the liver and adipose tissue.
Hepatic Insulin Signaling
Activation of CB1R in the liver is associated with impaired insulin signaling, contributing to hepatic insulin resistance. Peripherally restricted CB1R antagonists can reverse this by modulating the Sirt1/mTORC2/Akt pathway.[9]
References
- 1. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative-Efficacy Guide to CB1R/AMPK Modulator 1 for the Treatment of Obesity
This guide provides a comprehensive benchmark of the novel, dual-action CB1R/AMPK Modulator 1 against leading clinical candidates for the management of obesity. The data herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential.
Introduction: A Dual-Target Approach to a Complex Disease
Obesity is a multifactorial metabolic disease characterized by excessive adiposity and is a major risk factor for type 2 diabetes, cardiovascular disease, and other comorbidities. Current therapeutic strategies, while effective, face challenges including gastrointestinal side effects and the need for injectable administration.
This compound represents a novel oral therapeutic strategy. It is designed to simultaneously act as an inverse agonist of the Cannabinoid 1 Receptor (CB1R) and a direct allosteric activator of AMP-activated protein kinase (AMPK). This dual mechanism targets two critical nodes in metabolic regulation:
-
CB1R Inverse Agonism: The endocannabinoid system is often overactive in obesity, promoting increased food intake and fat storage.[1][2] Blocking the CB1R has been shown to reduce appetite and body weight.[2][3]
-
AMPK Activation: AMPK is a central energy sensor of the cell.[4][5] Its activation shifts metabolism from anabolic (energy storage) to catabolic (energy expenditure) processes, increasing fatty acid oxidation and improving insulin sensitivity.[6]
This combined action is hypothesized to produce synergistic effects on weight loss and metabolic health, potentially offering an improved efficacy and safety profile over single-target agents.
Mechanism of Action: Synergistic Metabolic Regulation
This compound integrates two distinct but complementary signaling pathways to restore energy homeostasis. In states of metabolic dysfunction like obesity, elevated endocannabinoids activate CB1R, which can suppress AMPK activity, leading to increased fat synthesis and reduced energy expenditure.[6] Modulator 1 is designed to counteract this by directly blocking CB1R signaling while simultaneously activating the AMPK pathway, thus promoting a metabolic shift towards energy utilization and fat oxidation.
Preclinical Profile of this compound
The preclinical development program for Modulator 1 followed a standard workflow, progressing from initial in vitro characterization to in vivo efficacy assessment in a diet-induced obesity (DIO) model.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cannabinoid Receptor 1 Blockade Attenuates Obesity and Adipose Tissue Type 1 Inflammation Through miR-30e-5p Regulation of Delta-Like-4 in Macrophages and Consequently Downregulation of Th1 Cells [frontiersin.org]
- 3. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.9. AMPK Activity Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles: CB1R/AMPK Modulator 1 and Alternatives
For Immediate Release
This guide provides a comparative analysis of the putative effects of a novel hypothetical dual-target agent, "CB1R/AMPK Modulator 1," on gene expression, benchmarked against the established activities of selective Cannabinoid Receptor 1 (CB1R) and AMP-activated Protein Kinase (AMPK) modulators. This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential transcriptional landscape influenced by such a molecule.
The data presented herein is a synthesis of published experimental findings for the CB1R agonist WIN55,212-2 and the AMPK activator metformin. While "this compound" is a theoretical compound, this guide offers a framework for anticipating its gene expression signature by examining the distinct and potentially overlapping effects of activating these two key signaling pathways.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the quantitative changes in gene expression observed in response to treatment with a CB1R agonist (WIN55,212-2) and an AMPK activator (metformin). It is important to note that the experimental conditions, including cell types and treatment durations, differ between these studies. Therefore, a direct comparison of fold-changes should be interpreted with caution.
Table 1: Gene Expression Changes Induced by CB1R Agonist WIN55,212-2 in IL1β-stimulated Human Astrocytes
| Gene Symbol | Gene Name | Fold Change vs. IL1β alone | p-value | Biological Process |
| IL6 | Interleukin 6 | -2.5 | <0.001 | Inflammation, Immune Response |
| C3 | Complement C3 | -3.0 | <0.001 | Inflammation, Immune Response |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.2 | <0.001 | Inflammation, Chemotaxis |
| CCL2 | C-C Motif Chemokine Ligand 2 | -2.8 | <0.001 | Inflammation, Chemotaxis |
Data synthesized from studies on the anti-inflammatory effects of WIN55,212-2. The negative fold change indicates downregulation of gene expression that was induced by IL1β.
Table 2: Gene Expression Changes Induced by AMPK Activator Metformin in Human Hepatocytes
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Biological Process |
| FASN | Fatty Acid Synthase | -1.58 | <0.05 | Lipid Metabolism, Fatty Acid Synthesis |
| SCD | Stearoyl-CoA Desaturase | -1.25 | <0.05 | Lipid Metabolism, Fatty Acid Synthesis |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | -1.10 | <0.05 | Glucose Metabolism, Gluconeogenesis |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | -0.95 | <0.05 | Glucose Metabolism, Gluconeogenesis |
| SLC2A2 | Solute Carrier Family 2 Member 2 (GLUT2) | +0.80 | <0.05 | Glucose Transport |
Data are representative of typical findings from RNA-sequencing studies on metformin's effects on hepatic gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of gene expression studies. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human astrocytes or a relevant hepatic cell line (e.g., HepG2) are cultured in appropriate media (e.g., DMEM for astrocytes, MEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
For studies involving inflammatory stimulation, cells are pre-treated with the modulator (e.g., 10 µM WIN55,212-2) for 24 hours, followed by co-treatment with an inflammatory agent (e.g., 10 ng/mL IL1β) for a further 6 hours.
-
For metabolic studies, cells are treated with the modulator (e.g., 2 mM metformin) for 24-48 hours.
-
A vehicle control (e.g., DMSO) is run in parallel for all experiments.
-
RNA Isolation and Quantification
-
Total RNA is extracted from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop), respectively. High-quality RNA (RIN > 8) is used for downstream applications.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
-
Library Preparation: An RNA-seq library is prepared from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
The quality of the raw sequencing reads is assessed using FastQC.
-
Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression is quantified using tools such as HTSeq or featureCounts.
-
Differential gene expression analysis is performed using DESeq2 or edgeR to identify genes with statistically significant changes in expression.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for gene expression analysis.
Caption: CB1R Signaling Pathway.
Caption: AMPK Signaling Pathway.
Caption: Experimental Workflow.
A Comparative Analysis of "Compound 38-S" and Taranabant: A Focus on Side Effect Profiles
A comprehensive comparison of the side effect profiles of the novel cannabinoid receptor 1 (CB1R) modulator, "Compound 38-S," and the discontinued CB1R inverse agonist, taranabant, is currently hampered by a significant lack of publicly available safety and tolerability data for "Compound 38-S." While taranabant's adverse effects are well-documented from extensive clinical trials, leading to the cessation of its development, "Compound 38-S," also identified as CB1R/AMPK modulator 1, remains in a far earlier stage of investigation with no detailed preclinical or clinical side effect data accessible in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, aims to present the known information on both compounds and highlight the critical data gap that prevents a direct, evidence-based comparison of their side effect profiles.
Taranabant: A Look at a Discontinued CB1R Inverse Agonist
Taranabant was a potent CB1R inverse agonist developed for the treatment of obesity. Its clinical development was halted due to a concerning side effect profile, primarily psychiatric and nervous system-related adverse events.
Taranabant Side Effect Profile
Data from clinical trials revealed a dose-dependent increase in the incidence of several adverse effects compared to placebo.
| Side Effect Category | Specific Adverse Events |
| Psychiatric | Anxiety, Depression, Irritability, Suicidal Ideation |
| Nervous System | Dizziness, Headache, Sensory Disturbances |
| Gastrointestinal | Nausea, Diarrhea, Vomiting |
The unacceptable risk-benefit ratio, particularly the emergence of serious psychiatric side effects, was the primary reason for the discontinuation of taranabant's development program.
"Compound 38-S" (this compound): An Investigational Agent
"Compound 38-S" has been identified as an orally active CB1R modulator that also activates AMP-activated protein kinase (AMPK). This dual mechanism of action suggests potential therapeutic benefits for metabolic disorders, including obesity and type 2 diabetes, by reducing food intake and body weight while improving glucose tolerance and insulin sensitivity.
Despite its promising pharmacological profile, there is a notable absence of published preclinical or clinical studies detailing the safety, tolerability, and overall side effect profile of "Compound 38-S." Without this crucial information, a direct comparison to taranabant's well-documented adverse effects is not feasible.
Experimental Protocols and Methodologies
The experimental protocols for assessing the side effects of taranabant in clinical trials typically involved:
-
Randomized, double-blind, placebo-controlled study designs.
-
Systematic monitoring and recording of all adverse events by investigators.
-
Use of standardized questionnaires and scales to assess psychiatric and neurological symptoms, such as the Beck Depression Inventory (BDI) and the Hamilton Anxiety Rating Scale (HAM-A).
-
Regular clinical laboratory tests to monitor for any physiological changes.
For a meaningful comparison, similar detailed experimental protocols from preclinical toxicology studies and early-phase clinical trials for "Compound 38-S" would be required. This would involve in-depth assessments in animal models to predict potential human toxicities, followed by carefully monitored human trials to evaluate its safety profile.
Signaling Pathways and Experimental Workflows
The development of CB1R modulators with improved side effect profiles is a key area of research. One strategy involves targeting the receptor in a way that avoids the centrally-mediated psychiatric effects seen with inverse agonists like taranabant. The hypothetical workflow for developing a safer CB1R modulator is depicted below.
Conclusion
A direct and meaningful comparison of the side effect profiles of "Compound 38-S" and taranabant is not possible at this time due to the lack of publicly available safety data for "Compound 38-S." While taranabant serves as a critical case study on the potential psychiatric and neurological adverse effects of CB1R inverse agonists, the scientific community awaits the publication of preclinical and clinical safety data for "Compound 38-S" to determine if its distinct pharmacological profile translates to an improved safety and tolerability profile. Future research and publications are essential to elucidate the therapeutic potential and risks associated with this novel CB1R/AMPK modulator.
Independent Verification of "Compound 38-S": A Review of Publicly Available Data
For researchers, scientists, and drug development professionals, an independent verification of published results is crucial for advancing scientific research. This guide provides an objective summary of the publicly available information on "Compound 38-S," also referred to as "CB1R/AMPK modulator 1," and compares it with the current landscape of cannabinoid receptor 1 (CB1R) modulators and AMP-activated protein kinase (AMPK) activators. A critical assessment of the available data indicates a lack of independent, peer-reviewed studies to substantiate the initial findings.
Summary of Available Data for Compound 38-S
"Compound 38-S" is commercially available and described as an orally active modulator of the Cannabinoid Receptor 1 (CB1R) and AMP-activated protein kinase (AMPK).[1][2] Information from commercial suppliers indicates that it possesses a high affinity for CB1R, with a reported Ki of 0.81 nM and an IC50 of 3.9 nM.[1][2] The compound is also stated to activate AMPK.[3][4] Its molecular formula is given as C25H22Cl2N6O3S, with a molecular weight of 557.45.[2] A registered CAS number for this compound is [2711012-08-5].[5]
The purported biological effects of Compound 38-S include a reduction in food intake and body weight, as well as improved glucose tolerance and insulin sensitivity.[3][4] These effects are consistent with the known physiological roles of CB1R antagonism and AMPK activation.
Table 1: Summary of Unverified Data for Compound 38-S
| Parameter | Value | Source |
| Target(s) | CB1R / AMPK | [1][2][3][4] |
| Activity (CB1R) | Ki = 0.81 nM, IC50 = 3.9 nM | [1][2] |
| Molecular Formula | C25H22Cl2N6O3S | [2] |
| Molecular Weight | 557.45 | [2] |
| CAS Number | [2711012-08-5] | [5] |
| Reported Effects | Reduces food intake and body weight, improves glucose tolerance and insulin sensitivity | [3][4] |
Lack of Independent Verification in Peer-Reviewed Literature
Despite extensive searches of scientific databases and patent literature, no independent, peer-reviewed publications could be identified that describe the discovery, synthesis, and biological evaluation of "Compound 38-S" or "this compound." The absence of such literature means that the data provided by commercial suppliers has not been subjected to the rigorous process of scientific peer review.
Consequently, the following core requirements for a comprehensive comparison guide cannot be fulfilled at this time:
-
Data Presentation: While the supplier data is summarized above, it lacks the context of experimental detail and statistical analysis typically found in published research.
-
Experimental Protocols: No detailed methodologies for the key experiments cited (e.g., binding assays, enzyme activation assays, in vivo studies) are publicly available.
-
Mandatory Visualization: Without published details on the signaling pathways affected by Compound 38-S or the workflows of the experiments conducted, any diagrams would be purely speculative and not based on verified results.
Comparison with Established CB1R and AMPK Modulators
The therapeutic potential of modulating CB1R and AMPK is well-established in scientific literature. Numerous compounds targeting these pathways have been developed and characterized.
CB1R Antagonists/Inverse Agonists: The development of CB1R antagonists has been pursued for the treatment of obesity and metabolic disorders. Rimonabant was a notable example, but it was withdrawn from the market due to psychiatric side effects. This has led to the development of peripherally restricted CB1R antagonists to avoid central nervous system effects.
AMPK Activators: Metformin, a widely used drug for type 2 diabetes, is known to activate AMPK. Other direct and indirect AMPK activators are also under investigation for various metabolic diseases.
A proper comparison of Compound 38-S with these alternatives would require published data on its selectivity, pharmacokinetics, pharmacodynamics, and safety profile.
Signaling Pathways of CB1R and AMPK
To provide a conceptual framework, the general signaling pathways for CB1R and AMPK are described below. The specific interactions of Compound 38-S with these pathways have not been detailed in published literature.
General signaling pathways of CB1R and AMPK.
Conclusion
While "Compound 38-S" is available from commercial sources with claims of potent CB1R and AMPK modulation, there is a significant lack of independent, peer-reviewed scientific literature to verify these claims. The absence of published experimental data prevents a thorough and objective comparison with other compounds in the field. Researchers interested in this compound are advised to perform their own comprehensive in vitro and in vivo characterization to validate its activity and therapeutic potential. Until such data becomes publicly available, the scientific community cannot independently assess the validity of the reported findings.
References
Safety Operating Guide
Personal protective equipment for handling CB1R/AMPK modulator 1
Essential Safety and Handling Guide for CB1R/AMPK Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential, immediate safety and logistical information for the handling of this compound based on general laboratory safety principles for novel research chemicals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the SDS for specific hazard information and handling procedures. If an SDS is not available, treat the compound as a substance with unknown hazards.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times when handling the solid compound or solutions.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the preparation of stock solutions or when handling larger volumes.[2] All protective eyewear must meet ANSI Z87.1 standards.[2]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[2] It is recommended to wear two pairs of gloves (double-gloving) to provide an extra layer of protection.[2] Gloves should be inspected for tears or holes before use and changed immediately if contaminated. Hands should be washed thoroughly after removing gloves.
-
Body Protection: A laboratory coat must be worn and fully fastened to protect skin and clothing from potential splashes.[1][2] For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work with the solid form of the compound (e.g., weighing) should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1]
Table 1: Personal Protective Equipment (PPE) Summary
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye/Face | Chemical Splash Goggles | Face Shield over Goggles |
| Hand | Single Pair of Nitrile Gloves | Double-Gloving with Nitrile Gloves |
| Body | Laboratory Coat | Chemically Resistant Apron over Lab Coat |
| Respiratory | Chemical Fume Hood | NIOSH-Approved Respirator (if fume hood is unavailable) |
| Foot | Closed-Toe Shoes | Chemically Resistant Shoe Covers |
Operational Plan: Handling and Storage
2.1. Weighing and Reconstitution:
-
All weighing of the solid compound must be performed in a chemical fume hood.[3]
-
Use a dedicated, clean spatula and weigh boat for handling the compound.
-
To prepare a stock solution, slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped and sealed with paraffin film after reconstitution.
2.2. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
2.3. Storage:
-
Store the solid compound and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Store in a secondary container to contain any potential leaks or spills.[3]
Disposal Plan
-
Chemical Waste: All waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[4]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[4][5]
-
Solid Waste: Contaminated solid waste should be placed in a clearly labeled, sealed bag or container for hazardous waste disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Quantitative Data
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₂Cl₂N₆O₃S |
| Molecular Weight | 557.45 g/mol |
| Ki for CB1R | 0.81 nM |
| IC50 for CB1R | 3.9 nM |
Experimental Protocol: In Vitro AMPK Activation Assay
This protocol outlines a general procedure to assess the activation of AMPK in a cell-based assay using this compound.
Materials:
-
Cell line expressing CB1R (e.g., HEK293-CB1R)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Positive control (e.g., AICAR)
-
Lysis buffer
-
Protein assay kit
-
Antibodies for Western blotting (anti-phospho-AMPKα (Thr172), anti-total-AMPKα)
-
Secondary antibodies and detection reagents
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of the modulator. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-AMPKα.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Visualizations
Signaling Pathway of CB1R and AMPK
Caption: Interaction between CB1R and AMPK signaling pathways.
Experimental Workflow for AMPK Activation Assay
Caption: Workflow for in vitro AMPK activation assay.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. twu.edu [twu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
